Technical Documentation Center

Carboxy Gliclazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Carboxy Gliclazide
  • CAS: 38173-52-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Purification of Carboxy Gliclazide

Abstract This technical guide provides a comprehensive overview of the synthesis and purification of Carboxy Gliclazide, the principal human metabolite of the widely prescribed anti-diabetic drug, Gliclazide. As a critic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Carboxy Gliclazide, the principal human metabolite of the widely prescribed anti-diabetic drug, Gliclazide. As a critical reference standard for pharmacokinetic, metabolic, and impurity profiling studies, the availability of high-purity Carboxy Gliclazide is essential for drug development and regulatory compliance. This document outlines a proposed, chemically sound synthetic pathway, leveraging established principles from the synthesis of the parent Gliclazide molecule. Furthermore, it details robust purification methodologies, including recrystallization and preparative high-performance liquid chromatography (HPLC), designed to yield material of high analytical purity. The narrative emphasizes the causal reasoning behind experimental choices, providing researchers and drug development professionals with a practical and scientifically rigorous framework.

Introduction: The Significance of Carboxy Gliclazide

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells.[1][2] Its efficacy in managing type 2 diabetes mellitus is well-established. Following administration, Gliclazide is extensively metabolized in the liver before excretion.[3][4] The primary metabolic pathway involves the oxidation of the methyl group on the p-tolyl moiety to a carboxylic acid, yielding Carboxy Gliclazide, chemically known as 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid.[5][6]

This metabolite is pharmacologically inactive and, along with other hydroxylated derivatives, constitutes the majority of the excreted dose.[4][5] The accurate quantification of Carboxy Gliclazide in biological matrices is fundamental to understanding the pharmacokinetics and disposition of Gliclazide. Therefore, the synthesis of Carboxy Gliclazide as a pure analytical standard is not for therapeutic use, but is a critical step for:

  • Pharmacokinetic (PK) and Bioavailability/Bioequivalence (BA/BE) Studies: Serving as a reference for quantifying metabolite levels in plasma and urine.

  • Impurity Profiling: Identifying and quantifying it as a potential related substance in the Gliclazide active pharmaceutical ingredient (API) or finished drug product.

  • In Vitro Metabolic Studies: Use as a standard in experiments investigating drug metabolism pathways.

Proposed Synthesis of Carboxy Gliclazide

The synthesis of Carboxy Gliclazide can be logically approached by adapting a common synthetic route for Gliclazide. The core strategy involves the condensation of two key intermediates: a bicyclic amine derivative and an appropriately substituted benzenesulfonylurea or its precursor. The critical modification is the use of a benzenesulfonyl precursor that contains a carboxylic acid (or a protected carboxyl group) instead of Gliclazide's characteristic p-methyl group.

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic disconnection of Carboxy Gliclazide points to two primary building blocks: N-amino-3-azabicyclo[3.3.0]octane (2) and a 4-carboxybenzenesulfonyl precursor (3) . The condensation of these two fragments forms the target molecule (1) .

Caption: Proposed synthetic pathway for Carboxy Gliclazide.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a plausible three-step synthesis.

Step 1: Synthesis of 4-(Isocyanatosulfonyl)benzoic acid (Intermediate 3a)

The conversion of a sulfonamide to a sulfonyl isocyanate is a standard transformation. Here, we propose starting with the commercially available 4-carboxybenzenesulfonamide. The reaction with oxalyl chloride followed by heating provides the reactive isocyanate intermediate.

  • Reaction: 4-Carboxybenzenesulfonamide + Oxalyl Chloride → 4-(Chlorosulfonyl)benzoyl chloride → 4-(Isocyanatosulfonyl)benzoic acid

  • Protocol:

    • Suspend 4-carboxybenzenesulfonamide (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) containing a catalytic amount of N,N-Dimethylformamide (DMF).

    • Add oxalyl chloride (2.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the reaction becomes a clear solution.

    • Carefully remove the solvent and excess oxalyl chloride under reduced pressure.

    • The resulting crude 4-(chlorosulfonyl)benzoyl chloride is then dissolved in a high-boiling point aprotic solvent (e.g., toluene).

    • The solution is heated to reflux (approx. 110 °C) to facilitate the Curtius-like rearrangement to the sulfonyl isocyanate. This reaction should be monitored by IR spectroscopy for the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

    • The resulting solution containing the crude isocyanate is typically used directly in the next step without isolation.

  • Causality: The use of oxalyl chloride with catalytic DMF is a standard method for converting carboxylic acids to acid chlorides and sulfonamides to sulfonyl chlorides. The subsequent thermal rearrangement to the isocyanate is a well-established reaction pathway. Toluene is chosen as the solvent for its suitable boiling point to drive the reaction.[4]

Step 2: Preparation of N-amino-3-azabicyclo[3.3.0]octane (Intermediate 2)

This bicyclic amine is a key intermediate in the synthesis of Gliclazide itself and its preparation is well-documented in patent literature. A common route starts from N-amino-1,2-cyclopentane dicarboximide.[4]

  • Reaction: N-amino-1,2-cyclopentane dicarboximide + Reducing Agent → N-amino-3-azabicyclo[3.3.0]octane

  • Protocol Summary:

    • N-amino-1,2-cyclopentane dicarboximide is subjected to high-pressure hydrogenation using a suitable catalyst (e.g., copper chromium oxide) in a solvent like acetic acid.[4]

    • Alternatively, reduction can be achieved using reducing agents like NaBH₄ in the presence of an acid.[7]

    • Following the reaction, a standard work-up involving filtration of the catalyst, solvent removal, and pH adjustment yields the crude amine, which can be purified by distillation.

  • Causality: High-pressure hydrogenation is an effective industrial method for the reduction of amides and imides to amines, offering a greener alternative to metal hydride reagents.[4]

Step 3: Condensation to form Carboxy Gliclazide (1)

This final step involves the reaction between the sulfonyl isocyanate generated in Step 1 and the bicyclic amine from Step 2.

  • Reaction: 4-(Isocyanatosulfonyl)benzoic acid + N-amino-3-azabicyclo[3.3.0]octane → Carboxy Gliclazide

  • Protocol:

    • Cool the toluene solution containing the crude 4-(isocyanatosulfonyl)benzoic acid (1.0 eq) from Step 1 to 0-5 °C in an ice bath.

    • Add a solution of N-amino-3-azabicyclo[3.3.0]octane (1.05 eq) in toluene dropwise to the cooled isocyanate solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction for the disappearance of the isocyanate peak by IR spectroscopy.

    • Upon completion, the product often precipitates from the reaction mixture as a solid.

    • Filter the crude solid, wash with cold toluene and then n-hexane to remove non-polar impurities.

    • Dry the crude Carboxy Gliclazide under vacuum.

  • Causality: The reaction between an isocyanate and an amine to form a urea linkage is highly efficient and typically exothermic. Performing the addition at low temperature is crucial to control the reaction rate and minimize the formation of side products. A slight excess of the amine ensures complete consumption of the highly reactive isocyanate.

Purification of Carboxy Gliclazide

Purification is critical to obtaining a reference standard of ≥98% purity. The primary impurities are likely unreacted starting materials or side products from the condensation step. The presence of the carboxylic acid and the sulfonamide groups makes the molecule amphoteric, which influences the choice of purification strategy.

Purification_Workflow Crude Crude Carboxy Gliclazide (from synthesis) Method_Choice Select Method Crude->Method_Choice Recrystal Method 1: Recrystallization Method_Choice->Recrystal For moderate purity & large scale Prep_HPLC Method 2: Preparative HPLC Method_Choice->Prep_HPLC For high purity & small scale Analysis Purity Analysis (Analytical HPLC, LC-MS) Recrystal->Analysis Prep_HPLC->Analysis Pure_Product Pure Carboxy Gliclazide (≥98%) Analysis->Pure_Product

Caption: General purification workflow for Carboxy Gliclazide.

Method 1: Recrystallization

Recrystallization is a cost-effective method for removing bulk impurities and is suitable for larger quantities of material. The choice of solvent is paramount and depends on the polarity imparted by the carboxylic acid.

  • Protocol:

    • Place the crude Carboxy Gliclazide in a flask.

    • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate).

    • Once dissolved, slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., water or n-hexane) until slight turbidity persists.

    • Heat the mixture gently until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent.

    • Dry the purified crystals under vacuum at 40-50 °C.

  • Causality: The principle relies on the difference in solubility of the desired compound and impurities at different temperatures. A solvent/anti-solvent system (e.g., ethanol/water) is effective for polar compounds like Carboxy Gliclazide, as the polar protic solvent solubilizes the compound, while the addition of water reduces the solubility, promoting crystallization upon cooling.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity (>99.5%), especially for small quantities intended as primary reference standards, preparative HPLC is the method of choice. The methodology can be scaled up from analytical methods reported for Gliclazide and other sulfonylureas.[8]

  • Protocol:

    • Sample Preparation: Dissolve the crude or recrystallized Carboxy Gliclazide in a suitable solvent, ideally the mobile phase, at a high concentration (e.g., 10-50 mg/mL). Filter the solution through a 0.45 µm filter.

    • Chromatographic System:

      • Column: A preparative scale Reverse-Phase C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

      • Mobile Phase: A gradient of Acetonitrile and Water, both containing an acidic modifier like 0.1% formic acid or acetic acid. The acid suppresses the ionization of the carboxyl group, leading to better peak shape and retention. A typical gradient might run from 20% to 80% Acetonitrile over 20-30 minutes.

      • Flow Rate: Adjusted for the column diameter, typically 15-25 mL/min.

      • Detection: UV detection at a wavelength where the compound has strong absorbance, such as 230 nm.[8]

    • Fraction Collection: Collect the fractions corresponding to the main product peak based on the UV chromatogram.

    • Post-Purification: Combine the pure fractions. Remove the bulk of the organic solvent (Acetonitrile) using a rotary evaporator.

    • Desalting/Final Isolation: The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a fluffy solid, free of residual solvents.

  • Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The C18 stationary phase retains the relatively non-polar Carboxy Gliclazide. Elution is achieved by increasing the concentration of the organic solvent (acetonitrile). Using an acidic modifier ensures that the carboxylic acid is protonated (in its -COOH form), making it less polar and improving its interaction with the stationary phase, which prevents peak tailing.

Comparison of Purification Methods
ParameterRecrystallizationPreparative HPLC
Achievable Purity 95 - 99%>99.5%
Typical Yield High (80-95%)Moderate (50-80%)
Throughput/Scale High (grams to kilograms)Low (milligrams to grams)
Cost & Complexity Low, simple equipmentHigh, requires specialized equipment
Ideal Use Case Bulk purification after synthesisFinal polishing, primary standard prep

Characterization

The identity and purity of the synthesized and purified Carboxy Gliclazide must be confirmed using standard analytical techniques:

  • HPLC: To determine purity, using the analytical equivalent of the preparative method.

  • Mass Spectrometry (MS): To confirm the molecular weight (Exact Mass: 353.10).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the carboxylic acid proton and the absence of the p-methyl protons seen in Gliclazide.

Conclusion

This guide presents a technically sound and detailed approach for the synthesis and purification of Carboxy Gliclazide. By adapting established synthetic routes for Gliclazide and employing robust purification techniques such as recrystallization and preparative HPLC, it is possible to produce this critical metabolite at high purity. The explanations provided for the underlying chemical principles and experimental choices are intended to empower researchers and drug development scientists to confidently produce Carboxy Gliclazide as a reliable analytical reference standard, thereby supporting the development and quality control of Gliclazide-based therapies.

References

  • Journal of Applied Pharmaceutical Science. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Gliclazide. Retrieved from [Link]

  • International Journal of Innovative Research and Technology. (n.d.). The Role of Gliclazide in Metabolism. [Link]

  • Teva Pharmaceuticals. (2017). Gliclazide Product Monograph. [Link]

  • Oida, T., Yoshida, K., Kagemoto, A., Sekine, Y., & Higashijima, T. (1985). The metabolism of gliclazide in man. Xenobiotica, 15(1), 87-96. [Link]

  • Journal of Synthetic Chemistry. (2022). Novel and Simple Process for the Synthesis and Characterization of Gliclazide in the Presence of Natural Deep Eutectic Solvents. [Link]

  • Google Patents. (2014). Preparation method of gliclazide. CN103508934A.
  • PubChem - National Center for Biotechnology Information. (n.d.). Carboxy Gliclazide. Retrieved from [Link]

  • Google Patents. (2020). A preparation method of gliclazide. CN113527155B.
  • Google Patents. (2011).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms. [Link]

Sources

Exploratory

"in vitro generation of Carboxy Gliclazide from Gliclazide"

An In-Depth Technical Guide to the In Vitro Generation of Carboxy Gliclazide from Gliclazide Introduction Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of non...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Generation of Carboxy Gliclazide from Gliclazide

Introduction

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of non-insulin-dependent diabetes mellitus (Type 2 diabetes).[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism.[2][3] The biotransformation of Gliclazide in the liver leads to the formation of several metabolites, all of which are inactive and do not possess hypoglycemic activity.[4] The principal metabolic pathway involves the oxidation of the tolyl methyl group, culminating in the formation of Carboxy Gliclazide.

Understanding this metabolic conversion is critical for drug development professionals and researchers for several reasons: it helps in predicting drug-drug interactions, understanding inter-individual variability in drug response due to genetic polymorphisms, and establishing a comprehensive safety profile.[5][6] This guide provides a detailed technical overview of the principles, workflows, and protocols for generating and quantifying Carboxy Gliclazide from Gliclazide in a controlled in vitro setting, mirroring the key hepatic metabolic processes.

The Metabolic Pathway: From Gliclazide to Carboxy Gliclazide

The conversion of Gliclazide to Carboxy Gliclazide is not a single-step reaction but a sequential oxidation process. The parent drug is extensively metabolized in the liver, with its metabolites being excreted primarily in the urine.[3][7]

The primary and rate-limiting step in this pathway is the hydroxylation of the tolyl methyl group of Gliclazide to form an intermediate, Hydroxymethyl Gliclazide (MeOH-Gz).[5] This reaction is catalyzed almost exclusively by the Cytochrome P450 2C9 (CYP2C9) enzyme, a key player in human drug metabolism.[4][5] While some studies suggest a minor contribution from CYP2C19, CYP2C9 is established as the principal catalyst.[5][8] Subsequently, the alcohol intermediate (Hydroxymethyl Gliclazide) is further oxidized by cytosolic enzymes, such as alcohol and aldehyde dehydrogenases, to form the stable carboxylic acid metabolite, Carboxy Gliclazide.

Gliclazide_Metabolism Gliclazide Gliclazide (Parent Drug) MeOH_Gz Hydroxymethyl Gliclazide (Intermediate Metabolite) Gliclazide->MeOH_Gz COOH_Gz Carboxy Gliclazide (Final Inactive Metabolite) MeOH_Gz->COOH_Gz Oxidation CYP2C9 CYP2C9 (Primary) CYP2C9->Gliclazide CYP2C19 CYP2C19 (Minor) CYP2C19->Gliclazide Dehydrogenases Alcohol/Aldehyde Dehydrogenases Dehydrogenases->MeOH_Gz

Caption: Metabolic oxidation pathway of Gliclazide.

Core Principles of the In Vitro System

To replicate this metabolic pathway in the laboratory, a robust in vitro system is required. The choice of this system is dictated by the cellular location of the key enzymes involved.

Rationale for Using Human Liver Microsomes (HLM): CYP450 enzymes are membrane-bound proteins located within the endoplasmic reticulum of hepatocytes (liver cells).[9] Human Liver Microsomes are vesicle-like artifacts derived from the fragmentation of the endoplasmic reticulum when liver tissue is homogenized. As such, HLMs are a highly enriched source of Phase I metabolic enzymes, particularly the CYP family, making them the gold-standard model for studying CYP-mediated drug metabolism.[9] They are readily available, well-characterized, and provide a cost-effective method for determining intrinsic clearance and metabolite formation.[9]

The Critical Role of the NADPH-Generating System: CYP450 enzymes require a source of reducing equivalents to function, which is provided by the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). In a microsomal preparation, endogenous NADPH is absent. Therefore, it is essential to supplement the incubation with an NADPH-generating system . This system typically consists of:

  • NADP+ : The precursor to NADPH.

  • Glucose-6-phosphate (G6P) : The substrate for the dehydrogenase enzyme.

  • Glucose-6-phosphate Dehydrogenase (G6PDH) : The enzyme that reduces NADP+ to NADPH while oxidizing G6P.

  • Magnesium Chloride (MgCl₂) : An essential cofactor for G6PDH activity.

This system ensures a sustained supply of NADPH throughout the incubation period, allowing the CYP enzymes to function optimally.

Experimental Workflow for In Vitro Gliclazide Metabolism

The overall process is a systematic workflow designed to ensure reproducibility and accuracy. It begins with the preparation of reagents, followed by a controlled enzymatic reaction, and concludes with sophisticated analytical quantification.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Incubation cluster_analysis Phase 3: Analysis A Prepare Buffer & Reagents D Pre-warm HLM & NADPH System A->D B Prepare NADPH Generating System B->D C Prepare Gliclazide Stock Solution E Initiate Reaction with Gliclazide C->E D->E F Incubate at 37°C (e.g., 0-60 min) E->F G Terminate Reaction (Cold Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Quantify Metabolites J->K

Caption: Standard workflow for in vitro Gliclazide metabolism analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a typical in vitro experiment to measure the formation of Gliclazide metabolites using Human Liver Microsomes.

A. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer and adjust the pH to 7.4. This mimics physiological pH and is optimal for CYP enzyme activity.

  • Gliclazide Stock Solution (10 mM): Dissolve Gliclazide in a suitable organic solvent like DMSO or Methanol to create a high-concentration stock. The final concentration of the organic solvent in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.

  • NADPH-Generating System (Solution A & B):

    • Solution A: Dissolve NADP+ and Glucose-6-Phosphate in 100 mM Phosphate Buffer.

    • Solution B: Dissolve Glucose-6-Phosphate Dehydrogenase and MgCl₂ in 100 mM Phosphate Buffer.

    • Rationale: Preparing as two separate solutions and mixing just before use enhances the stability of the components.

  • Termination Solution: Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide or another sulfonylurea) for analytical normalization.

B. Incubation Procedure:

  • Preparation: In microcentrifuge tubes on ice, add the required volume of 100 mM phosphate buffer.

  • Add HLM: Add the Human Liver Microsomes to the buffer. A typical final protein concentration is 0.2-0.5 mg/mL. Vortex gently.

  • Add Gliclazide: Add the Gliclazide stock solution to achieve the desired final substrate concentration (e.g., 1-100 µM).

  • Pre-incubation: Pre-warm the tubes in a shaking water bath at 37°C for 5 minutes. This allows the components to reach thermal equilibrium before the reaction starts.

  • Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed NADPH-generating system to each tube. Vortex gently to mix. This is T=0.

  • Incubation: Incubate at 37°C for a specified time course (e.g., with time points at 0, 5, 15, 30, and 60 minutes).

  • Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile (containing the internal standard). The cold organic solvent denatures the enzymes, instantly halting all metabolic activity.

  • Control Incubations (Self-Validation):

    • Negative Control: A reaction mixture without the NADPH-generating system. This confirms that metabolite formation is NADPH-dependent and not due to chemical degradation.

    • T=0 Control: A reaction where the termination solution is added immediately after the NADPH system. This accounts for any non-enzymatic degradation or background signal.

C. Sample Processing:

  • Protein Precipitation: Vortex the terminated samples vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated microsomal protein.

  • Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

Analytical Quantification

The accurate measurement of the parent drug (Gliclazide) and its metabolites (Hydroxymethyl and Carboxy Gliclazide) requires a sensitive and specific analytical method.

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

  • Chromatography (HPLC): A reverse-phase C18 column is typically used to separate Gliclazide from its more polar metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.[10]

  • Detection (MS/MS): Mass spectrometry provides unparalleled sensitivity and specificity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Gliclazide, its metabolites, and the internal standard are monitored, ensuring accurate quantification even in a complex biological matrix.

UV Spectrophotometry can also be used but is less sensitive and specific than LC-MS/MS. It is more suitable for bulk drug analysis than for low-concentration metabolite quantification in biological samples.[11]

Data Interpretation and Validation

Metabolite Formation Kinetics: The concentration of Carboxy Gliclazide (and its precursor) is plotted against time. The initial linear portion of this curve is used to determine the rate of formation (typically in pmol/min/mg protein).

Enzyme Kinetics: To characterize the enzyme's affinity and capacity, experiments are run with varying concentrations of Gliclazide. The resulting rates of metabolite formation are fitted to the Michaelis-Menten equation to determine:

  • Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate.

  • Vₘₐₓ (Maximum reaction velocity): The maximum rate of the reaction at saturating substrate concentrations.

Quantitative Data from Literature The following table summarizes kinetic parameters for Gliclazide hydroxylation by key recombinant CYP enzymes, demonstrating the primary role of CYP2C9.

EnzymeMetabolite PathwayKₘ (µM)Vₘₐₓ (relative units)Vₘₐₓ/Kₘ (Intrinsic Clearance)
CYP2C9 Tolylmethyl-hydroxylation18-25HighHigh
CYP2C19 Tolylmethyl-hydroxylation30-45ModerateModerate
CYP2C8 Tolylmethyl-hydroxylationN/ANot CatalyzedN/A
Data synthesized from Elliot et al. (2007).[5]

Validation with Selective Inhibitors: To authoritatively confirm the role of CYP2C9, the incubation can be repeated in the presence of Sulfaphenazole , a potent and selective inhibitor of CYP2C9.[5] A significant reduction (>80%) in the formation of Hydroxymethyl and subsequent Carboxy Gliclazide in the presence of Sulfaphenazole provides strong evidence for the dominant role of CYP2C9.[5]

Conclusion

The in vitro generation of Carboxy Gliclazide is a well-defined process primarily mediated by CYP2C9 in human liver microsomes. By employing a carefully controlled experimental system with an NADPH-generating system and validated analytical methods like LC-MS/MS, researchers can accurately model this key metabolic pathway. This approach is fundamental for characterizing the drug's disposition, predicting potential drug interactions involving CYP2C9, and understanding the pharmacogenetic basis for variability in patient response to Gliclazide therapy.

References

  • Elliot, D. J., et al. (2007). Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination. British Journal of Clinical Pharmacology, 64(4), 450–457. [Link]

  • Xu, H., et al. (2008). Effects of St John's wort and CYP2C9 genotype on the pharmacokinetics and pharmacodynamics of gliclazide. British Journal of Clinical Pharmacology, 65(5), 680–688. [Link]

  • Alberti, K. G. (1994). [Gliclazide: review of metabolic and vascular action]. Diabete & Metabolisme, 20(3 Pt 2), 341-348. [Link]

  • The Role of Gliclazide in Metabolism. International Journal of Innovative Research in Technology. [Link]

  • S, S., & P, D. (2011). Altered Gliclazide Metabolic Pathway and its Implications on Increased Therapeutic Response in CYP 2 C 9 * 2 : Molecular Dynamics simulation and Autodock Studies. Semantic Scholar. [Link]

  • Chen, J., et al. (2007). The metabolism of CYP2C9 and CYP2C19 for gliclazide by homology modeling and docking study. Journal of Molecular Structure: THEOCHEM, 806(1-3), 163-170. [Link]

  • Royal Dutch Pharmacists Association (KNMP). (2023). CYP2C9: gliclazide. DPWG. [Link]

  • R, M. (2021). What is the impact of type 2 diabetes mellitus on CYP450 metabolic activities?. Taylor & Francis Online. [Link]

  • S, P., et al. (2015). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Imbalance of Drug Transporter-CYP450s Interplay by Diabetes and Its Clinical Significance. ResearchGate. [Link]

  • H, L., et al. (2020). Imbalance of Drug Transporter-CYP450s Interplay by Diabetes and Its Clinical Significance. Semantic Scholar. [Link]

  • Campbell, D., & Howlett, H. (1988). The mode of action and clinical pharmacology of gliclazide: a review. Semantic Scholar. [Link]

  • EFFECT OF CYTOCHROME P450 2C9 GENE POLYMORPHISMS ON INDIVIDUAL SENSITIVITY TO GLICLAZIDE IN PATIENTS WITH TYPE 2 DIABETES MELLITUS. Eco-Vector Journals Portal. [Link]

  • Oida, T., et al. (1985). The metabolism of gliclazide in man. Xenobiotica, 15(1), 87-96. [Link]

  • Analytical methods for gliclazide in drugs and biological fluids. Research Done. [Link]

  • Methodology of Gliclazide Detection in Biological Samples. Revista Farmaceutică a Moldovei. [Link]

  • Sabhyatha, T. S., & Babu, N. (2022). ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. CORE. [Link]

  • In Vitro-In Vivo Correlation for Gliclazide Immediate-Release Tablets Based on Mechanistic Absorption Simulation. ResearchGate. [Link]

  • Stojancevic, M., et al. (2019). Transport and Biotransformation of Gliclazide and the Effect of Deoxycholic Acid in a Probiotic Bacteria Model. Frontiers in Pharmacology, 10, 1079. [Link]

  • Method development and validation for estimation of Gliclazide in bulk and tablet form by UV Spectrophotometer. ResearchGate. [Link]

  • ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Determination of gliclazide in pharmaceutical preparations by capillary gas chromatography with cool on-column injection and elimination of the matrix effect. PubMed. [Link]

  • APO-GLICLAZIDE MR (Gliclazide Modified Release Tablets). (2024, May 10). Apotex Inc.[Link]

  • Bioequivalence of two formulations of gliclazide in a randomized crossover study in healthy caucasian subjects under fed condition. Farmacia Journal. [Link]

  • Gliclazide Product Monograph. (2017, April 6). Teva Canada Limited. [Link]

  • Alberti, K. G., Johnson, A. B., & Taylor, R. (1992). Gliclazide: Metabolic and Vascular Effects--A Perspective. Metabolism, 41(5 Suppl 1), 40-45. [Link]

  • Cvijić, S., et al. (2015). In Vitro–In Vivo Correlation for Gliclazide Immediate-Release Tablets Based on Mechanistic Absorption Simulation. AAPS PharmSciTech, 16(5), 1144–1153. [Link]

Sources

Foundational

"Carboxy Gliclazide chemical structure and properties"

An In-Depth Technical Guide to Carboxy Gliclazide: Structure, Properties, and Analysis Introduction Gliclazide is a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Carboxy Gliclazide: Structure, Properties, and Analysis

Introduction

Gliclazide is a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is primarily mediated by stimulating insulin secretion from pancreatic β-cells.[3][4] As with any xenobiotic, understanding the metabolic fate of Gliclazide is paramount in drug development and clinical pharmacology. The biotransformation of Gliclazide in humans is extensive, leading to the formation of several metabolites that are generally considered inactive.[1][5]

Among these, Carboxy Gliclazide emerges as a principal metabolite. It is the final product of the primary metabolic pathway involving the oxidation of Gliclazide's tolyl methyl group.[5][6] The study of Carboxy Gliclazide is crucial for a complete pharmacokinetic profile of the parent drug, offering insights into its clearance mechanisms and providing a potential biomarker for patient adherence and metabolic activity. This guide provides a comprehensive technical overview of Carboxy Gliclazide, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, metabolic formation, and the analytical methodologies required for its robust characterization and quantification.

Chemical Identity and Physicochemical Properties

A precise understanding of a metabolite's chemical and physical nature is the foundation for all subsequent analytical and toxicological evaluation. Carboxy Gliclazide is structurally distinct from its parent compound due to the presence of a carboxylic acid group, which significantly alters its polarity and ionization potential.

The chemical identifiers for Carboxy Gliclazide are summarized below for unambiguous reference.

Table 1: Chemical Identifiers for Carboxy Gliclazide

IdentifierValueSource
IUPAC Name 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid[7][8]
CAS Number 38173-52-3[7][8][9]
Molecular Formula C₁₅H₁₉N₃O₅S[7][8][10]
SMILES C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O[7]
InChIKey DSNDPTBTZSQWJS-UHFFFAOYSA-N[7]

The introduction of the carboxyl group dramatically increases the polarity of the molecule compared to Gliclazide. This has direct implications for its pharmacokinetic properties—namely, its distribution and route of elimination—and for the design of appropriate analytical methods.

Table 2: Physicochemical Properties of Carboxy Gliclazide

PropertyValueSource / Method
Molecular Weight 353.4 g/mol [7][10]
Monoisotopic Mass 353.10454189 Da[7]
XLogP3 -0.2Computed by PubChem[7]
Hydrogen Bond Donors 3Computed by Cactvs[7]
Hydrogen Bond Acceptors 6Computed by Cactvs[7]
pKa (estimated) ~3.5-4.0 (for carboxylic acid)Based on similar structures[11]

The negative XLogP3 value indicates a significant increase in hydrophilicity compared to the parent drug, Gliclazide (XLogP3 of ~1.5), which is consistent with its role as a renally cleared metabolite. The estimated pKa of the carboxylic acid group is critical for developing extraction and chromatography methods, as the charge state of the molecule will be dependent on the pH of the medium.

Metabolic Formation of Carboxy Gliclazide

Gliclazide undergoes extensive hepatic metabolism before excretion. The primary metabolic pathway is the oxidation of the p-methyl group on the benzenesulfonyl moiety.[6] This biotransformation is a two-step process catalyzed predominantly by cytochrome P450 enzymes.

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of the tolyl methyl group to form an intermediate, Hydroxymethyl Gliclazide. Cytochrome P450 2C9 (CYP2C9) has been identified as the principal enzyme mediating this reaction.[1]

  • Oxidation: The subsequent step involves the rapid oxidation of the hydroxymethyl group to a carboxylic acid by alcohol and aldehyde dehydrogenases, yielding the stable and inactive metabolite, Carboxy Gliclazide.[5]

This metabolic cascade is a classic example of Phase I drug metabolism, designed to increase the polarity of a lipophilic compound to facilitate its excretion from the body. The resulting Carboxy Gliclazide, along with other hydroxylated metabolites, is primarily eliminated via the urine.[2][4][5]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Liver) Gliclazide Gliclazide (Parent Drug) Hydroxy Hydroxymethyl Gliclazide (Intermediate Metabolite) Gliclazide->Hydroxy  Step 1: Hydroxylation (CYP2C9) Carboxy Carboxy Gliclazide (Final Metabolite) Hydroxy->Carboxy  Step 2: Oxidation (Dehydrogenases) Excretion Renal Excretion Carboxy->Excretion Elimination

Caption: Metabolic pathway of Gliclazide to Carboxy Gliclazide.

Synthesis and Preparation of a Reference Standard

The availability of a pure, well-characterized reference standard is a non-negotiable prerequisite for any quantitative bioanalytical work. It is essential for calibrating analytical instruments, preparing calibration curves, and validating the accuracy and precision of an assay. While Carboxy Gliclazide can be purchased from commercial suppliers, understanding its synthesis provides insight into impurity profiles and allows for in-house preparation if required.[8][12][13]

A logical synthetic approach, mirroring the synthesis of Gliclazide itself, involves the condensation of a carboxylated sulfonamide with the appropriate bicyclic amine derivative.

Experimental Protocol: Proposed Synthesis of Carboxy Gliclazide

This protocol is a scientifically plausible adaptation of known sulfonylurea synthesis methods.[14][15]

  • Activation of Sulfonamide:

    • To a stirred solution of 4-carboxybenzenesulfonamide (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile), add a coupling agent such as carbonyldiimidazole (CDI) (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen) to form the activated sulfonyl isocyanate intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Condensation Reaction:

    • In a separate flask, dissolve N-amino-3-azabicyclo[3.3.0]octane (1.0 eq) in the same anhydrous solvent.

    • Slowly add the solution from Step 2 to the activated sulfonamide solution from Step 1 at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification:

    • Upon reaction completion, quench the mixture with dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining amine and facilitate precipitation of the product.

    • Extract the aqueous layer with an organic solvent like Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to afford pure Carboxy Gliclazide.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

      • LC-MS: To confirm the molecular weight and assess purity.

      • Melting Point: As a physical constant for purity.

Synthesis_Workflow start Start Materials (4-carboxybenzenesulfonamide, N-amino-3-azabicyclo[3.3.0]octane) step1 Step 1: Activation (Sulfonamide + CDI) start->step1 step2 Step 2: Condensation (Addition of Amine) step1->step2 step3 Step 3: Work-up (Acid Quench & Extraction) step2->step3 step4 Step 4: Purification (Recrystallization or Chromatography) step3->step4 end Final Product (Pure Carboxy Gliclazide) step4->end

Caption: Proposed workflow for the laboratory synthesis of Carboxy Gliclazide.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its superior sensitivity and selectivity.[16][17][18]

Protocol: LC-MS/MS Quantification of Carboxy Gliclazide in Human Plasma

This protocol describes a robust method for determining the concentration of Carboxy Gliclazide in plasma, which is essential for pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Carboxy Gliclazide-d4[19] or a structural analog like Carbutamide).

    • Add 300 µL of cold Acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for injection.

  • Chromatographic Conditions:

    • HPLC System: A standard UHPLC/HPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), negative mode. The carboxylic acid moiety makes negative mode ionization highly efficient.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Carboxy Gliclazide: Q1: 352.1 → Q3: 169.0 (Deprotonated molecule -> [C₇H₄O₄S]⁻ fragment).

      • Internal Standard (Carboxy Gliclazide-d4): Q1: 356.1 → Q3: 169.0.

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for maximum signal intensity.

Table 3: Summary of Proposed LC-MS/MS Analytical Method Parameters

ParameterRecommended SettingRationale
Sample Prep Protein PrecipitationFast, effective, and suitable for high-throughput analysis.
Column C18 Reversed-PhaseIndustry standard for retaining and separating moderately polar compounds.
Ionization ESI, Negative ModeHighly efficient for acidic molecules like Carboxy Gliclazide.
Detection MRMProvides exceptional selectivity and sensitivity for quantification.
MRM Transition 352.1 → 169.0A specific and stable fragmentation pathway for confident identification.
Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of Carboxy Gliclazide is key to developing a selective MRM method. In negative mode ESI, the parent ion will be the deprotonated molecule [M-H]⁻ at m/z 352.1. Upon collision-induced dissociation (CID), the most probable cleavage occurs at the sulfonylurea bond, which is the most labile part of the molecule.

The fragmentation is expected to yield a characteristic product ion corresponding to the 4-carboxybenzenesulfonamide anion at m/z 169.0. This transition is highly specific and provides a robust basis for quantification.

Fragmentation_Pathway cluster_legend Fragmentation Key Parent Carboxy Gliclazide [M-H]⁻ m/z 352.1 Fragment 4-carboxybenzenesulfonyl anion m/z 169.0 Parent->Fragment CID NeutralLoss Neutral Loss (Bicyclic amine urea radical) Parent->NeutralLoss A Precursor Ion B Product Ion A->B Fragmentation

Caption: Proposed ESI(-) fragmentation pathway for Carboxy Gliclazide.

Conclusion

Carboxy Gliclazide, as the primary inactive metabolite of Gliclazide, plays a pivotal role in the drug's disposition and clearance. Its chemical properties, particularly its increased polarity, dictate its pharmacokinetic behavior and facilitate its renal excretion. A thorough understanding of its metabolic formation via CYP2C9-mediated oxidation is essential for predicting drug-drug interactions and understanding inter-individual variability in Gliclazide metabolism.

For researchers in drug development, the ability to synthesize and quantify Carboxy Gliclazide using robust and validated analytical methods like LC-MS/MS is fundamental. The protocols and data presented in this guide provide a solid framework for such investigations. Future research could focus on leveraging Carboxy Gliclazide plasma or urine concentrations as a definitive biomarker for assessing patient compliance with Gliclazide therapy or for phenotyping CYP2C9 activity, further personalizing the management of type 2 diabetes.

References

  • Gliclazide - Wikipedia . Wikipedia. Available from: [Link]

  • Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • CARBOXY GLICLAZIDE - gsrs . Global Substance Registration System. Available from: [Link]

  • The metabolism of gliclazide in man - PubMed . National Center for Biotechnology Information. Available from: [Link]

  • Pharmacological and Pharmaceutical Profile of Gliclazide: A Review . Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Gliclazide | C15H21N3O3S | CID 3475 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • The Role of Gliclazide in Metabolism - IJIRT . International Journal of Innovative Research in Technology. Available from: [Link]

  • Characterization of Mass Ionizable Degradation Products of Gliclazide by LC/ESI-MS . ResearchGate. Available from: [Link]

  • Gliclazide - ResearchGate . ResearchGate. Available from: [Link]

  • Carboxy Gliclazide | CAS No: 38173-52-3 - Pharmaffiliates . Pharmaffiliates. Available from: [Link]

  • Novel and Simple Process for the Synthesis and Characterization of Gliclazide . Journal of Synthetic Chemistry. Available from: [Link]

  • Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method . Chinese Pharmaceutical Journal. Available from: [Link]

  • The Physico-Chemical Properties of Glipizide: New Findings - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Stability indicating MEKC method for the determination of gliclazide and its specified impurities - PubMed . National Center for Biotechnology Information. Available from: [Link]

  • Analytical methods for gliclazide in drugs and biological fluids . Scite. Available from: [Link]

  • Proposed mass fragmentation patterns of gliclazide, I, II, V, and VI. - ResearchGate . ResearchGate. Available from: [Link]

  • KINETICS OF GLICLAZIDE AFTER SINGLE DOSE ORAL ADMINISTRATION OF GLICLAZIDE 60 MG MODIFIED RELEASE TABLET . Farmacia. Available from: [Link]

  • (PDF) ANALYTICAL METHODS FOR THE DETERMINATION OF GLICLAZIDE IN PHARMACEUTICAL FORMULATIONS AND BIOLOGICAL FLUIDS - ResearchGate . ResearchGate. Available from: [Link]

  • Methodology of Gliclazide Detection in Biological Samples . Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Quantification of gliclazide by semi-micro high-performance liquid chromatography: application to a bioequivalence study of two formulations in healthy subjects - PubMed . National Center for Biotechnology Information. Available from: [Link]

  • HPLC Method for Determination of Gliclazide in Human Serum . Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH - CORE . CORE. Available from: [Link]

  • Pharmacokinetic and pharmacodynamic characterization of gliclazide in healthy volunteers . Archives of Pharmacal Research. Available from: [Link]

  • Preparation method of gliclazide synthesis process - Google Patents. Google Patents.
  • A Novel and Facile Process for the Synthesis of Gliclazide | Request PDF - ResearchGate . ResearchGate. Available from: [Link]

  • bioanalytical methods for estimation of gliclazide in human plasma - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) . IJBPAS. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats - PMC . National Center for Biotechnology Information. Available from: [Link]

  • (PDF) Kinetics of gliclazide after single dose oral administration of gliclazide 60 mg modified release tablet - ResearchGate . ResearchGate. Available from: [Link]

  • Gliclazide: Metabolic and Vascular Effects--A Perspective - PubMed . National Center for Biotechnology Information. Available from: [Link]

  • A bioequivalence study of gliclazide based on quantification by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed . National Center for Biotechnology Information. Available from: [Link]

  • Gliclazide modified release: From once-daily administration to 24-hour blood glucose control - ResearchGate . ResearchGate. Available from: [Link]

  • Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010 - PubMed Central . National Center for Biotechnology Information. Available from: [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI . MDPI. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide to the Spectroscopic Analysis of Carboxy Gliclazide

Foreword: Unveiling the Molecular Signature of a Key Gliclazide Metabolite In the landscape of pharmaceutical analysis, the comprehensive characterization of drug metabolites is as crucial as the study of the parent acti...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Signature of a Key Gliclazide Metabolite

In the landscape of pharmaceutical analysis, the comprehensive characterization of drug metabolites is as crucial as the study of the parent active pharmaceutical ingredient (API). Carboxy Gliclazide, a principal metabolite of the widely prescribed anti-diabetic drug Gliclazide, represents a key analyte in pharmacokinetic, metabolism, and toxicology studies. Its structural elucidation is fundamental to understanding the biotransformation of Gliclazide and ensuring the safety and efficacy of the therapy. This guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural analysis of Carboxy Gliclazide. As direct experimental spectra for this specific metabolite are not widely published in the public domain, this document synthesizes information from established spectroscopic principles and data from structurally related compounds to present a robust analytical framework for researchers, scientists, and drug development professionals.

Molecular Profile of Carboxy Gliclazide

Carboxy Gliclazide is the product of the oxidative metabolism of the methyl group on the tolyl moiety of Gliclazide to a carboxylic acid. This biotransformation significantly alters the physicochemical properties of the molecule, primarily increasing its polarity and facilitating its excretion.

Table 1: Physicochemical Properties of Carboxy Gliclazide

PropertyValueSource
Molecular Formula C₁₅H₁₉N₃O₅S[1]
Molecular Weight 353.39 g/mol [2], [3]
CAS Number 38173-52-3[1]
IUPAC Name 4-({[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl}sulfamoyl)benzoic acid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For Carboxy Gliclazide, both ¹H and ¹³C NMR are indispensable for confirming the covalent structure and assigning the specific chemical environments of each atom.

Rationale for Experimental Choices

The selection of a suitable deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for Carboxy Gliclazide due to its ability to dissolve polar compounds and the presence of exchangeable protons (from the carboxylic acid and sulfonylurea moieties), which are readily observable in this solvent. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of Carboxy Gliclazide in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, which simplifies the spectrum and enhances sensitivity. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phasing, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolution Dissolve in DMSO-d6 H1_NMR ¹H NMR Acquisition Dissolution->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolution->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Analysis Spectral Interpretation & Assignment Processing->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts for the protons of Carboxy Gliclazide. These predictions are based on the analysis of structurally similar compounds, such as sulfamoylbenzoic acid derivatives, and established chemical shift increments.[4]

Table 2: Predicted ¹H NMR Chemical Shifts for Carboxy Gliclazide in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1HHighly deshielded acidic proton, subject to concentration and temperature effects.
Aromatic (H-2, H-6)~8.1Doublet2HOrtho to the electron-withdrawing carboxylic acid group.
Aromatic (H-3, H-5)~7.9Doublet2HOrtho to the electron-withdrawing sulfonyl group.
Sulfonylurea (-SO₂NH-)9.0 - 10.0Broad Singlet1HExchangeable proton adjacent to the sulfonyl group.
Sulfonylurea (-C(O)NH-)8.0 - 9.0Broad Singlet1HExchangeable proton of the urea moiety.
Bicyclic Ring Protons1.0 - 3.5Multiplets11HComplex overlapping signals of the saturated bicyclic system.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on known values for benzoic acids and sulfonylureas.

Table 3: Predicted ¹³C NMR Chemical Shifts for Carboxy Gliclazide in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
Carboxylic Acid (C=O)165 - 175Characteristic shift for a carboxylic acid carbonyl carbon.
Aromatic (C-1)130 - 135Quaternary carbon attached to the carboxylic acid group.
Aromatic (C-4)140 - 145Quaternary carbon attached to the sulfonyl group.
Aromatic (C-2, C-6)128 - 132Aromatic CH carbons ortho to the carboxylic acid.
Aromatic (C-3, C-5)125 - 129Aromatic CH carbons ortho to the sulfonyl group.
Sulfonylurea (C=O)150 - 155Carbonyl carbon of the urea moiety.
Bicyclic Ring Carbons20 - 60Aliphatic carbons of the fused ring system.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For Carboxy Gliclazide, IR spectroscopy is instrumental in confirming the presence of the key carboxylic acid and sulfonylurea moieties.

Rationale for Experimental Choices

The solid-state analysis using the potassium bromide (KBr) pellet method is a common and effective way to obtain a high-quality IR spectrum for a crystalline powder like Carboxy Gliclazide. This method minimizes intermolecular interactions with a solvent that could complicate the spectrum.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)
  • Sample Preparation: Mix 1-2 mg of Carboxy Gliclazide with approximately 200 mg of dry, FTIR-grade KBr in an agate mortar.

  • Grinding: Gently grind the mixture to a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Mixing Mix with KBr Grinding Grind Mixture Mixing->Grinding Pelletizing Press into Pellet Grinding->Pelletizing Acquisition Acquire Spectrum (4000-400 cm⁻¹) Pelletizing->Acquisition Interpretation Identify Characteristic Absorption Bands Acquisition->Interpretation

Caption: Workflow for FTIR Spectroscopic Analysis.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for Carboxy Gliclazide, based on the functional groups present.

Table 4: Predicted Characteristic IR Absorption Bands for Carboxy Gliclazide

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeNotes
Carboxylic Acid O-H3300 - 2500 (very broad)StretchA hallmark of carboxylic acid dimers.
N-H (Sulfonylurea)3400 - 3200 (medium)StretchMay overlap with the O-H band.
Aromatic C-H3100 - 3000 (weak)StretchCharacteristic of aromatic rings.
Aliphatic C-H2960 - 2850 (medium)StretchFrom the bicyclic ring system.
Carboxylic Acid C=O1710 - 1680 (strong)StretchPosition is sensitive to hydrogen bonding.
Sulfonylurea C=O1700 - 1650 (strong)StretchMay appear as a distinct peak or a shoulder on the carboxylic acid C=O band.
Aromatic C=C1600 - 1450 (medium)StretchA series of bands typical for aromatic rings.
S=O (Sulfonamide)1350 - 1300 and 1170 - 1150 (strong)Asymmetric and Symmetric StretchTwo distinct, strong absorption bands confirming the sulfonyl group.
C-O (Carboxylic Acid)1320 - 1210 (medium)StretchCoupled with O-H in-plane bending.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Carboxy Gliclazide, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation in the source.

Rationale for Experimental Choices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing Carboxy Gliclazide, especially in complex biological matrices. ESI in both positive and negative ion modes should be explored to determine the optimal ionization conditions. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, are crucial for detailed structural elucidation.

Experimental Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve a small amount of Carboxy Gliclazide in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • MS Detection: Analyze the eluent using an ESI source coupled to a mass spectrometer. Acquire full scan data in both positive and negative ion modes to identify the parent ion.

  • MS/MS Analysis: Perform product ion scans on the selected parent ion (e.g., m/z 354 for [M+H]⁺ or m/z 352 for [M-H]⁻) to generate a fragmentation spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_analysis Data Interpretation Dissolution Dissolve in Mobile Phase LC_Sep LC Separation (C18 Column) Dissolution->LC_Sep ESI_MS ESI-MS (Full Scan) LC_Sep->ESI_MS MS_MS MS/MS (Product Ion Scan) ESI_MS->MS_MS Interpretation Identify Parent Ion & Analyze Fragments MS_MS->Interpretation

Caption: Workflow for LC-ESI-MS/MS Analysis.

Predicted Mass Spectral Data

The molecular weight of Carboxy Gliclazide is 353.39 Da. Therefore, in an ESI-MS experiment, the following ions are expected:

  • Positive Ion Mode: [M+H]⁺ at m/z 354.1

  • Negative Ion Mode: [M-H]⁻ at m/z 352.1

The fragmentation of Carboxy Gliclazide is expected to follow pathways similar to those of Gliclazide and other sulfonylureas. The primary cleavage sites are the bonds within the sulfonylurea bridge.

Table 5: Predicted Key Fragment Ions in ESI-MS/MS of Carboxy Gliclazide ([M+H]⁺, m/z 354)

Fragment m/zProposed Structure/Loss
201[HOOC-C₆H₄-SO₂NH₂ + H]⁺ (p-carboxybenzenesulfonamide)
184[HOOC-C₆H₄-SO₂]⁺
127[C₇H₁₃N₂]⁺ (N-amino-hexahydrocyclopenta[c]pyrrolium ion)
110[C₇H₁₂N]⁺ (Hexahydrocyclopenta[c]pyrrolium ion)

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural characterization of Carboxy Gliclazide necessitates a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework, FTIR offers rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and reveals connectivity through fragmentation patterns. Although publicly available experimental spectra for Carboxy Gliclazide are scarce, the principles outlined in this guide, supported by data from analogous structures, provide a robust and scientifically sound framework for its analysis. This comprehensive spectroscopic fingerprint is indispensable for researchers in drug metabolism, pharmacokinetics, and regulatory sciences, ensuring a thorough understanding of Gliclazide's fate in vivo.

References

  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53776869, Carboxy Gliclazide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Carboxy Gliclazide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gliclazide-impurities. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Carboxy Gliclazide. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Gliclazide Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Allmpus. (n.d.). Gliclazide Carboxy. Retrieved from [Link]

  • Axios Research. (n.d.). Gliclazide EP Impurity G. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Gliclazide. Retrieved from [Link]

Sources

Foundational

"Carboxy Gliclazide stability and degradation pathways"

An In-Depth Technical Guide to the Stability and Degradation Pathways of Carboxy Gliclazide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of Carboxy Gliclazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of Carboxy Gliclazide, a principal impurity and metabolite of the anti-diabetic drug Gliclazide. While direct literature on Carboxy Gliclazide's degradation is sparse, this document synthesizes extensive data from forced degradation studies of Gliclazide to extrapolate and propose its stability profile. We delve into the mechanistic pathways of degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols for conducting forced degradation studies and a validated stability-indicating HPLC method for the accurate quantification of Carboxy Gliclazide and its degradants. The methodologies are presented with a focus on scientific causality and self-validating systems, adhering to ICH guidelines.

Introduction: The Significance of Carboxy Gliclazide Stability

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for type-II diabetes mellitus.[1][2] Its efficacy and safety are paramount, necessitating a thorough understanding of its purity profile. Carboxy Gliclazide, chemically known as 4-(N-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)sulfamoyl)benzoic acid, is a key related substance.[3] It can arise during synthesis or as a degradation product, and it is also a known metabolite of Gliclazide. The presence and concentration of such impurities are critical quality attributes for any active pharmaceutical ingredient (API), as they can potentially impact the safety and efficacy of the final drug product.[4]

Therefore, understanding the chemical stability of Carboxy Gliclazide is crucial for several reasons:

  • Developing Robust Formulations: Knowledge of degradation pathways helps in designing stable drug formulations by selecting appropriate excipients and packaging that protect the drug from detrimental environmental factors.

  • Establishing Shelf-Life: Stability data is the foundation for determining the re-test period for the drug substance and the shelf-life for the drug product.

  • Method Development: A comprehensive understanding of potential degradants is essential for developing and validating stability-indicating analytical methods (SIAMs), which are required by regulatory agencies to ensure that all degradation products can be separated, detected, and quantified.

This guide extrapolates from the well-documented stability profile of Gliclazide to provide a predictive analysis of Carboxy Gliclazide's behavior under stress conditions.

Predicted Degradation Pathways of Carboxy Gliclazide

The chemical structure of Carboxy Gliclazide, like its parent Gliclazide, contains a sulfonylurea moiety. This functional group is known to be susceptible to hydrolysis.[5] Forced degradation studies on Gliclazide have shown it degrades significantly under hydrolytic (acidic, alkaline, neutral) and oxidative conditions, while being relatively stable to dry heat and photolytic stress in the solid state.[6][7][8]

Primary Degradation Mechanism: Hydrolysis

The most probable degradation pathway for Carboxy Gliclazide is the hydrolytic cleavage of the sulfonylurea bridge. This can occur under both acidic and alkaline conditions.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, protonation of the urea oxygen or nitrogen atom facilitates a nucleophilic attack by water on the carbonyl carbon. This leads to the cleavage of the C-N bond, breaking the sulfonylurea linkage.

  • Base-Catalyzed Hydrolysis: In an alkaline medium, the sulfonylurea can be deprotonated, followed by intramolecular rearrangement or direct attack by a hydroxide ion, leading to the scission of the S-N or C-N bonds.

Studies on Gliclazide show extensive degradation in 0.1N HCl and significant degradation in 0.1N NaOH, leading to the formation of several degradation products.[6][8] A similar susceptibility is predicted for Carboxy Gliclazide.

Proposed Hydrolytic Degradation Pathway

The diagram below illustrates the primary hydrolytic degradation pathway anticipated for Carboxy Gliclazide, resulting in the formation of 4-carboxybenzenesulfonamide and the corresponding carbamic acid derivative of the azabicyclic ring, which would likely decarboxylate.

Carboxy_Gliclazide_Degradation cluster_products Hydrolytic Degradation Products CG Carboxy Gliclazide 4-(N-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)sulfamoyl)benzoic acid CBSA 4-Carboxybenzenesulfonamide CG->CBSA Hydrolytic Cleavage (Acid or Base) HCP 1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amine (following decarboxylation) CG->HCP Hydrolytic Cleavage (Acid or Base)

Caption: Proposed primary hydrolytic degradation pathway for Carboxy Gliclazide.

Forced Degradation: An Experimental Framework

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and demonstrating the specificity of analytical methods.[9] The conditions outlined below are based on established protocols for Gliclazide and are directly applicable to investigating Carboxy Gliclazide.[6][7][8]

Summary of Gliclazide Degradation Under Stress Conditions

The following table summarizes findings from a comprehensive forced degradation study on Gliclazide, which serves as a valuable reference for designing a study on Carboxy Gliclazide.

Stress ConditionReagent/EnvironmentObservation for GliclazideDegradation Products FormedReference
Acid Hydrolysis 0.1N HCl (Room Temp. & 85°C)Significant degradationFour products (I, II, III, IV)[6][8]
Alkaline Hydrolysis 0.1N NaOH (Room Temp. & 85°C)Significant degradationSix products (I, III, IV, V, VI)[6][8]
Neutral Hydrolysis Water (85°C)Significant degradationFour products (I, II, III, IV)[6][8]
Oxidative 3% H₂O₂ (Room Temp.)Moderate degradationTwo products (I, III)[6][8]
Thermal Dry Heat (Oven)StableNo significant degradation[6][8]
Photolytic UV/Fluorescent LightStable (solid); accelerated degradation in 0.01N HClNew product (VII) formed in acidic solution[6][8]
Experimental Protocol: Forced Degradation of Carboxy Gliclazide

This protocol outlines the steps to induce and analyze the degradation of Carboxy Gliclazide.

Objective: To identify the degradation pathways and products of Carboxy Gliclazide under various stress conditions as mandated by ICH guidelines.

Materials:

  • Carboxy Gliclazide reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade HCl, NaOH, and H₂O₂ (30%)

  • Calibrated pH meter, water bath, hot air oven, and photostability chamber.

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve Carboxy Gliclazide in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl.

    • Incubate one sample at room temperature and another at 80°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1N NaOH before dilution and injection.

  • Alkaline Degradation:

    • Repeat the procedure from step 2, using 0.2N NaOH instead of HCl.

    • Neutralize the samples with an equivalent amount of 0.1N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Incubate the sample at room temperature for 24 hours, protected from light.

    • Withdraw and analyze samples at appropriate time points.

  • Thermal Degradation:

    • Expose solid Carboxy Gliclazide powder to dry heat in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid sample in the diluent for analysis.

  • Photolytic Degradation:

    • Expose solid Carboxy Gliclazide powder and a solution of the compound in the photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Sample Analysis:

    • For all stressed samples, dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze using the stability-indicating HPLC method detailed in the next section.

    • Analyze an unstressed sample (control) for comparison.

Stability-Indicating Analytical Method (SIAM)

A validated SIAM is critical to separate the parent drug from all potential degradation products. Based on published methods for Gliclazide, a reverse-phase HPLC (RP-HPLC) method is most suitable.[1][6][9]

Experimental Protocol: RP-HPLC Method for Carboxy Gliclazide

Objective: To develop and validate a specific, accurate, and precise RP-HPLC method capable of separating Carboxy Gliclazide from its process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and PDA or variable wavelength UV detector.

  • Chromatographic data system (e.g., Empower).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds like sulfonylureas.[6]
Mobile Phase Acetonitrile: 0.025M Ammonium Acetate Buffer (pH 3.5) (40:60 v/v)This composition has proven effective in resolving Gliclazide from its seven degradation products.[6][8] The acidic pH suppresses the ionization of Carboxy Gliclazide, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate providing a balance between analysis time and resolution.
Detection Wavelength 235 nmA common wavelength for detecting Gliclazide and its related substances.[6][9] A PDA detector should be used to check for peak purity.
Injection Volume 20 µLStandard volume for analytical HPLC.
Column Temperature 25°C (Ambient)Ensures reproducible retention times.

Method Validation (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo, and stressed samples to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradants. Peak purity analysis using a PDA detector is essential.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 5-150 µg/mL) and establish a linear relationship (R² > 0.999) between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of Carboxy Gliclazide into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% concentration. The %RSD should be < 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be < 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, mobile phase composition ±2%, flow rate ±0.1 mL/min) to ensure the method remains unaffected by minor variations.

Workflow for Stability Analysis

The following diagram outlines the comprehensive workflow from stress testing to data analysis.

Stability_Analysis_Workflow cluster_prep Sample Preparation & Stressing cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation & Reporting Prep Prepare Carboxy Gliclazide Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC Inject into Validated Stability-Indicating HPLC System Neutralize->HPLC Data Acquire Chromatographic Data (PDA Detector) HPLC->Data Purity Assess Peak Purity Data->Purity Quant Quantify Parent Drug & Degradation Products Purity->Quant Report Generate Stability Report (Mass Balance Analysis) Quant->Report

Caption: A comprehensive workflow for forced degradation and stability analysis.

Conclusion and Future Perspectives

This technical guide establishes a robust framework for investigating the stability and degradation pathways of Carboxy Gliclazide. By leveraging the extensive knowledge base of its parent compound, Gliclazide, we predict that Carboxy Gliclazide is most susceptible to hydrolytic and oxidative degradation due to the inherent instability of the sulfonylurea moiety. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a clear and scientifically grounded approach for researchers to rigorously evaluate its stability profile.

Future work should focus on executing these studies to confirm the predicted degradation pathways and definitively identify the resulting degradants. Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for the structural elucidation of unknown degradation products, thereby completing the stability profile of this critical Gliclazide-related substance.

References

  • Stability indicating MEKC method for the determination of gliclazide and its specified impurities. PubMed. Available at: [Link]

  • Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. ResearchGate. Available at: [Link]

  • Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • Advanced and multifaceted stability profiling of the first-line antidiabetic drugs metformin, gliclazide and glipizide under various controlled stress conditions. National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. Semantic Scholar. Available at: [Link]

  • Study of Impurity Profile and Forced Degradation of Bulk Drugs: Gliclazide and Dimetindene Maleate. ProQuest. Available at: [Link]

  • Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. SciSpace. Available at: [Link]

  • Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. Sci-Hub. Available at: [Link]

  • Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Gliclazide in Pure and Bulk Drug. BEPLS. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. CORE. Available at: [Link]

  • Degradation route of gliclazide to products I, V, VI, and VII. ResearchGate. Available at: [Link]

  • LC and LC–MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Semantic Scholar. Available at: [Link]

  • Methodology of Gliclazide Detection in Biological Samples. ResearchGate. Available at: [Link]

  • Transport and Biotransformation of Gliclazide and the Effect of Deoxycholic Acid in a Probiotic Bacteria Model. Frontiers. Available at: [Link]

  • HPLC Method for Determination of Gliclazide in Human Serum. Semantic Scholar. Available at: [Link]

  • A RP-HPLC Method Development and Validation for the Estimation of Gliclazide in bulk and Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • Method development and validation for estimation of Gliclazide in bulk and tablet form by UV Spectrophotometer. ResearchGate. Available at: [Link]

  • Physicochemical Investigations and Stability Studies of Amorphous Gliclazide. National Institutes of Health (NIH). Available at: [Link]

  • Physicochemical investigations and stability studies of amorphous gliclazide. PubMed. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Activity of Carboxy Gliclazide

This guide provides a comprehensive technical analysis of the pharmacological activity of Carboxy Gliclazide, the principal metabolite of the second-generation sulfonylurea, Gliclazide. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the pharmacological activity of Carboxy Gliclazide, the principal metabolite of the second-generation sulfonylurea, Gliclazide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships behind experimental designs, and offers detailed protocols for the validation of its biological activity.

Introduction: The Metabolic Fate of Gliclazide

Gliclazide is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is primarily mediated by stimulating insulin secretion from pancreatic β-cells.[3] Like most pharmaceuticals, Gliclazide undergoes extensive metabolism in the liver before its excretion.[1][2][4] This biotransformation process is crucial as it can significantly alter the pharmacological profile of the parent compound, leading to either active metabolites that contribute to the therapeutic effect, toxic byproducts, or, most commonly, inactive compounds destined for elimination. Gliclazide is metabolized into several metabolites, with Carboxy Gliclazide being one of the most abundant found in urine.[1]

The metabolic conversion of Gliclazide to Carboxy Gliclazide involves the oxidation of the tolyl methyl group to a carboxylic acid. This chemical modification is a critical determinant of its subsequent pharmacological activity.

Gliclazide Gliclazide Carboxy_Gliclazide Carboxy Gliclazide Gliclazide->Carboxy_Gliclazide Hepatic Oxidation (CYP450 enzymes)

Caption: Metabolic conversion of Gliclazide to Carboxy Gliclazide.

Pharmacological Inactivity of Carboxy Gliclazide: A Mechanistic Perspective

While Gliclazide exerts its potent hypoglycemic effect through high-affinity binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, its major metabolite, Carboxy Gliclazide, is widely considered to be pharmacologically inactive.[4] This assertion of inactivity is rooted in the principles of structure-activity relationships (SAR) for the sulfonylurea class of drugs.

The hypoglycemic activity of sulfonylureas is critically dependent on specific structural features that facilitate their interaction with the SUR1 receptor. Key among these are the lipophilic substituents on the urea and the phenylsulfonyl moieties.[5][6] The conversion of the lipophilic methyl group on the phenyl ring of Gliclazide to a hydrophilic carboxylic acid group in Carboxy Gliclazide drastically alters the molecule's physicochemical properties. This modification is predicted to significantly reduce its binding affinity for the SUR1 receptor, thereby abolishing its ability to stimulate insulin secretion.[5] While direct experimental binding data for Carboxy Gliclazide is not extensively published, the established SAR for sulfonylureas provides a strong theoretical basis for its lack of hypoglycemic activity.

Experimental Verification of Pharmacological Activity

To definitively characterize the pharmacological profile of Carboxy Gliclazide, a series of in-vitro experiments are essential. The following protocols describe the standard methodologies to assess its potential to act as an insulin secretagogue.

SUR1 Receptor Binding Assay

This assay directly measures the affinity of a compound for the SUR1 receptor, providing a quantitative measure of its potential to initiate the insulin secretion cascade.

Experimental Workflow:

start Prepare Membranes (SUR1-expressing cells) incubation Incubate Membranes with Radiolabeled Ligand & Test Compound start->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 & Ki determination) quantification->analysis

Caption: Workflow for SUR1 Receptor Binding Assay.

Detailed Protocol:

  • Preparation of Cell Membranes:

    • Culture a cell line stably expressing the human SUR1 receptor (e.g., HEK293-SUR1).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled sulfonylurea with high affinity for SUR1 (e.g., [3H]-Glibenclamide).

    • Add increasing concentrations of the test compound (Carboxy Gliclazide) or a known competitor (unlabeled Gliclazide as a positive control).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to determine the affinity of Carboxy Gliclazide for the SUR1 receptor.

In-Vitro Insulin Secretion Assay

This functional assay assesses the ability of a compound to stimulate insulin secretion from pancreatic β-cells. The MIN6 cell line, a mouse insulinoma cell line that retains glucose-stimulated insulin secretion, is a commonly used model for this purpose.[7][8]

Experimental Workflow:

start Culture MIN6 Cells preincubation Pre-incubate with Low Glucose Buffer start->preincubation stimulation Stimulate with High Glucose +/- Test Compound preincubation->stimulation collection Collect Supernatant stimulation->collection quantification Measure Insulin Concentration (ELISA) collection->quantification

Caption: Workflow for In-Vitro Insulin Secretion Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture MIN6 cells in a suitable culture medium until they reach the desired confluency.

    • Seed the cells into 24- or 48-well plates and allow them to attach and grow for 48-72 hours.

  • Pre-incubation:

    • Wash the cells with a glucose-free Krebs-Ringer bicarbonate (KRB) buffer.

    • Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation:

    • Remove the pre-incubation buffer and replace it with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion.

    • In parallel wells, add the high glucose KRB buffer containing various concentrations of the test compound (Carboxy Gliclazide).

    • Include a positive control (Gliclazide) and a negative control (vehicle).

    • Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection and Insulin Quantification:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells.

    • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

    • Normalize the insulin secretion to the total protein content or cell number in each well.

Data Summary and Interpretation

The expected outcome of these experiments is that Carboxy Gliclazide will exhibit negligible binding to the SUR1 receptor and will not stimulate insulin secretion from MIN6 cells, even at high concentrations. The results can be summarized in the following table:

CompoundSUR1 Binding Affinity (Ki)Insulin Secretion (Fold increase over basal)
Gliclazide High (nM range)Significant increase
Carboxy Gliclazide Expected to be very low or undetectableExpected to be negligible

Conclusion

References

  • Journal of Applied Pharmaceutical Science. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. [Link]

  • British Journal of Pharmacology. (1999). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. [Link]

  • YouTube. (2021). SAR of Sulfonylureas | MOA, Uses with Examples | Oral Hypoglycemics | BP 501T | L~54. [Link]

  • International Journal of Innovative Research and Technology. (n.d.). The Role of Gliclazide in Metabolism. [Link]

  • YouTube. (2021). Sulphonyl ureas: Structural Activity Relationship (SAR). [Link]

  • PubMed. (2001). Antiaggregatory activity of hypoglycaemic sulphonylureas. [Link]

  • PubMed. (1994). [Gliclazide: review of metabolic and vascular action]. [Link]

  • ResearchGate. (2011). Pharmacological and pharmaceutical profile of gliclazide: A review. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • YouTube. (2025). Pharmacology of Gliclazide (Diamicron); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • PubMed. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. [Link]

  • PubMed Central. (2023). Insulin secretion assays in an engineered MIN6 cell line. [Link]

  • PubMed Central. (2010). Activation of Distinct P2Y Receptor Subtypes Stimulates Insulin Secretion in MIN6 Mouse Pancreatic β Cells. [Link]

  • Pharmacy 180. (n.d.). Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. [Link]

  • YouTube. (2025). Pharmacology of Sulfonylurea that acts by Stimulating Insulin Secretion. [Link]

  • PubMed. (2023). Insulin secretion assays in an engineered MIN6 cell line. [Link]

  • PubMed Central. (2015). Sulfonylureas and their use in clinical practice. [Link]

  • PubMed Central. (2006). Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. [Link]

  • ResearchGate. (2018). Pharmacokinetic and Pharmacodynamic Interactions of Sulfonylurea Antidiabetics. [Link]

  • PubMed Central. (2012). High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation. [Link]

  • PubMed. (2003). In vitro and in vivo antioxidant properties of gliclazide. [Link]

  • PubMed Central. (2022). Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension. [Link]

  • National Genomics Data Center. (2022). Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension. [Link]

  • ResearchGate. (2022). Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension. [Link]

  • PubMed. (2007). Association of sulfonylurea receptor 1 genotype with therapeutic response to gliclazide in type 2 diabetes. [Link]

  • PubMed Central. (2020). ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1) to outward-facing conformations that activate KATP channels. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • PubMed Central. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. [Link]

  • ResearchGate. (2014). ANALYTICAL METHODS FOR THE DETERMINATION OF GLICLAZIDE IN PHARMACEUTICAL FORMULATIONS AND BIOLOGICAL FLUIDS. [Link]

Sources

Foundational

An In-depth Technical Guide to Carboxy Gliclazide: Elucidating its Role as a Pharmacologically Inactive Metabolite

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide deviates from a conventional exploration of a compound's direct biological targets and mechanism of action.

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide deviates from a conventional exploration of a compound's direct biological targets and mechanism of action. Instead, it addresses the topic of Carboxy Gliclazide by focusing on its identity as a primary, yet pharmacologically inactive, metabolite of the widely prescribed anti-diabetic drug, Gliclazide. For researchers in drug metabolism, pharmacokinetics, and toxicology, understanding the pathways that lead to inactive metabolites is as crucial as identifying active ones. This guide provides a comprehensive overview of the metabolic fate of Gliclazide, the enzymatic processes leading to Carboxy Gliclazide, and the evidence supporting its lack of hypoglycemic activity.

Gliclazide: A Second-Generation Sulfonylurea and Its Primary Mechanism of Action

Gliclazide is a second-generation sulfonylurea that effectively lowers blood glucose levels in patients with type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3][4]

The binding of Gliclazide to SUR1 initiates a cascade of events:

  • Closure of K-ATP Channels: The Gliclazide-SUR1 interaction leads to the closure of the K-ATP channels.[4][5]

  • Membrane Depolarization: The closure of these channels prevents potassium efflux, leading to the depolarization of the β-cell membrane.[4]

  • Calcium Influx: This depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[4]

  • Insulin Exocytosis: The rise in intracellular Ca2+ concentration is the final trigger for the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[4]

Gliclazide is noted for its high affinity and selectivity for the pancreatic SUR1 over the SUR2A and SUR2B isoforms found in cardiac and smooth muscle tissues, respectively, which is thought to contribute to its favorable cardiovascular safety profile compared to other sulfonylureas.[3][6]

The Metabolic Transformation of Gliclazide: Formation of Carboxy Gliclazide

Gliclazide undergoes extensive metabolism in the liver, with its metabolites being primarily excreted in the urine (60-70%) and feces (10-20%).[1][7] Less than 1% of the administered dose is excreted unchanged. The metabolic process leads to the formation of several metabolites, none of which have been shown to possess hypoglycemic activity.[8]

The major metabolic pathway involves the oxidation of the tolyl group of the Gliclazide molecule. This process, primarily catalyzed by the cytochrome P450 enzyme CYP2C9, results in the formation of two major metabolites:

  • Hydroxymethyl Gliclazide: An intermediate metabolite.

  • Carboxy Gliclazide: The final oxidation product and a major metabolite.

The transformation from the active parent drug to its inactive carboxylic acid derivative is a critical step in the clearance and detoxification of Gliclazide.

Gliclazide_Metabolism Gliclazide Gliclazide (Active Drug) Hydroxymethyl_Gliclazide Hydroxymethyl Gliclazide (Intermediate Metabolite) Gliclazide->Hydroxymethyl_Gliclazide CYP2C9 (Oxidation) Carboxy_Gliclazide Carboxy Gliclazide (Inactive Major Metabolite) Hydroxymethyl_Gliclazide->Carboxy_Gliclazide Oxidation Patch_Clamp_Workflow start Start cell_prep Isolate Pancreatic β-cells start->cell_prep patch_clamp Establish Patch-Clamp Configuration cell_prep->patch_clamp activate_channels Activate K-ATP Channels (Low ATP) patch_clamp->activate_channels apply_compound Apply Test Compound (e.g., Carboxy Gliclazide) activate_channels->apply_compound record_current Record K-ATP Channel Current apply_compound->record_current analyze_data Analyze Current Inhibition record_current->analyze_data end End analyze_data->end

Caption: Workflow for a patch-clamp experiment to assess K-ATP channel activity.

In Vitro Insulin Secretion Assay

This assay measures the ability of a compound to stimulate insulin release from isolated pancreatic islets or insulin-secreting cell lines.

Methodology:

  • Islet Isolation and Culture: Isolate pancreatic islets and culture them overnight.

  • Pre-incubation: Pre-incubate the islets in a low-glucose buffer to establish a basal insulin secretion rate.

  • Stimulation: Incubate the islets with a buffer containing a stimulatory glucose concentration and the test compound at various concentrations.

  • Sample Collection: Collect the supernatant after the incubation period.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay.

  • Data Analysis: Compare the insulin secretion in the presence of the test compound to the control (glucose alone) and a positive control (e.g., Gliclazide).

Implications for Drug Development and Clinical Research

The metabolic inactivation of Gliclazide to Carboxy Gliclazide has several important implications:

  • Predictable Pharmacokinetics: The consistent and extensive metabolism to an inactive form contributes to the predictable pharmacokinetic profile of Gliclazide.

  • Low Risk of Active Metabolite-Induced Toxicity: The lack of pharmacological activity in its major metabolite reduces the risk of off-target effects or prolonged hypoglycemic episodes that could arise from an active metabolite.

  • Focus on Parent Compound: Drug development efforts related to Gliclazide and its analogs can confidently focus on the properties of the parent compound, knowing that its major metabolite is unlikely to contribute to its therapeutic or adverse effects.

Conclusion

References

  • Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites. Frontiers. [Link]

  • Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science.
  • Pharmacological and pharmaceutical profile of gliclazide: A review. ResearchGate. [Link]

  • The Role of Gliclazide in Metabolism. IJIRT. [Link]

  • Gliclazide. Wikipedia. [Link]

  • Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. PMC. [Link]

  • Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review. PMC. [Link]

  • Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. PubMed. [Link]

  • The Role of Gliclazide as a Preferred Modern Sulfonylurea. Gavin Publishers. [Link]

  • Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. PubMed. [Link]

  • Binding of sulphonylureas to plasma proteins – A KATP channel perspective. PMC. [Link]

  • Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. NIH. [Link]

  • Hypoglycemia with gliclazide MR in women with type 2 diabetes. A continuous glucose monitoring study. PMC. [Link]

  • Mechanisms of acute and chronic hypoglycemic action of gliclazide. PubMed. [Link]

  • Gliclazide. PubChem. [Link]

  • Gliclazide modified release: From once-daily administration to 24-hour blood glucose control. ResearchGate. [Link]

  • Gliclazide modified release: from once-daily administration to 24-hour blood glucose control. PubMed. [Link]

  • In vitro and in vivo antioxidant properties of gliclazide. PubMed. [Link]

  • Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets. MDPI. [Link]

  • Preparation and in vitro evaluation of gliclazide sustained-release matrix pellets: Formulation and storage stability. ResearchGate. [Link]

  • Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension. National Genomics Data Center (CNCB-NGDC). [Link]

  • SEDDS of gliclazide: Preparation and characterization by in-vitro, ex-vivo and in-vivo techniques. PMC. [Link]

  • The place of gliclazide MR in the evolving type 2 diabetes landscape: A comparison with other sulfonylureas and newer oral antihyperglycemic agents. ResearchGate. [Link]

  • Gliclazide Product Monograph.
  • Gliclazide: Pharmacology and Action. Scribd. [Link]

Sources

Exploratory

"Carboxy Gliclazide ADME (absorption, distribution, metabolism, excretion) profile"

Introduction: The Critical Role of Metabolite Pharmacokinetics In modern drug development, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Pharmacokinetics

In modern drug development, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for predicting its clinical efficacy and safety. This analysis must extend beyond the parent compound to its major metabolites. Metabolites can possess their own pharmacological or toxicological activity, influence the parent drug's pharmacokinetics, and contribute significantly to overall drug exposure. Gliclazide, a second-generation sulfonylurea used in the management of non-insulin-dependent diabetes mellitus (NIDDM), undergoes extensive hepatic biotransformation[1][2]. One of its primary, albeit inactive, metabolites is Carboxy Gliclazide[3][4]. This guide provides a comprehensive technical overview of the ADME profile of Carboxy Gliclazide, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals. Understanding the disposition of this key metabolite is essential for a complete characterization of Gliclazide's behavior in vivo.

Metabolism: The Genesis of Carboxy Gliclazide

Carboxy Gliclazide is not administered directly but is formed in vivo through the oxidative metabolism of the parent drug, Gliclazide. The primary site of this biotransformation is the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes[1][2].

Enzymatic Pathways

The formation of Carboxy Gliclazide is a two-step oxidative process originating from the tolyl-methyl group of Gliclazide.

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of the tolyl-methyl group to form an intermediate, hydroxymethyl Gliclazide. This reaction is predominantly catalyzed by CYP2C9 [5][6][7]. Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual variability in Gliclazide clearance, affecting therapeutic response[8][9]. While CYP2C9 is the major contributor, some studies suggest a minor role for CYP2C19 in this initial hydroxylation step[3][6].

  • Oxidation: The hydroxymethyl intermediate is subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases to the corresponding carboxylic acid, forming Carboxy Gliclazide[4].

These metabolites are considered pharmacologically inactive, possessing no hypoglycemic activity[6].

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic cascade leading from Gliclazide to Carboxy Gliclazide.

Gliclazide_Metabolism Gliclazide Gliclazide Hydroxymethyl_Gliclazide Hydroxymethyl Gliclazide (Intermediate) Gliclazide->Hydroxymethyl_Gliclazide CYP2C9 (Major) CYP2C19 (Minor) Carboxy_Gliclazide Carboxy Gliclazide (Major Metabolite) Hydroxymethyl_Gliclazide->Carboxy_Gliclazide Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic conversion of Gliclazide to Carboxy Gliclazide.

Absorption: Assessing Gut Permeability of a Metabolite

As Carboxy Gliclazide is formed post-absorption of the parent drug, its "absorption" relates to its rate of appearance in systemic circulation following metabolism. However, regulatory guidance often requires an assessment of the potential for a major metabolite to be absorbed if it is formed in the gut lumen (e.g., by gut wall metabolism or microbial activity). The Caco-2 permeability assay is the industry-standard in vitro model for this assessment, predicting human intestinal absorption[10][11].

The Caco-2 Permeability Assay: A Self-Validating System

This assay utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes resembling the small intestine epithelium[]. The key to a trustworthy protocol is the continuous validation of the monolayer's integrity.

Experimental Protocol: Caco-2 Permeability

Objective: To determine the apparent permeability coefficient (Papp) of Carboxy Gliclazide and assess its potential for intestinal absorption and as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions[][13].

  • Monolayer Integrity Verification (Self-Validation):

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A stable and high TEER value confirms the integrity of the tight junctions.

    • Lucifer Yellow Co-administration: A low permeability paracellular marker, Lucifer Yellow, is added. The percentage of Lucifer Yellow that leaks across the monolayer should be below a pre-defined threshold (typically <2-3%), confirming that transport occurs primarily through the cells, not between them[13].

  • Permeability Assessment:

    • The experiment is conducted in two directions: Apical (A) to Basolateral (B) to measure absorption, and Basolateral (B) to Apical (A) to measure efflux[14].

    • The test compound (Carboxy Gliclazide) is dissolved in Hanks' Balanced Salt Solution (HBSS) at a typical concentration of 1-10 µM and added to the donor (A or B) chamber[][13].

    • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 120 minutes)[13].

    • Samples are collected from both donor and receiver chambers at the end of the incubation period.

  • Efflux Ratio Calculation: To determine if Carboxy Gliclazide is a substrate of efflux transporters like P-glycoprotein (P-gp), the experiment can be repeated in the presence of a known inhibitor (e.g., Verapamil).

  • Analysis: The concentration of Carboxy Gliclazide in all samples is quantified using a validated LC-MS/MS method[10].

  • Data Calculation: The Papp is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • An Efflux Ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.

Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Preparation cluster_validation Monolayer Validation cluster_exp Permeability Experiment cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER Culture->TEER Prepare_Compound Prepare Carboxy Gliclazide in HBSS Buffer TEER->Prepare_Compound LY Prepare Lucifer Yellow Incubate_AB Incubate A -> B LY->Incubate_AB Incubate_BA Incubate B -> A LY->Incubate_BA Prepare_Compound->Incubate_AB Prepare_Compound->Incubate_BA LCMS Quantify by LC-MS/MS Incubate_AB->LCMS Incubate_BA->LCMS Calc_Papp Calculate Papp (A-B, B-A) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio Calc_Papp->Calc_ER

Caption: Workflow for the Caco-2 permeability and efflux assay.

Distribution: Tissue Penetration and Plasma Binding

Distribution describes how a compound partitions throughout the body's tissues and fluids. For a metabolite like Carboxy Gliclazide, two key parameters are its volume of distribution (Vd) and the extent of its binding to plasma proteins.

Plasma Protein Binding (PPB)

The fraction of a drug or metabolite bound to plasma proteins is unavailable to interact with targets, be metabolized, or be filtered by the kidneys[15]. Only the unbound fraction is pharmacologically active. The "gold standard" method for determining PPB is Rapid Equilibrium Dialysis (RED) , which is favored for its accuracy and minimal non-specific binding[16][17].

Experimental Protocol: Plasma Protein Binding (RED Assay)

Objective: To determine the percentage of Carboxy Gliclazide bound to human plasma proteins.

Methodology:

  • Preparation: A stock solution of Carboxy Gliclazide is prepared and spiked into human plasma (or plasma from other species for cross-species comparison) at a clinically relevant concentration (e.g., 1-10 µM)[15][16].

  • Dialysis Setup: The RED device consists of multiple wells, each divided into two chambers by a semipermeable membrane (MWCO 12-14 kDa)[16].

    • The plasma sample containing Carboxy Gliclazide is added to one chamber.

    • Phosphate-buffered saline (PBS, pH 7.4) is added to the other (buffer) chamber[15].

  • Incubation: The sealed plate is incubated at 37°C on an orbital shaker for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane[15][18]. A preliminary experiment should be run to confirm the time to equilibrium[19].

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, the plasma sample is mixed with clean buffer, and the buffer sample is mixed with blank plasma, ensuring both final samples have the same matrix composition[15].

  • Analysis: Protein is precipitated from the samples (e.g., by adding acetonitrile containing an internal standard). After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of Carboxy Gliclazide in each chamber[16].

  • Calculation:

    • Percent Unbound (%fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • Percent Bound (%PPB) = 100 - % Unbound

Plasma Protein Binding (RED) Workflow

PPB_Workflow Spike Spike Carboxy Gliclazide into Human Plasma Add_Plasma Add Spiked Plasma to RED Chamber 1 Spike->Add_Plasma Incubate Incubate at 37°C (4-6 hours) to reach equilibrium Add_Plasma->Incubate Add_Buffer Add PBS Buffer to RED Chamber 2 Add_Buffer->Incubate Sample_Plasma Sample Plasma Chamber Incubate->Sample_Plasma Sample_Buffer Sample Buffer Chamber Incubate->Sample_Buffer Matrix_Match Matrix Match Samples Sample_Plasma->Matrix_Match Sample_Buffer->Matrix_Match Analyze Precipitate Protein & Analyze by LC-MS/MS Matrix_Match->Analyze Calculate Calculate % Unbound and % Bound Analyze->Calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Metabolism: Assessing the Stability of Carboxy Gliclazide

A key question for any metabolite is whether it is a final product or an intermediate that undergoes further biotransformation. Given that Gliclazide metabolites are generally inactive and readily excreted, Carboxy Gliclazide is presumed to be metabolically stable[6]. This can be confirmed experimentally using an in vitro metabolic stability assay with human liver microsomes (HLM).

The Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) contained within liver microsomes, which are vesicles of the endoplasmic reticulum[20]. The results provide an estimate of intrinsic clearance (Clint) and metabolic half-life (t½)[21].

Experimental Protocol: Metabolic Stability in HLM

Objective: To determine the metabolic stability of Carboxy Gliclazide in the presence of human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)[21].

    • Prepare a solution of human liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration) in the buffer[22].

    • Prepare a solution of the NADPH-regenerating system (cofactor required for CYP activity)[23].

    • Prepare a stock solution of Carboxy Gliclazide and positive controls (compounds with known high and low clearance, e.g., Verapamil and Warfarin).

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound[21]. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system[20]. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation[21].

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes)[20].

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins[21].

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Carboxy Gliclazide at each time point.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) is calculated from the half-life and incubation conditions.

Microsomal Stability Assay Workflow

Stability_Workflow Prepare Prepare Microsomes, Buffer, Cofactors, and Compound Incubate Combine Microsomes + Compound Pre-incubate at 37°C Prepare->Incubate Start Initiate Reaction (Add NADPH) Incubate->Start Sample Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Quench Quench Reaction with Cold Acetonitrile + IS Sample->Quench Analyze Centrifuge and Analyze Supernatant by LC-MS/MS Quench->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate k, t½, and Clint Plot->Calculate

Caption: Workflow for the human liver microsomal stability assay.

Excretion: The Final Elimination Pathway

Excretion is the process by which a drug and its metabolites are removed from the body. For Gliclazide and its metabolites, the primary route of elimination is via the kidneys into the urine.

Routes of Elimination

Human mass balance studies, often conducted with a radiolabeled version of the parent drug, are the definitive method for determining the routes and rates of excretion[24][25][26]. Studies on Gliclazide show:

  • Renal Excretion: Approximately 60-70% of the administered dose is excreted in the urine, almost entirely as metabolites[1][27]. Carboxy Gliclazide is one of the major metabolites found in urine[4]. Less than 1% is excreted as the unchanged parent drug, highlighting the extensive nature of its metabolism[2].

  • Fecal Excretion: About 10-20% of the dose is eliminated in the feces, also as metabolites[1][27].

The complete elimination of a Gliclazide dose and its metabolites occurs within approximately 144 hours.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for Gliclazide and the disposition of its metabolites.

ParameterValue / DescriptionSource(s)
Parent Drug (Gliclazide)
Plasma Protein Binding~94%[2][28]
Elimination Half-life (t½)8-12 hours[4]
Primary MetabolismHepatic, via CYP2C9 and CYP2C19[3][5][6]
Metabolite (Carboxy Gliclazide)
FormationOxidation of tolyl-methyl group[4]
Pharmacological ActivityInactive[6]
Excretion (Total Drug-Related Material)
Primary RouteRenal (Urine)[1][4]
% Excreted in Urine60-70% (as metabolites)[2]
% Excreted in Feces10-20% (as metabolites)[2]

Conclusion

Carboxy Gliclazide is a major, pharmacologically inactive metabolite of Gliclazide, formed through extensive hepatic metabolism primarily mediated by CYP2C9. Its ADME profile is characterized by:

  • Formation-rate limited appearance in the circulation following metabolism of the parent drug.

  • Predicted low to moderate passive permeability , suggesting that if formed in the gut, its absorption would be limited.

  • Expected metabolic stability , as it represents a terminal point in the primary oxidative pathway.

  • Predominant elimination via renal excretion , where it is a major component of the drug-related material found in urine.

A comprehensive characterization of Carboxy Gliclazide's disposition, using the robust in vitro methodologies outlined in this guide, is a critical component of the overall nonclinical safety and pharmacokinetic assessment of Gliclazide. This ensures a clear understanding of the fate of all major drug-related components in the body, supporting both regulatory submissions and safe clinical use.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Wikipedia. Gliclazide. [Link]

  • Elliot DJ, et al. (2007). Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination. British Journal of Clinical Pharmacology. [Link]

  • Satoskar RS, et al. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Kobayashi K, et al. (1984). Pharmacokinetics of gliclazide in healthy and diabetic subjects. Journal of Pharmaceutical Sciences. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Xu H, et al. (2008). Effects of St John's wort and CYP2C9 genotype on the pharmacokinetics and pharmacodynamics of gliclazide. British Journal of Clinical Pharmacology. [Link]

  • Sharma, V. et al. (2023). Analytical methods for gliclazide in drugs and biological fluids. [Link]

  • Sridhar, M. et al. (2014). Altered Gliclazide Metabolic Pathway and its Implications on Increased Therapeutic Response in CYP 2 C 9 * 2 : Molecular Dynamics simulation and Autodock Studies. Semantic Scholar. [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]

  • BioIVT. Drug Metabolism Assays. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • Pharmacology Lectures. (2025). Pharmacology of Gliclazide (Diamicron); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Oida T, et al. (1985). The metabolism of gliclazide in man. Xenobiotica. [Link]

  • Admescope. (2025). Rodent mass balance study – an integral part of drug development process. [Link]

  • Semenova, E. et al. (2015). EFFECT OF CYTOCHROME P450 2C9 GENE POLYMORPHISMS ON INDIVIDUAL SENSITIVITY TO GLICLAZIDE IN PATIENTS WITH TYPE 2 DIABETES MELLITUS. Hep Journals. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • Park, J-Y. et al. (2023). Effects of CYP2C9 and CYP2C19 genetic polymorphisms on the pharmacokinetics and pharmacodynamics of gliclazide in healthy subjects. Archives of Pharmacal Research. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Certara. (2022). Why are Human Radiolabeled Mass-balance Studies Important in Clinical Pharmacology & Drug Development?. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Oida, T. et al. (1985). The metabolism of gliclazide in man. Taylor & Francis Online. [Link]

  • RAPS. (2022). FDA sheds light on conducting human radiolabeled mass balance studies. [Link]

  • Creative Biolabs. Mass Balance Study. [Link]

  • PharmaCompass. Gliklazid | Analytical Method Development | Validation | BA/BE Studies. [Link]

  • International Journal of Innovative Research in Technology. (2021). The Role of Gliclazide in Metabolism. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Hubatsch, I. et al. (2011). Caco-2 cell permeability assays to measure drug absorption. Semantic Scholar. [Link]

  • Rane, R. et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science. [Link]

  • Singh, S. et al. (2024). Method development and validation for estimation of Gliclazide in bulk and tablet form by UV Spectrophotometer. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • PubChem. Gliclazide | C15H21N3O3S | CID 3475. [Link]

  • ResearchGate. (2014). ANALYTICAL METHODS FOR THE DETERMINATION OF GLICLAZIDE IN PHARMACEUTICAL FORMULATIONS AND BIOLOGICAL FLUIDS. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2024). Analytical Method Development and Optimization on High Performance Liquid Chromatography for Related Substances Test of Gliclazide. [Link]

  • Ferruzza, S. et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]

  • Rüsen, R. et al. (2018). Binding of sulphonylureas to plasma proteins – A KATP channel perspective. Journal of Pharmacological Sciences. [Link]

  • Al-Ishaq, R. et al. (2024). Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites. Scientific Reports. [Link]

  • Farmacia Journal. (2018). BIOEQUIVALENCE OF TWO FORMULATIONS OF GLICLAZIDE IN A RANDOMIZED CROSSOVER STUDY IN HEALTHY CAUCASIAN SUBJECTS UNDER FED CONDITIONS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Carboxy Gliclazide in Human Plasma

Introduction Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] It primarily acts by stimulating insulin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] It primarily acts by stimulating insulin secretion from pancreatic β-cells.[1][3] Following administration, Gliclazide is extensively metabolized in the liver, with Carboxy Gliclazide being one of its major, inactive metabolites.[4][5] The quantification of Carboxy Gliclazide in plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, providing insights into the metabolic fate and clearance of the parent drug.[1][2][3] This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Carboxy Gliclazide in human plasma. The method described herein adheres to the principles outlined in major regulatory guidelines, ensuring data integrity and reliability for clinical and preclinical research.[6][7][8]

Principle of the Method

This method employs a simple and efficient protein precipitation (PPT) technique for plasma sample preparation, which effectively removes the majority of proteinaceous matrix components.[9][10][11][12] The resulting supernatant, containing Carboxy Gliclazide and a stable isotope-labeled internal standard (IS), is then injected into a reverse-phase LC system for chromatographic separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

Material/Reagent Supplier Grade
Carboxy Gliclazide Reference StandardCommercially Available≥98% purity
Carboxy Gliclazide-d4 (Internal Standard)Commercially Available≥98% purity, isotopic purity ≥99%
Acetonitrile (ACN)VariousHPLC or LC-MS Grade
Methanol (MeOH)VariousHPLC or LC-MS Grade
Formic Acid (FA)VariousLC-MS Grade
Deionized WaterIn-house system≥18.2 MΩ·cm
Human Plasma (with K2EDTA anticoagulant)Certified VendorPooled, drug-free

Experimental Protocol

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carboxy Gliclazide and Carboxy Gliclazide-d4 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Carboxy Gliclazide stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Carboxy Gliclazide-d4 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

  • Spiking: Spike blank human plasma with the appropriate Carboxy Gliclazide working solutions (typically 5% of the final volume) to prepare CC standards and QC samples at low, medium, and high concentration levels (LQC, MQC, HQC).

Plasma Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation lies in its simplicity, speed, and suitability for high-throughput analysis, making it a cost-effective choice for large sample batches typical in clinical studies.[9][10][11] Acetonitrile is selected as the precipitating agent due to its high efficiency in removing plasma proteins.[12][13]

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL Carboxy Gliclazide-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[11]

  • Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100 µL Plasma Sample Add_IS Add 300 µL IS in ACN Plasma->Add_IS Protein Precipitation Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Data Data Acquisition & Quantification MS_Detect->Data

Sources

Application

"protocol for isolating Carboxy Gliclazide from urine samples"

Application Note & Protocol Topic: High-Recovery Protocol for the Isolation and Quantification of Carboxy Gliclazide from Human Urine Samples using Solid-Phase Extraction and LC-MS/MS Audience: Researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Recovery Protocol for the Isolation and Quantification of Carboxy Gliclazide from Human Urine Samples using Solid-Phase Extraction and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals in clinical pharmacology, DMPK, and bioanalytical laboratories.

Introduction: The Rationale for Monitoring Carboxy Gliclazide

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Its therapeutic action involves stimulating insulin secretion from pancreatic β-cells.[2] Following administration, Gliclazide is extensively metabolized in the liver into several inactive metabolites, which are then primarily excreted in the urine.[1][3] The major metabolite is Carboxy Gliclazide, formed through the oxidation of the tolyl-methyl group.

Accurate quantification of Carboxy Gliclazide in urine is critical for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies. It provides essential data on the absorption, metabolism, and excretion profile of the parent drug, Gliclazide. This information is vital for dose-response modeling, assessing drug clearance pathways, and evaluating potential drug-drug interactions. Due to the complex nature of urine, which contains numerous endogenous compounds, a highly selective and efficient isolation protocol is paramount to prevent matrix effects and ensure analytical accuracy.[4][5]

This application note details a robust and reproducible protocol for the isolation of Carboxy Gliclazide from human urine samples using solid-phase extraction (SPE), followed by sensitive quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte Properties: A Chemically-Informed Approach

The successful development of an isolation method is predicated on a thorough understanding of the analyte's physicochemical properties. Carboxy Gliclazide possesses distinct features that are leveraged in this protocol for selective extraction.

PropertyValueSourceSignificance for Protocol Design
Molecular Formula C₁₅H₁₉N₃O₅S[6][7][8]Defines the exact mass for MS detection.
Molecular Weight 353.4 g/mol [6][8][9]Used for preparing standard solutions.
Chemical Structure Benzoic acid derivative[6][7]The carboxylic acid group is the key functional handle for this protocol.
XLogP3 -0.2[6]Indicates the molecule is relatively polar and will have limited retention on a purely reversed-phase sorbent, necessitating a multi-modal approach.
Topological Polar Surface Area 124 Ų[6]Confirms the polar nature of the molecule.
Acidity (pKa) The benzoic acid moiety has an estimated pKa of ~4.0-4.5.[10]At a pH > 5.5, the carboxylic acid group is deprotonated (anionic), enabling strong retention on an anion-exchange sorbent. At a pH < 3.0, it is protonated (neutral), facilitating its elution.

Principle of the Method: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol employs a mixed-mode solid-phase extraction strategy, which combines two distinct retention mechanisms—reversed-phase and strong anion-exchange—into a single cartridge. This dual-mode approach provides superior selectivity compared to single-mode extraction techniques.

The causality behind this choice is as follows:

  • Sample Pre-treatment: The urine sample is pre-treated and alkalinized. At this elevated pH, the carboxylic acid group on Carboxy Gliclazide is deprotonated, imparting a negative charge.

  • Loading: When the sample is loaded onto the mixed-mode SPE sorbent, Carboxy Gliclazide is retained by two mechanisms: a primary, strong ionic bond between its anionic carboxylate group and the sorbent's quaternary amine functional group, and a secondary, weaker hydrophobic interaction.

  • Washing: A sequence of washes is used to remove interferences. A neutral or slightly basic aqueous wash removes polar, neutral, and basic interferences. An organic wash then removes non-polar interferences that are retained by hydrophobic interactions alone. The strong ionic bond ensures the target analyte remains bound to the sorbent.

  • Elution: A final elution with an acidified organic solvent disrupts the ionic interaction. The acidic conditions protonate the analyte's carboxylic acid group, neutralizing its charge and breaking the bond with the anion-exchange sorbent, allowing it to be eluted and collected.

This targeted approach results in a significantly cleaner extract and higher recovery than would be achievable with liquid-liquid extraction or simple reversed-phase SPE.

Materials and Reagents

Equipment
  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporation system

  • Calibrated micropipettes and tips

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer

Consumables
  • Polypropylene centrifuge tubes (1.5 mL, 15 mL)

  • Autosampler vials with inserts

  • Mixed-Mode Strong Anion-Exchange SPE Cartridges (e.g., Waters Oasis™ MAX, 30 mg/1 mL)

  • Syringe filters (0.22 µm, PTFE or PVDF)

Chemicals and Standards
  • Carboxy Gliclazide analytical standard (≥98% purity)[8][11][12]

  • Carboxy Gliclazide-d4 (Isotopically labeled internal standard, IS)[13]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Ammonium hydroxide (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

Experimental Workflow: Step-by-Step Protocol

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carboxy Gliclazide and Carboxy Gliclazide-d4 (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Carboxy Gliclazide stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.

  • 5% Ammonium Hydroxide in Water: Add 5 mL of concentrated ammonium hydroxide to 95 mL of ultrapure water.

  • 5% Formic Acid in Methanol: Add 5 mL of formic acid to 95 mL of methanol.

Sample Collection and Pre-treatment
  • Collection: Collect first-morning mid-stream urine samples in sterile polypropylene containers.[14]

  • Storage: Process samples immediately or store them at -80°C to maintain integrity. Avoid repeated freeze-thaw cycles.[15]

  • Initial Clarification: Thaw frozen urine samples completely at room temperature. Vortex for 10 seconds, then centrifuge at 4,000 x g for 10 minutes at 4°C to pellet cellular debris and particulates.[14]

  • Pre-extraction Preparation:

    • Pipette 500 µL of the clarified urine supernatant into a clean 15 mL polypropylene tube.

    • Add 20 µL of the 1 µg/mL IS spiking solution.

    • Add 500 µL of 5% ammonium hydroxide solution.

    • Vortex for 30 seconds to mix thoroughly.

Solid-Phase Extraction (SPE) Protocol
  • Condition: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Equilibrate: Equilibrate the cartridge by passing 1 mL of 5% ammonium hydroxide solution.

  • Load: Load the entire pre-treated urine sample (approx. 1 mL) onto the cartridge at a slow, steady flow rate (~1-2 drops per second).

  • Wash 1 (Polar Interferences): Pass 1 mL of 5% ammonium hydroxide solution to wash away salts and polar, non-ionic interferences.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol to wash away hydrophobically-bound, non-acidic interferences.

  • Dry: Dry the cartridge under full vacuum for 5 minutes to remove residual wash solvents.

  • Elute: Place clean collection tubes inside the manifold. Elute the analyte by passing 1 mL of 5% formic acid in methanol through the cartridge.

  • Evaporate & Reconstitute: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds, then transfer to an autosampler vial for analysis.

Workflow Diagram: Isolation of Carboxy Gliclazide from Urine

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) cluster_analysis Final Analysis urine Urine Sample (500 µL) centrifuge Centrifuge (4000 x g, 10 min) urine->centrifuge add_is Add Internal Standard (Carboxy Gliclazide-d4) centrifuge->add_is add_base Add 5% NH4OH (Deprotonate Analyte) add_is->add_base load 3. Load Sample add_base->load condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (5% NH4OH) condition->equilibrate equilibrate->load wash1 4. Wash 1 (5% NH4OH) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% Formic Acid in MeOH) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze

Sources

Method

Application Notes &amp; Protocols: The Role of Carboxy Gliclazide in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Authored by: A Senior Application Scientist Introduction: Gliclazide and the Imperative of Metabolite Profiling Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Gliclazide and the Imperative of Metabolite Profiling

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is primarily mediated by stimulating insulin secretion from pancreatic β-cells.[3][4] As with any xenobiotic, the journey of gliclazide through the body is a complex process involving absorption, distribution, metabolism, and excretion (ADME). Drug Metabolism and Pharmacokinetic (DMPK) studies are foundational to understanding this journey, ensuring the safety and efficacy of the drug.

Gliclazide is extensively metabolized in the liver, with its metabolites being the primary forms excreted from the body, mainly through urine (60-70%) and to a lesser extent, feces (10-20%).[2][5][6] Critically, these metabolites are considered pharmacologically inactive.[7][8] A thorough understanding of these metabolic pathways is not merely academic; it is a regulatory requirement. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the safety testing of drug metabolites (MIST guidelines).[9][10][11][12] This is particularly crucial for metabolites that are present at significant concentrations in humans, defined as those constituting more than 10% of the total drug-related exposure at a steady state.[9][11][12]

This is where Carboxy Gliclazide , a major metabolite of gliclazide, becomes a focal point for researchers, scientists, and drug development professionals. Accurate quantification and characterization of Carboxy Gliclazide are indispensable for a comprehensive DMPK profile of gliclazide.

The Metabolic Journey of Gliclazide to Carboxy Gliclazide

The biotransformation of gliclazide is a multi-step process primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver. The principal pathway leading to the formation of Carboxy Gliclazide is sequential oxidation.

  • Initial Hydroxylation: The process begins with the hydroxylation of the tolyl-methyl group of the gliclazide molecule. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2C9 , with some contribution from CYP2C19.[13][14][15] This initial step yields an intermediate metabolite known as methylhydroxygliclazide.

  • Oxidation to Carboxylic Acid: Subsequently, methylhydroxygliclazide undergoes further oxidation to the corresponding carboxylic acid, forming Carboxy Gliclazide .[8][13]

This metabolic cascade effectively renders the parent drug inactive and facilitates its renal clearance. The genetic polymorphism of CYP2C9 and CYP2C19 can lead to inter-individual variability in gliclazide's pharmacokinetic profile, underscoring the importance of metabolite monitoring in diverse patient populations.[7][8][16]

Diagram: Gliclazide Metabolic Pathway

Gliclazide_Metabolism Gliclazide Gliclazide (Parent Drug) Methylhydroxy_Gliclazide Methylhydroxy-gliclazide (Intermediate Metabolite) Gliclazide->Methylhydroxy_Gliclazide Hydroxylation (CYP2C9 >> CYP2C19) Carboxy_Gliclazide Carboxy Gliclazide (Major Inactive Metabolite) Methylhydroxy_Gliclazide->Carboxy_Gliclazide Oxidation Excretion Renal Excretion Carboxy_Gliclazide->Excretion DMPK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Spike Internal Standard (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Integrate Peak Integration MSMS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Curve Quantify using Calibration Curve Ratio->Curve PK_Analysis Pharmacokinetic Analysis Curve->PK_Analysis

Sources

Application

In Vitro Cell-Based Assay Protocols for Carboxy Gliclazide: A Guide for Preclinical Evaluation

Introduction: The Significance of Metabolite Profiling in Drug Development In the landscape of pharmaceutical development, the comprehensive characterization of a drug's metabolites is as critical as the evaluation of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Metabolite Profiling in Drug Development

In the landscape of pharmaceutical development, the comprehensive characterization of a drug's metabolites is as critical as the evaluation of the parent compound. Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is primarily mediated by stimulating insulin secretion from pancreatic β-cells.[3][4] This action is initiated by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel, leading to channel closure, membrane depolarization, and subsequent insulin exocytosis.[2][5]

Following administration, gliclazide undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C19, into several metabolites that are then excreted.[2][3] Among these, Carboxy Gliclazide is a major metabolite, formed through the oxidation of the tolyl methyl group of the parent molecule.[6] While historical data have generally classified the metabolites of gliclazide as inactive, contemporary drug safety and pharmacology paradigms necessitate a more rigorous and direct assessment of major metabolites.[2][6] This is crucial to definitively rule out any off-target effects, residual pharmacological activity, or potential for toxicity, particularly hepatotoxicity, given the liver's central role in its formation.[7][8]

This application note provides a structured guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell-based assays to characterize the biological profile of Carboxy Gliclazide. The protocols herein are designed to be self-validating systems, providing a framework for assessing the metabolite's potential effects on pancreatic β-cell function, general cytotoxicity, and hepatotoxicity.

Core Experimental Objectives & Workflow

The primary objective of these protocols is to ascertain the in vitro biological activity of Carboxy Gliclazide, focusing on its potential interaction with the known target of its parent compound and its safety profile in relevant cell systems.

G cluster_0 Phase 1: Target Engagement & Functional Screening cluster_1 Phase 2: Safety & Toxicity Profiling Pancreatic β-Cell Models Pancreatic β-Cell Models SUR1/Kir6.2 Activity Assay SUR1/Kir6.2 Activity Assay Pancreatic β-Cell Models->SUR1/Kir6.2 Activity Assay Assess direct target interaction Insulin Secretion Assay Insulin Secretion Assay SUR1/Kir6.2 Activity Assay->Insulin Secretion Assay Evaluate functional consequence Hepatocyte Models Hepatocyte Models Cell Viability Assays Cell Viability Assays Hepatocyte Models->Cell Viability Assays General cytotoxicity screen Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Determine mode of cell death Hepatotoxicity Assays Hepatotoxicity Assays Cell Viability Assays->Hepatotoxicity Assays Specific liver cell toxicity Carboxy Gliclazide Carboxy Gliclazide Carboxy Gliclazide->Pancreatic β-Cell Models Carboxy Gliclazide->Hepatocyte Models

Caption: Experimental workflow for Carboxy Gliclazide in vitro assessment.

Part 1: Pancreatic β-Cell Functional Assays

The foundational element of Gliclazide's therapeutic action is its effect on pancreatic β-cells.[1][4] It is, therefore, imperative to determine if Carboxy Gliclazide retains any of this activity. For these assays, immortalized pancreatic β-cell lines such as MIN6 or INS-1 are recommended due to their robust insulin secretion capabilities and expression of the SUR1/Kir6.2 channel complex.

Assessment of SUR1/Kir6.2 Channel Activity

Scientific Rationale: Gliclazide's mechanism of action involves the direct binding to and inhibition of the SUR1 subunit of the KATP channel.[2][9] This assay will determine if Carboxy Gliclazide has any effect—either inhibitory or stimulatory—on this channel. A high-throughput thallium flux assay can be employed as a surrogate for potassium ion movement, providing a sensitive measure of channel activity.[10]

Protocol: High-Throughput Thallium Flux Assay

  • Cell Culture: Plate HEK293 cells stably co-expressing Kir6.2 and SUR1 in black-walled, clear-bottom 96-well microplates and culture to form a confluent monolayer.

  • Compound Preparation: Prepare a 10 mM stock solution of Carboxy Gliclazide in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include Gliclazide as a positive control for channel inhibition and Diazoxide as a positive control for channel opening.[11][12]

  • Loading with Thallium-Sensitive Dye: Remove culture medium and add 100 µL of loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation: Remove the loading buffer and add 90 µL of assay buffer containing the appropriate concentrations of Carboxy Gliclazide, control compounds, or vehicle (DMSO).

  • Thallium Flux Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injector. Inject 10 µL of a stimulus buffer containing thallium sulfate.

  • Data Acquisition: Measure fluorescence intensity kinetically for 2-5 minutes. The rate of fluorescence increase is proportional to the rate of thallium influx through open KATP channels.

  • Data Analysis: Calculate the initial rate of fluorescence change. Normalize the data to the vehicle control (100% channel activity) and a high concentration of Gliclazide (0% channel activity). Plot concentration-response curves and determine IC50 or EC50 values.

CompoundExpected Effect on SUR1/Kir6.2Concentration Range
Carboxy Gliclazide To be determined1 nM - 100 µM
Gliclazide Inhibition (Positive Control)1 nM - 10 µM
Diazoxide Activation (Positive Control)1 µM - 300 µM
Vehicle (DMSO) No effect (Negative Control)<0.5%
Insulin Secretion Assay

Scientific Rationale: The functional consequence of KATP channel modulation in β-cells is the regulation of insulin secretion.[13] This assay directly measures the physiological response of pancreatic β-cells to Carboxy Gliclazide.

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture: Seed MIN6 or INS-1 cells in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5 mM). Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion state.

  • Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing either low (2.5 mM) or high (16.7 mM) glucose concentrations. To the appropriate wells, add Carboxy Gliclazide (e.g., 1 µM, 10 µM, 100 µM), Gliclazide (positive control, e.g., 1 µM), or vehicle.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge to remove any cellular debris.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the insulin secretion data to the total protein content of the corresponding well.

Part 2: Cytotoxicity and Hepatotoxicity Assessment

Given that Carboxy Gliclazide is a product of hepatic metabolism, it is crucial to assess its potential for liver cell toxicity.[4][7] The human hepatoma cell line, HepG2, is a widely used and appropriate model for initial hepatotoxicity screening.[7][14]

G cluster_0 Initial Viability Screening cluster_1 Mechanistic Follow-up Hepatotoxicity Assessment Hepatotoxicity Assessment MTT/XTT Assay MTT/XTT Assay Hepatotoxicity Assessment->MTT/XTT Assay LDH Release Assay LDH Release Assay Hepatotoxicity Assessment->LDH Release Assay Metabolic Activity Metabolic Activity MTT/XTT Assay->Metabolic Activity Caspase-3/7 Assay Caspase-3/7 Assay MTT/XTT Assay->Caspase-3/7 Assay If viability decreases Membrane Integrity Membrane Integrity LDH Release Assay->Membrane Integrity Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production LDH Release Assay->Reactive Oxygen Species (ROS) Production If membrane damage Mitochondrial Membrane Potential Mitochondrial Membrane Potential Caspase-3/7 Assay->Mitochondrial Membrane Potential Confirm intrinsic pathway Apoptosis Apoptosis Caspase-3/7 Assay->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Membrane Potential->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Production->Oxidative Stress

Caption: Tiered approach for hepatotoxicity assessment of Carboxy Gliclazide.

Cell Viability Assay

Scientific Rationale: A fundamental first step in toxicity assessment is to determine the effect of a compound on cell viability and proliferation. The MTT assay, which measures mitochondrial reductase activity, is a standard and reliable method for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Carboxy Gliclazide (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Assay

Scientific Rationale: If a decrease in cell viability is observed, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway to investigate. The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed HepG2 cells in a white-walled 96-well plate and treat with Carboxy Gliclazide at concentrations around the previously determined IC50 value for 24 hours. Include a known apoptosis inducer like staurosporine as a positive control.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of vehicle-treated cells.

Oxidative Stress Assessment

Scientific Rationale: The parent compound, Gliclazide, has known antioxidant properties.[5][15][16][17][18][19] It is therefore pertinent to investigate whether Carboxy Gliclazide retains these properties or, conversely, induces oxidative stress, a common mechanism of drug-induced liver injury.[20]

Protocol: Reactive Oxygen Species (ROS) Detection

  • Cell Culture and Staining: Culture HepG2 cells on a black-walled, clear-bottom 96-well plate. Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating for 30-60 minutes at 37°C.

  • Treatment: Wash the cells to remove excess probe. Treat the cells with Carboxy Gliclazide, a positive control for ROS induction (e.g., hydrogen peroxide or menadione), and a negative control (vehicle).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at multiple time points (e.g., 1, 4, and 24 hours).

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Carboxy Gliclazide. By systematically evaluating its effects on the primary pharmacological target of its parent compound and its potential for cytotoxicity, particularly in hepatic cells, researchers can generate a comprehensive preclinical profile of this major metabolite.

Should any of these assays yield a positive result (e.g., modulation of SUR1/Kir6.2 channels, significant cytotoxicity), further investigation would be warranted. This could include more complex assays such as patch-clamp electrophysiology for detailed channel kinetics, high-content imaging for multiplexed toxicity readouts, or the use of 3D liver spheroid models for a more physiologically relevant assessment of hepatotoxicity.[14] Ultimately, these in vitro studies are indispensable for a thorough understanding of the safety and pharmacological profile of Gliclazide and its metabolites, ensuring a complete picture of the drug's disposition and effects in vivo.

References

  • Journal of Applied Pharmaceutical Science. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Gliclazide. PubChem. [Link]

  • Wikipedia. (n.d.). Gliclazide. [Link]

  • Oishi, K., et al. (1983). The metabolism of gliclazide in man. PubMed. [Link]

  • International Journal of Innovative Research and Technology. (n.d.). The Role of Gliclazide in Metabolism. [Link]

  • Creative Bioarray. (n.d.). Hepatotoxicity Assay Services. [Link]

  • BioIVT. (n.d.). Hepatotoxicity. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. [Link]

  • Sheth, S., et al. (2025). High-throughput screening for drug-induced hepatotoxicity using Biochemical assays. World Journal of Advanced Research and Reviews. [Link]

  • ResearchGate. (n.d.). Gliclazide protects pancreatic beta-cells from damage by hydrogen peroxide. [Link]

  • Biobide. (n.d.). Hepatotoxicity Assay in Drug Discovery. [Link]

  • Lawrence, C. L., et al. (2001). Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. PubMed. [Link]

  • Kimoto, K., et al. (2003). Gliclazide protects pancreatic beta-cells from damage by hydrogen peroxide. PubMed. [Link]

  • Sliwinska, A., et al. (2015). Gliclazide may have an antiapoptotic effect related to its antioxidant properties in human normal and cancer cells. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Gliclazide protects human islet beta-cells from apoptosis induced by intermittent high glucose. [Link]

  • Weaver, C. D., et al. (2022). Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS. PubMed Central. [Link]

  • Moreau, C., et al. (2015). Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues. PubMed Central. [Link]

  • Pratt, E. B., et al. (2012). Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels. Semantic Scholar. [Link]

  • Sliwinska, A., et al. (2008). In vitro effect of gliclazide on DNA damage and repair in patients with type 2 diabetes mellitus (T2DM). PubMed. [Link]

  • Bentham Science. (2006). Towards Selective Kir6.2/SUR1 Potassium Channel Openers, Medicinal Chemistry and Therapeutic Perspectives. [Link]

  • Bränström, R., et al. (2022). Inward and outward currents of native and cloned K(ATP) channels (Kir6.2/SUR1) share single-channel kinetic properties. Ulster University's Research Portal. [Link]

  • Jennings, P. E., & Beloff-Chain, A. (1993). Gliclazide: Metabolic and Vascular Effects--A Perspective. PubMed. [Link]

  • Logoyda, L. (2017). Methodology of Gliclazide Detection in Biological Samples. Journal of Young Pharmacists. [Link]

  • Korać, J., et al. (2011). In vitro-in vivo correlation for gliclazide immediate-release tablets based on mechanistic absorption simulation. PubMed. [Link]

  • ResearchGate. (n.d.). In Vitro-In Vivo Correlation for Gliclazide Immediate-Release Tablets Based on Mechanistic Absorption Simulation. [Link]

  • O'Brien, R. C., et al. (2000). In vitro and in vivo antioxidant properties of gliclazide. PubMed. [Link]

  • Kobayashi, K., et al. (1984). Pharmacokinetics of gliclazide in healthy and diabetic subjects. PubMed. [Link]

Sources

Method

Synthesis and Application of [Carboxy-¹⁴C]Gliclazide for Pharmacokinetic and Metabolism Tracer Studies

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled Carboxy Gliclazide, speci...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled Carboxy Gliclazide, specifically [carboxy-¹⁴C]Gliclazide. Gliclazide, a second-generation sulfonylurea, is extensively metabolized in the liver, with Carboxy Gliclazide being a principal, inactive metabolite.[1][2] Understanding the formation and fate of such metabolites is a cornerstone of modern drug development, mandated by regulatory agencies to build a complete absorption, distribution, metabolism, and excretion (ADME) profile.[3] This document details a robust synthetic strategy starting from 4-bromobenzenesulfonamide and incorporating the ¹⁴C isotope via carboxylation of a Grignard intermediate with [¹⁴C]O₂. The resulting labeled compound serves as a critical analytical standard and tracer for quantitative metabolite profiling in preclinical and clinical studies. We provide step-by-step protocols, characterization data, and a discussion of its application in tracer studies, designed for researchers in pharmaceutical development and metabolic sciences.

Introduction: The Role of Metabolite Profiling in Gliclazide Development

Gliclazide is an oral hypoglycemic agent widely prescribed for the management of non-insulin-dependent diabetes mellitus (NIDDM).[4] Its therapeutic action is primarily mediated by stimulating insulin secretion from pancreatic β-cells.[1][5][6] Following administration, Gliclazide undergoes extensive hepatic biotransformation into several inactive metabolites before excretion.[1][4][7] The main metabolic pathways involve oxidation of the tolyl methyl group to a hydroxymethyl derivative, which is further oxidized to the corresponding carboxylic acid derivative, Carboxy Gliclazide.[2]

Tracer studies using isotopically labeled compounds are the gold standard for elucidating the metabolic fate of new chemical entities.[8][9][10] These studies provide definitive data on mass balance, metabolite identification, and routes of excretion.[3] Synthesizing the primary metabolites with an isotopic label is crucial for their use as reference standards to accurately quantify their presence in complex biological matrices like plasma and urine. This note addresses the critical need for an isotopically labeled version of Gliclazide's major carboxylic acid metabolite for use in such studies.

Rationale for ¹⁴C Labeling

Carbon-14 (¹⁴C) is the preferred isotope for ADME studies for several key reasons:[11]

  • Metabolic Stability: Carbon atoms form the stable backbone of drug molecules. A ¹⁴C label incorporated into the core structure is unlikely to be lost through metabolic processes, ensuring the tracer's integrity.

  • Low-Energy Beta Emitter: ¹⁴C emits low-energy beta particles, which are easily quantifiable by liquid scintillation counting and pose a manageable radiological hazard in a controlled laboratory setting.

  • Long Half-Life: With a half-life of 5,730 years, no corrections for radioactive decay are needed during the timeframe of typical drug metabolism studies.[3]

Placing the ¹⁴C label on the carboxyl group of Carboxy Gliclazide ensures that the tracer is specific to this metabolite, allowing for its unambiguous identification and quantification during analysis.

Synthetic Strategy for [carboxy-¹⁴C]Gliclazide

The synthesis of the target molecule, N-((4-([¹⁴C]carboxy)phenyl)sulfonyl)carbamoyl)-3-azabicyclo[3.3.0]octane, is designed as a late-stage labeling approach to maximize the incorporation of the expensive ¹⁴C isotope. The strategy hinges on preparing a key labeled intermediate, 4-[¹⁴C]carboxybenzenesulfonamide, which is then coupled with the bicyclic amine portion of the Gliclazide structure. This multi-step synthesis is outlined below.

Synthesis_Pathway cluster_0 Part A: Synthesis of Labeled Intermediate cluster_1 Part B: Final Condensation A 4-Bromobenzenesulfonamide B Grignard Reagent Formation (Mg, THF) A->B Step 1 C [¹⁴C]O₂ Carboxylation (from Ba¹⁴CO₃ + H₂SO₄) B->C Step 2 D 4-[¹⁴C]carboxybenzenesulfonamide (Key Intermediate) C->D Step 3 (Workup) I Condensation (Toluene, Reflux) D->I E N-amino-3-azabicyclo[3.3.0]octane F Reaction with Phosgene (COCl₂) E->F Step 4a G N-(hexahydrocyclopenta[c]pyrrol- 2(1H)-yl)-carbamoyl chloride F->G Step 4b G->I H [carboxy-¹⁴C]Gliclazide (Final Product) I->H

Diagram 1: Synthetic pathway for [carboxy-¹⁴C]Gliclazide.

Experimental Protocols

Safety Precaution: All operations involving ¹⁴C must be conducted in a certified radiochemistry laboratory by trained personnel. Appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, is mandatory. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

Protocol 1: Synthesis of 4-[¹⁴C]carboxybenzenesulfonamide
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet connected to a vacuum/argon manifold. A separate, sealed reaction vessel containing Ba¹⁴CO₃ connected via a cannula to the main flask is required for the generation and transfer of [¹⁴C]O₂.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 eq).

    • Dissolve 4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the sulfonamide solution to the magnesium turnings. Gentle heating or a crystal of iodine may be required to initiate the reaction.

    • Once initiated, add the remaining sulfonamide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours until the magnesium is consumed.

  • [¹⁴C]O₂ Carboxylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Evacuate the flask and backfill with argon.

    • Slowly add concentrated H₂SO₄ to the vessel containing Ba¹⁴CO₃ to generate [¹⁴C]O₂ gas.

    • Bubble the generated [¹⁴C]O₂ gas through the stirred Grignard solution.

    • After the gas transfer is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Acidify the mixture to pH 2 with 2 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-[¹⁴C]carboxybenzenesulfonamide. The product is typically carried forward without further purification.

Protocol 2: Synthesis of [carboxy-¹⁴C]Gliclazide

This protocol is adapted from established synthesis routes for Gliclazide.[12][13][14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 4-[¹⁴C]carboxybenzenesulfonamide (1.0 eq) from the previous step.

  • Reagent Addition: Add N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride (1.1 eq) and anhydrous toluene.

  • Condensation: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by radio-TLC or radio-HPLC.

  • Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the mixture and stir vigorously.

    • Cool the mixture in an ice bath to induce crystallization of the product.

    • Collect the white solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification and Characterization
  • Purification:

    • The crude [carboxy-¹⁴C]Gliclazide is purified using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Column: C18, 5 µm, e.g., 19 x 150 mm.

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid).

    • Detection: UV detector (e.g., at 230 nm) in series with a flow-through radioactivity detector.

    • Collect fractions corresponding to the product peak. Combine the pure fractions and remove the solvent via lyophilization.

  • Characterization:

    • Radiochemical Purity: Determined by analytical radio-HPLC using the conditions described above. Purity should exceed 98%.

    • Mass Spectrometry: Confirm the molecular weight (M+H)⁺ using LC-MS to verify the structure and isotopic incorporation.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The sample can be analyzed alongside a non-labeled, synthesized reference standard.

    • Specific Activity: The specific activity (e.g., in mCi/mmol or GBq/mmol) is determined by quantifying the mass of the purified product (e.g., by UV concentration curve against a standard) and measuring its total radioactivity using a calibrated liquid scintillation counter.

Expected Results and Data Summary

The following table summarizes the expected outcomes for the synthesis of [carboxy-¹⁴C]Gliclazide.

ParameterTarget SpecificationMethod
Chemical Yield > 40% (over 2 steps)Gravimetric analysis
Radiochemical Yield > 30% (based on Ba¹⁴CO₃)LSC of purified product
Radiochemical Purity ≥ 98%Analytical Radio-HPLC
Molecular Weight Confirmed by MSLC-MS
Chemical Identity Conforms to reference standard¹H NMR, ¹³C NMR
Specific Activity 50-60 mCi/mmolUV-Vis & LSC

Application in a Tracer Study Workflow

The synthesized [carboxy-¹⁴C]Gliclazide primarily serves as a quantitative reference standard in ADME studies investigating the metabolism of ¹⁴C-labeled parent Gliclazide.

Workflow cluster_study ADME Study with [¹⁴C]Gliclazide cluster_analysis Metabolite Analysis cluster_standard Role of Synthesized Tracer A Dose Animal Model with [¹⁴C]Gliclazide B Collect Biological Samples (Plasma, Urine, Feces) A->B C Sample Preparation (Extraction) B->C D Radio-HPLC Analysis C->D E Identify Radioactive Peaks D->E F Quantify Metabolite Peak E->F Integrate Peak Area G [carboxy-¹⁴C]Gliclazide (Synthesized Standard) G->F Used to create Calibration Curve for Quantification H Inject Standard into HPLC G->H I Confirm Peak Identity by Matching Retention Time H->I I->E Confirms Identity

Diagram 2: Workflow for using synthesized [carboxy-¹⁴C]Gliclazide in a tracer study.

In this workflow, after administering the labeled parent drug, biological samples are analyzed. The synthesized [carboxy-¹⁴C]Gliclazide is injected into the same HPLC system to determine its retention time. This allows researchers to definitively identify the corresponding radioactive peak in the samples from the animal study. Furthermore, the labeled standard is used to create a calibration curve, enabling the precise quantification of the Carboxy Gliclazide metabolite in each sample.

Conclusion

This application note provides a detailed and reliable methodology for the synthesis of [carboxy-¹⁴C]Gliclazide. The described protocols for synthesis, purification, and characterization yield a high-purity radiolabeled metabolite suitable for demanding tracer studies. The availability of this critical reagent is essential for researchers and drug development professionals to accurately delineate the metabolic pathways of Gliclazide, fulfilling key regulatory requirements and enhancing the understanding of its pharmacokinetic profile.

References

  • Journal of Applied Pharmaceutical Science. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. [Link]

  • Wikipedia. (n.d.). Gliclazide. [Link]

  • Servier Canada Inc. (2017). Gliclazide Product Monograph. [Link]

  • Datapharm Ltd. (2021). Gliclazide 40 mg Tablets - Summary of Product Characteristics (SmPC). [Link]

  • Oida, T., et al. (1985). The metabolism of gliclazide in man. PubMed. [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. [Link]

  • ACSPublications. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. [Link]

  • American Pharmaceutical Review. (2012). cGMP Radiosynthesis for Early Phase Clinical Trials: A Unique Challenge and Development of a Standard Process. [Link]

  • International Journal of Innovative Research in Technology. (2021). The Role of Gliclazide in Metabolism. [Link]

  • American Pharmaceutical Review. (n.d.). cGMP Radiosynthesis for Early Phase Clinical Trials: A Unique Challenge and Development of a Standard Process. [Link]

  • Scribd. (n.d.). Analytical Profiles - Gliclazide. [Link]

  • Farmacia Journal. (2018). Bioequivalence of Two Formulations of Gliclazide in a Randomized Crossover Study in Healthy Caucasian Subjects Under Fed Condition. [Link]

  • MDPI. (2024). Analytical methods for gliclazide in drugs and biological fluids. [Link]

  • Pharmaceutical Society of Japan. (2006). HPLC Method for Determination of Gliclazide in Human Serum. [Link]

  • Princeton University Chemistry Department. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs. [Link]

  • ACS Publications. (2017). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2017). Methodology of Gliclazide Detection in Biological Samples. [Link]

  • PubMed. (2001). Determination of gliclazide in pharmaceutical preparations by capillary gas chromatography with cool on-column injection and elimination of the matrix effect. [Link]

  • Google Patents. (n.d.). CN106831536B - Preparation method of gliclazide synthesis process.
  • National Institutes of Health. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. [Link]

  • Quotient Sciences. (n.d.). 14C Isotope Labeling. [Link]

  • Selcia. (n.d.). Carbon 14 Isotope Radiolabelling. [Link]

  • Open MedScience. (2024). The Role of Carbon-14 Radiolabelling in ADME Studies. [Link]

  • ResearchGate. (2013). Gliclazide Modified Release. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2023). Synthesis of Gliclazide utilising flow synthesis. [Link]

  • PubMed. (2023). Preparation and evaluation of radiolabeled gliclazide parenteral nanoemulsion as a new tracer for pancreatic β-cells mass. [Link]

  • Journal of Synthetic Chemistry. (2022). Novel and Simple Process for the Synthesis and Characterization of Gliclazide. [Link]

  • MDPI. (2022). Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension. [Link]

  • PubMed. (2007). A bioequivalence study of gliclazide based on quantification by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry. [Link]

  • PubMed. (1993). Acute gliclazide administration enhances glucose and ketone body utilization in the perfused hind limb of normal and streptozotocin-diabetic rats. [Link]

  • PubMed. (1983). Pharmacokinetics of gliclazide in healthy and diabetic subjects. [Link]

  • National Institutes of Health. (2022). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Profiling of Carboxy Gliclazide Impurity

Introduction: The Criticality of Impurity Profiling in Gliclazide Formulations Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling in Gliclazide Formulations

Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its purity and the absence of unwanted related substances. Impurities in active pharmaceutical ingredients (APIs) and finished drug products can arise from various sources, including the manufacturing process, degradation of the API, and interactions with excipients. These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by global regulatory bodies such as the International Council for Harmonisation (ICH).

This application note provides a comprehensive guide to the analytical techniques for the profiling of Carboxy Gliclazide, a known metabolite and potential degradation product of Gliclazide. We will delve into the underlying principles of the analytical methodologies, provide detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss the rationale behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and assurance of Gliclazide.

Understanding Carboxy Gliclazide: A Key Impurity

Carboxy Gliclazide is a major metabolite of Gliclazide, formed through the oxidation of the tolyl methyl group to a carboxylic acid. Its presence in Gliclazide drug substance or product can be indicative of metabolic degradation or oxidative stress during manufacturing or storage.

Chemical Structure:

  • Gliclazide: N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide

  • Carboxy Gliclazide: 4-({[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl}sulfamoyl)benzoic acid

The structural difference, the carboxylic acid moiety in place of the methyl group, significantly alters the polarity of the molecule, a key factor that is exploited in its chromatographic separation from the parent drug.

Regulatory Framework: ICH Guidelines on Impurities

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively.[1] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

A summary of ICH thresholds for impurities.

It is imperative that the analytical methods employed for impurity profiling are validated to be sensitive enough to detect and quantify impurities at or below these thresholds.

Forced Degradation Studies: Unveiling the Impurity Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Gliclazide is susceptible to degradation under various stress conditions.[2][3]

dot

Caption: Forced degradation pathways of Gliclazide.

Oxidative conditions, in particular, are known to promote the formation of Carboxy Gliclazide. Understanding these pathways is crucial for designing robust analytical methods that can separate Carboxy Gliclazide from Gliclazide and other potential degradation products.

Analytical Technique I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis for impurity profiling due to its robustness, precision, and cost-effectiveness. The method described below is a comprehensive protocol for the quantification of Carboxy Gliclazide in Gliclazide drug substance and formulated products.

Protocol: HPLC-UV Method for Carboxy Gliclazide Impurity Profiling

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate, analytical grade.

  • Gliclazide Reference Standard (CRS).

  • Carboxy Gliclazide Reference Standard. (Commercially available from various suppliers).

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like Gliclazide and its impurities.
Mobile Phase Acetonitrile: 0.025 M Ammonium Acetate Buffer (pH 3.5) (40:60 v/v)[3]The buffer controls the ionization of Carboxy Gliclazide, ensuring consistent retention, while acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 235 nm[4][5]Gliclazide and its related impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.

3. Preparation of Solutions:

  • Ammonium Acetate Buffer (0.025 M, pH 3.5): Dissolve approximately 1.93 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with glacial acetic acid.

  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of 0.025 M Ammonium Acetate Buffer (pH 3.5). Filter and degas.

  • Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

  • Gliclazide Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gliclazide CRS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Carboxy Gliclazide Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of Carboxy Gliclazide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Gliclazide and 1 µg/mL of Carboxy Gliclazide in the diluent. This solution is used to verify the performance of the chromatographic system.

  • Test Solution (Drug Substance): Accurately weigh about 25 mg of Gliclazide drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Test Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Gliclazide into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter.

4. System Suitability:

Inject the System Suitability Solution and verify the following parameters:

ParameterAcceptance Criteria
Tailing Factor (for Gliclazide peak) ≤ 2.0
Theoretical Plates (for Gliclazide peak) ≥ 2000
Resolution (between Gliclazide and Carboxy Gliclazide) ≥ 2.0
%RSD for replicate injections (n=6) ≤ 2.0%

5. Analysis and Calculation:

Inject the diluent (as a blank), the standard solutions, and the test solutions into the chromatograph. Record the chromatograms and integrate the peak areas.

The percentage of Carboxy Gliclazide in the sample can be calculated using the following formula:

% Carboxy Gliclazide = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

  • Area_impurity is the peak area of Carboxy Gliclazide in the test solution.

  • Area_standard is the peak area of Carboxy Gliclazide in the standard solution.

  • Conc_standard is the concentration of the Carboxy Gliclazide standard solution.

  • Conc_sample is the concentration of the Gliclazide sample solution.

  • Purity_standard is the purity of the Carboxy Gliclazide reference standard.

Analytical Technique II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the identification and quantification of impurities at very low levels, or for structural elucidation, LC-MS/MS is the technique of choice. Its high sensitivity and selectivity make it an invaluable tool in impurity profiling.

Protocol: LC-MS/MS Method for Carboxy Gliclazide Identification and Quantification

1. Instrumentation and Materials:

  • Liquid Chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Electrospray Ionization (ESI) source.

  • Data acquisition and processing software.

  • All materials listed in the HPLC-UV section.

2. Chromatographic Conditions:

The chromatographic conditions can be similar to the HPLC-UV method, but may be optimized for faster analysis times if the resolution from other impurities is not a concern.

3. Mass Spectrometric Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is suitable for polar molecules like Carboxy Gliclazide. Both positive and negative modes should be evaluated for optimal sensitivity.
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusing a standard solution of Carboxy Gliclazide.MRM provides high selectivity and sensitivity for quantification.
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ of Carboxy GliclazideThe mass-to-charge ratio of the molecular ion.
Product Ion (Q3) Characteristic fragment ions of Carboxy GliclazideFragmentation of the precursor ion provides structural information and enhances selectivity.
Collision Energy To be optimized for maximum product ion intensity.The energy required to induce fragmentation.

dot

Caption: A typical LC-MS/MS workflow for impurity analysis.

4. Analysis:

  • Identification: The presence of Carboxy Gliclazide in a sample is confirmed by the matching retention time and the presence of the specific MRM transitions observed for the reference standard.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of Carboxy Gliclazide at different concentrations. The concentration of Carboxy Gliclazide in the sample is then determined by interpolating its response from the calibration curve. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.

Method Validation: Ensuring Trustworthy Results

Any analytical method used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or below the reporting threshold.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical profiling of Carboxy Gliclazide is a critical component in ensuring the quality, safety, and efficacy of Gliclazide drug products. The HPLC-UV method detailed in this application note provides a robust and reliable approach for the routine quantification of this impurity. For higher sensitivity and structural confirmation, the LC-MS/MS method serves as a powerful complementary technique. Adherence to the principles of method validation and a thorough understanding of the regulatory landscape are paramount for successful implementation of these analytical strategies in a pharmaceutical quality control environment.

References

  • ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH - CORE. (URL: [Link])

  • (PDF) ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD - ResearchGate. (URL: [Link])

  • Degradation route of gliclazide to products I, V, VI, and VII. - ResearchGate. (URL: [Link])

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency. (URL: [Link])

  • (PDF) Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets - ResearchGate. (URL: [Link])

  • Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed. (URL: [Link])

  • Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. (URL: [Link])

  • Estimation of Gliclazide in Human Plasma by LCMS/MS - RJPT. (URL: [Link])

  • Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets | Semantic Scholar. (URL: [Link])

  • (PDF) LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions - ResearchGate. (URL: [Link])

  • Liquid Chromatography – Mass Spectrometry Method for the Determination of Gliclazide in Human Plasma and Application to a Pharmacokinetic Study of Gliclazide Sustained Release Tablets - ResearchGate. (URL: [Link])

  • A RP-HPLC Method Development and Validation for the Estimation of Gliclazide in bulk and Pharmaceutical Dosage Forms. (URL: [Link])

Sources

Method

"use of Carboxy Gliclazide in assessing Gliclazide drug-drug interactions"

Application Note & Protocol Topic: Use of Carboxy Gliclazide in Assessing Gliclazide Drug-Drug Interactions Audience: Researchers, scientists, and drug development professionals. Executive Summary Gliclazide, a second-ge...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Use of Carboxy Gliclazide in Assessing Gliclazide Drug-Drug Interactions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by hepatic metabolism. The primary metabolic pathway is mediated by the cytochrome P450 enzyme system, with CYP2C9 being the principal catalyst.[3][4] This reliance on a single major enzyme makes Gliclazide susceptible to significant drug-drug interactions (DDIs), where co-administered drugs can inhibit or induce CYP2C9 activity, leading to potentially dangerous fluctuations in plasma concentrations and subsequent risk of hypoglycemia or loss of glycemic control. This application note provides a comprehensive guide on utilizing Carboxy Gliclazide, a major downstream metabolite, as a sensitive and specific biomarker to investigate and predict CYP2C9-mediated DDIs involving Gliclazide. We present the scientific rationale, detailed protocols for both in vitro and in vivo assessment, and guidance on data interpretation in line with current regulatory expectations.

Scientific Rationale: The Metabolic Pathway as a DDI Sentinel

Gliclazide is extensively metabolized in the liver into several inactive metabolites, which are then excreted.[1][5][6] The rate-limiting and most significant metabolic step is the tolyl-methyl hydroxylation of the parent Gliclazide molecule to form Hydroxymethyl Gliclazide. This reaction is predominantly catalyzed by CYP2C9, with a minor contribution from CYP2C19.[3] The resulting Hydroxymethyl Gliclazide is subsequently and rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to form Carboxy Gliclazide.

Because the initial hydroxylation by CYP2C9 is the rate-determining step, the formation rate of Carboxy Gliclazide serves as a direct and reliable index of CYP2C9 activity toward Gliclazide.

  • Inhibition Scenario: A co-administered drug that inhibits CYP2C9 will decrease the formation of Hydroxymethyl Gliclazide, and consequently, Carboxy Gliclazide. This leads to an accumulation of the parent drug, Gliclazide, increasing the risk of hypoglycemia.

  • Induction Scenario: A drug that induces the expression of CYP2C9 will accelerate Gliclazide's metabolism, increasing the formation of its metabolites and lowering the plasma concentration of the parent drug, potentially leading to therapeutic failure.

Therefore, by quantifying the concentrations of both Gliclazide and Carboxy Gliclazide, researchers can precisely assess the impact of an investigational drug on this critical metabolic pathway.

Gliclazide_Metabolism cluster_0 Primary Metabolic Pathway cluster_1 Enzymatic Contribution Gliclazide Gliclazide (Parent Drug) HM_Gliclazide Hydroxymethyl Gliclazide (Intermediate Metabolite) Gliclazide->HM_Gliclazide Tolyl-Methyl Hydroxylation Carboxy_Gliclazide Carboxy Gliclazide (Inactive Metabolite) HM_Gliclazide->Carboxy_Gliclazide Oxidation CYP2C9 CYP2C9 (Major) CYP2C9->Gliclazide CYP2C19 CYP2C19 (Minor) CYP2C19->Gliclazide ADH_ALDH ADH / ALDH ADH_ALDH->HM_Gliclazide Inhibitor Investigational Drug (CYP2C9 Inhibitor) Inhibitor->CYP2C9 Inhibits Inducer Investigational Drug (CYP2C9 Inducer) Inducer->CYP2C9 Induces

Caption: Gliclazide metabolic pathway and points of drug-drug interaction.

Protocol: In Vitro CYP2C9 Inhibition Assay

This protocol describes a robust method for determining the inhibitory potential (IC50) of a test compound on Gliclazide metabolism in human liver microsomes (HLMs). The formation of Carboxy Gliclazide is used as the endpoint.

Causality Behind Experimental Choices
  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of CYP enzymes, representing an average of the human population. They are the standard in vitro tool recommended by regulatory agencies for initial DDI screening.[7][8]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system (e.g., G6P, G6PDH) ensures that NADPH levels are not depleted during the incubation, allowing for linear reaction kinetics.

  • Sulfaphenazole: This compound is a well-characterized, potent, and selective inhibitor of CYP2C9.[3][9] It is used as a positive control to validate the assay's ability to detect inhibition.

  • LC-MS/MS Detection: This is the gold standard for bioanalysis due to its exceptional sensitivity and specificity, allowing for accurate quantification of both parent drug and metabolite in a complex biological matrix.[10][11][12]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Incubation Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • Gliclazide Stock: 10 mM in DMSO. Prepare working solutions by serial dilution in methanol.

    • Test Compound Stock: 10 mM in DMSO. Prepare a range of concentrations (e.g., 0.01 µM to 100 µM) in the incubation buffer.

    • Positive Control Stock: 1 mM Sulfaphenazole in methanol.

    • HLM Suspension: Dilute pooled HLMs (20 mg/mL stock) to 1 mg/mL in ice-cold incubation buffer.

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

    • Stop Solution: Acetonitrile containing a suitable internal standard (e.g., Glipizide, Glibenclamide).[10][13]

  • Incubation Procedure:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (or positive control/vehicle).

    • Add 175 µL of the HLM suspension (final protein concentration ~0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding 10 µL of Gliclazide solution (final concentration ~50 µM, near the Km).[3]

    • Immediately add 10 µL of the NADPH regenerating system.

    • Incubate at 37°C for 30 minutes. The incubation time should be within the determined linear range for metabolite formation.

    • Terminate the reaction by adding 200 µL of ice-cold Stop Solution.

  • Sample Processing & Analysis:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Quantify the peak area of Carboxy Gliclazide.

Data Analysis & Interpretation
  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = 100 * (1 - [Metabolite in presence of Inhibitor] / [Metabolite in Vehicle Control])

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

CompoundCYP2C9 IC50 (µM)
Test Compound A2.5
Test Compound B> 100
Sulfaphenazole (Control)0.3

An IC50 value is compared against the expected clinical plasma concentrations of the test drug to predict the DDI potential, as per FDA guidance.[8]

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Reagents: - HLM Suspension - Test Compound Dilutions - Gliclazide Solution - NADPH System Preincubation 1. Pre-incubate HLM + Test Cmpd (5 min) Reagents->Preincubation Reaction_Start 2. Initiate Reaction Add Gliclazide + NADPH System Preincubation->Reaction_Start Incubate 3. Incubate (30 min) Reaction_Start->Incubate Quench 4. Terminate Add Stop Solution (Acetonitrile + IS) Incubate->Quench Process 5. Centrifuge & Collect Supernatant Quench->Process LCMS 6. LC-MS/MS Analysis Quantify Carboxy Gliclazide Process->LCMS

Caption: Experimental workflow for the in vitro CYP2C9 inhibition assay.

Protocol: Clinical (In Vivo) DDI Study

This protocol outlines a standard clinical study design to evaluate the effect of a co-administered drug on the pharmacokinetics (PK) of Gliclazide and the formation of Carboxy Gliclazide.

Causality Behind Experimental Choices
  • Crossover Design: This design is highly efficient as each subject serves as their own control, minimizing inter-individual variability and increasing the statistical power of the study.

  • Healthy Volunteers: Using healthy subjects removes the confounding variables of disease state and other medications, allowing for a clear assessment of the DDI.

  • Genotyping: Genetic polymorphisms in CYP2C9 (e.g., *2, *3 alleles) and CYP2C19 can significantly alter Gliclazide metabolism.[14][15][16] Genotyping subjects allows for stratification and a more precise understanding of how genetic variability influences the DDI.

  • Pharmacokinetic Sampling: Dense blood sampling allows for the accurate characterization of the concentration-time profile and calculation of key PK parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration).

Study Design & Procedure
  • Study Population: Healthy, non-smoking male and female volunteers, genotyped for CYP2C9 and CYP2C19.

  • Design: Single-center, open-label, two-period, fixed-sequence crossover study.

  • Period 1 (Control):

    • Subjects receive a single oral dose of Gliclazide (e.g., 80 mg) after an overnight fast.

    • Serial blood samples are collected at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

    • Plasma is separated and stored at -70°C until analysis.

  • Washout Period: A washout period of at least 10 half-lives of Gliclazide (e.g., 7-10 days) is implemented.

  • Period 2 (Treatment):

    • Subjects receive the investigational drug for a duration sufficient to achieve steady-state (e.g., 5-7 days).

    • On the final day of treatment, subjects are co-administered a single oral dose of Gliclazide (80 mg).

    • Blood sampling is repeated as in Period 1.

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is required for the simultaneous quantification of Gliclazide and Carboxy Gliclazide in human plasma.

  • Sample Preparation: Liquid-liquid extraction or protein precipitation.[10][13]

  • Chromatography: C18 reverse-phase column with a gradient mobile phase of acetonitrile and water containing an additive like formic acid or ammonium acetate.[11][12][17]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Gliclazide: m/z 324.1 → 127.2[12][13]

      • Carboxy Gliclazide: m/z 354.1 → 157.1 (Predicted based on structure)

      • Internal Standard (e.g., Glipizide): m/z 446.1 → 321.1[12][13]

Data Analysis & Interpretation

Calculate the primary pharmacokinetic parameters for Gliclazide (AUC0-inf, Cmax, T1/2) for both periods. The geometric mean ratios (GMR) and 90% confidence intervals for these parameters are determined. A significant DDI is typically concluded if the 90% CI for the AUC ratio falls outside the 80-125% equivalence boundary. This PK data is correlated with changes in Carboxy Gliclazide formation.

ParameterGliclazide Alone (Mean ± SD)Gliclazide + Inhibitor (Mean ± SD)Geometric Mean Ratio (90% CI)
Gliclazide AUC (ng·h/mL) 45,000 ± 12,000112,500 ± 30,0002.50 (2.15 – 2.90)
Gliclazide Cmax (ng/mL) 3,500 ± 9005,250 ± 1,1001.50 (1.30 – 1.73)
Carboxy Gliclazide AUC (ng·h/mL) 8,000 ± 2,5002,800 ± 9000.35 (0.28 – 0.44)

In this example, the 2.5-fold increase in Gliclazide exposure, coupled with a 65% reduction in the metabolite's exposure, provides conclusive evidence of strong CYP2C9 inhibition by the co-administered drug.

Conclusion

The metabolic fate of Gliclazide provides a powerful tool for probing drug-drug interactions. By monitoring the formation of its downstream metabolite, Carboxy Gliclazide, researchers can gain a clear, quantitative measure of CYP2C9 activity. The integrated use of the in vitro and in vivo protocols described in this note offers a robust, mechanistically-grounded framework for assessing the DDI potential of new chemical entities. This approach not only enhances the safety profile of investigational drugs but also aligns with the rigorous standards set by global regulatory authorities for DDI evaluation.[7][8][18]

References

  • Elliot, D. J., et al. (2007). Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination. British Journal of Clinical Pharmacology, 64(4), 450–457. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA.gov. Available at: [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2020). FDA guides drug-drug interaction studies for therapeutic proteins. RAPS.org. Available at: [Link]

  • Federal Register. (2006). Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability. FederalRegister.gov. Available at: [Link]

  • KNMP. (n.d.). CYP2C9: gliclazide. genetics.knmp.nl. Available at: [Link]

  • Renuka, N., et al. (2011). Altered Gliclazide Metabolic Pathway and its Implications on Increased Therapeutic Response in CYP 2 C 9 * 2 : Molecular Dynamics simulation and Autodock Studies. Semantic Scholar. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA.gov. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. FDA.gov. Available at: [Link]

  • Pore, Y. V. (2014). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Gliclazide. PubChem Compound Database. Available at: [Link]

  • Wang, G., et al. (2004). Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. CNKI. Available at: [Link]

  • Zhang, Y., et al. (2007). Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR in Chinese subjects. British Journal of Clinical Pharmacology, 64(1), 68–75. Available at: [Link]

  • Zhong, G. P., et al. (2009). Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. Arzneimittelforschung, 59(2), 70-4. Available at: [Link]

  • Harrower, A. D. (1996). The mode of action and clinical pharmacology of gliclazide: a review. Diabetes Research and Clinical Practice, 31 Suppl, S9-19. Available at: [Link]

  • Davis, T. M., et al. (2004). Pharmacokinetics and pharmacodynamics of gliclazide in Caucasians and Australian Aborigines with type 2 diabetes. British Journal of Clinical Pharmacology, 57(6), 753–761. Available at: [Link]

  • Zhong, G. (2009). Liquid Chromatography – Mass Spectrometry Method for the Determination of Gliclazide in Human Plasma and Application to a Pharmacokinetic Study of Gliclazide Sustained Release Tablets. ResearchGate. Available at: [Link]

  • International Journal of Innovative Research in Technology. (n.d.). The Role of Gliclazide in Metabolism. IJIRT. Available at: [Link]

  • Reddy, S., et al. (2013). Estimation of Gliclazide in Human Plasma by LCMS/MS. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Xu, H., et al. (2008). Effects of St John's wort and CYP2C9 genotype on the pharmacokinetics and pharmacodynamics of gliclazide. British Journal of Clinical Pharmacology, 66(4), 537–545. Available at: [Link]

  • Vig, N., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Xu, H., et al. (2008). Effects of St John's wort and CYP2C9 genotype on the pharmacokinetics and pharmacodynamics of gliclazide. ResearchGate. Available at: [Link]

  • ClinicalTrials.gov. (2019). Interaction Between Omeprazole and Gliclazide in CYP2C19 Normal/ Ultrarapid Metabolisers. ClinicalTrials.gov. Available at: [Link]

  • Tsuchiya, M., et al. (1985). Drug interactions of gliclazide and other sulfonylureas in protein binding in vitro and in hypoglycemic effect in rats. Nihon Yakurigaku Zasshi, 85(5), 289-97. Available at: [Link]

  • Ai, C. Z., et al. (2005). The metabolism of CYP2C9 and CYP2C19 for gliclazide by homology modeling and docking study. Acta Pharmacologica Sinica, 26(5), 622-8. Available at: [Link]

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition, 32(6), 647-60. Available at: [Link]

  • Hanna, I., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(10), 1415–1423. Available at: [Link]

  • Lee, J., et al. (2020). Effects of CYP2C9 and CYP2C19 genetic polymorphisms on the pharmacokinetics and pharmacodynamics of gliclazide in healthy subjects. Archives of Pharmacal Research, 43(1), 126–135. Available at: [Link]

  • Janković, S. M., et al. (2023). In Vitro Evaluation of Drug–Drug Interaction Between Gliclazide and Antacids at the Absorption Level. Pharmaceuticals (Basel), 16(11), 1541. Available at: [Link]

  • Kundu, A., et al. (2015). Food Drug Interaction-Glicazide. ResearchGate. Available at: [Link]

  • Kalra, S., et al. (2022). Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review. Diabetes Therapy, 13(8), 1411–1430. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Carboxy Gliclazide Instability in Analytical Samples

Welcome to the technical support center for the bioanalysis of Carboxy Gliclazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Carboxy Gliclazide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this critical metabolite in analytical samples. Carboxy Gliclazide, a major metabolite of the anti-diabetic drug Gliclazide, is prone to instability in biological matrices, which can significantly impact the accuracy and reliability of pharmacokinetic and metabolic studies. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you ensure the integrity of your samples and the quality of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Carboxy Gliclazide instability in analytical samples?

A1: The primary cause of Carboxy Gliclazide instability is its chemical structure. As a carboxylic acid, it is susceptible to intramolecular cyclization under acidic conditions to form a neutral lactone derivative. This conversion alters the chemical properties of the analyte, leading to inaccurate quantification in bioanalytical assays.

Q2: Why is this instability a problem for my experiments?

A2: The conversion of Carboxy Gliclazide to its lactone form can lead to several analytical challenges:

  • Underestimation of the true concentration: If the lactone is not co-eluting with or has a different mass-to-charge ratio (m/z) than Carboxy Gliclazide in your LC-MS/MS method, you will underestimate the actual concentration of the metabolite.

  • Poor reproducibility: The rate of lactonization can vary depending on sample handling, storage time, and matrix pH, leading to high variability in your results.

  • Inaccurate pharmacokinetic data: Inaccurate quantification of Carboxy Gliclazide will result in misleading pharmacokinetic parameters, such as clearance and half-life.

Q3: At what stages of my workflow is Carboxy Gliclazide most likely to degrade?

A3: Degradation can occur at multiple stages:

  • Sample Collection: If blood samples are not handled properly immediately after collection, changes in pH can initiate degradation.

  • Sample Processing: Acidic conditions during protein precipitation or other extraction steps can accelerate lactonization.

  • Storage: Long-term storage of samples without appropriate pH control can lead to significant degradation.

  • Autosampler: Samples left in the autosampler for extended periods, especially if the mobile phase is acidic, can also be a source of instability.

Troubleshooting Guides

Issue 1: Low or No Detectable Levels of Carboxy Gliclazide

Question: I am not detecting Carboxy Gliclazide in my samples, or the levels are much lower than expected. What could be the issue?

Answer: This is a common problem associated with the instability of Carboxy Gliclazide. The likely culprit is the degradation of the carboxylic acid metabolite into its lactone form. Here’s a step-by-step troubleshooting guide:

  • Review your sample collection and handling procedure:

    • Immediate Cooling: Were the blood samples immediately placed on ice after collection? Metabolic processes can continue at room temperature, potentially altering the sample pH. For best results, rapidly freeze samples in liquid nitrogen followed by storage at -80ºC.[1]

    • Anticoagulant Choice: While common anticoagulants like EDTA or heparin are generally acceptable, ensure they are not in acidic preparations.

  • Evaluate your sample processing steps:

    • pH of Precipitation Solvent: If you are using protein precipitation, what is the pH of your solvent (e.g., acetonitrile, methanol)? If it contains an acidic modifier, this could be driving the lactonization. Consider using a neutral or slightly basic precipitation solvent.

    • Extraction Method: For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), check the pH of all buffers and solvents used.

  • Check your LC-MS/MS method:

    • Mobile Phase pH: An acidic mobile phase can cause on-column conversion of any remaining Carboxy Gliclazide to its lactone. If possible, develop a method with a mobile phase at a neutral or slightly basic pH.

    • Analyte and Metabolite Monitoring: Are you monitoring for the lactone metabolite in your MS/MS method? If you can identify and quantify the lactone, you may be able to mathematically correct your Carboxy Gliclazide concentrations, although preventing its formation is the preferred approach.

Issue 2: High Variability in Carboxy Gliclazide Concentrations

Question: I am seeing highly variable results for Carboxy Gliclazide between replicate samples and across different time points. What is causing this inconsistency?

Answer: High variability is a classic sign of analyte instability. The rate of lactone formation is likely inconsistent across your samples. To address this, focus on standardizing every step of your workflow to control the sample pH.

  • Implement a Standardized Sample Stabilization Protocol:

    • Immediate pH Adjustment: The most effective way to prevent lactonization is to raise the pH of the plasma or serum sample immediately after collection. Adding a small volume of a basic buffer, such as ammonium hydroxide or a phosphate buffer (pH > 7.4), can stabilize the carboxylate form of the metabolite.

    • Consistent Timing: Ensure that the time between sample collection, processing, and freezing is consistent for all samples.

  • Assess Storage Conditions:

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as they can impact sample integrity.[2] Aliquot samples into smaller volumes before freezing.

    • Storage Temperature: Store stabilized samples at -80°C for long-term stability.

  • Validate Autosampler Stability:

    • Time in Autosampler: Determine the maximum time your processed samples can remain in the autosampler without significant degradation. This is a critical part of method validation.[3]

    • Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to slow down any potential degradation.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for Carboxy Gliclazide Stabilization

This protocol is designed to minimize the ex vivo formation of the lactone metabolite of Carboxy Gliclazide.

Materials:

  • Blood collection tubes containing K2EDTA.

  • Pre-chilled microcentrifuge tubes.

  • 1 M Ammonium Hydroxide solution.

  • Calibrated pipettes.

  • Centrifuge capable of 4°C.

  • Dry ice or liquid nitrogen.

Procedure:

  • Collect whole blood into K2EDTA tubes.

  • Immediately place the blood tubes on wet ice.

  • Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to pre-chilled polypropylene tubes.

  • For every 1 mL of plasma, add 10 µL of 1 M Ammonium Hydroxide to raise the pH and stabilize the carboxylate form of the analyte.

  • Gently vortex the tubes to mix.

  • Immediately snap-freeze the stabilized plasma samples in dry ice or liquid nitrogen.

  • Store the samples at -80°C until analysis.

Protocol 2: Sample Extraction using Protein Precipitation with pH Control

This protocol ensures that the pH remains basic during the extraction process, preventing lactonization.

Materials:

  • Stabilized plasma samples (from Protocol 1).

  • Acetonitrile containing 0.1% ammonium hydroxide.

  • Internal Standard (IS) solution.

  • Vortex mixer.

  • Centrifuge capable of 4°C.

  • 96-well collection plates or microcentrifuge tubes.

Procedure:

  • Thaw the stabilized plasma samples on ice.

  • In a 96-well plate or microcentrifuge tubes, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% ammonium hydroxide.

  • Vortex for 2 minutes to precipitate the proteins.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or tubes for LC-MS/MS analysis.

Data Presentation

Table 1: Effect of pH on Carboxy Gliclazide Stability in Human Plasma at Room Temperature

Time (hours)pH 5.0 (% Remaining)pH 7.4 (% Remaining)pH 8.5 (% Remaining)
0100100100
2759899
4529799
8289598
24<109297

Note: This data is illustrative and based on the known chemical principles of lactonization. Actual stability should be experimentally determined.

Visualizations

Degradation Pathway of Carboxy Gliclazide

cluster_0 Carboxy Gliclazide (Stable Form) cluster_1 Lactone (Unstable Degradant) Carboxy_Gliclazide Carboxy Gliclazide (Carboxylate Anion) Lactone Lactone Metabolite Carboxy_Gliclazide->Lactone Acidic pH Intramolecular Cyclization Lactone->Carboxy_Gliclazide Basic pH Hydrolysis

Caption: Reversible, pH-dependent conversion of Carboxy Gliclazide to its lactone form.

Recommended Sample Handling Workflow

A 1. Blood Collection (K2EDTA tubes) B 2. Immediate Cooling (Place on ice) A->B C 3. Centrifugation (≤30 min, 4°C) B->C D 4. Plasma Separation C->D E 5. pH Adjustment (Add basic buffer, e.g., NH4OH) D->E F 6. Snap Freeze (Dry ice / Liquid N2) E->F G 7. Storage (-80°C) F->G H 8. Analysis (Maintain basic pH during extraction) G->H

Caption: Workflow for stabilizing Carboxy Gliclazide in plasma samples.

References

  • Cui, Y., et al. (2023). Impact assessment of metabolite instability in the development and validation of LC–MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples. Biomedical Chromatography, 38(1), e5766. Available at: [Link]

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. EBF 5th Open Symposium. Available at: [Link]

  • Garofolo, F., et al. (2010). Importance of Metabolite Testing in Regulated Bioanalysis. Bioanalysis, 2(7), 1163-1166. Available at: [Link]

  • Metware Biotechnology. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]

  • Princeton University. (n.d.). Metabolomics Study Design – Sample Handling & Storage. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Analytical chemistry, 77(20), 6655–6663. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving the Resolution of Carboxy Gliclazide in Chromatography

Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of Carboxy Gliclazide. As a key metabolite and potential impurity of the anti-diabetic drug Gliclazide, achieving...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of Carboxy Gliclazide. As a key metabolite and potential impurity of the anti-diabetic drug Gliclazide, achieving optimal resolution for Carboxy Gliclazide is critical for accurate quantification in pharmaceutical quality control and research. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the chromatographic analysis of Carboxy Gliclazide. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Q1: Why am I observing poor resolution between Carboxy Gliclazide and its parent drug, Gliclazide?

Underlying Cause: Poor resolution between Carboxy Gliclazide and Gliclazide often stems from suboptimal mobile phase conditions, particularly the pH. Carboxy Gliclazide possesses a carboxylic acid group, making its ionization state—and therefore its retention in reversed-phase chromatography—highly dependent on the mobile phase pH.[1][2][3] Gliclazide, on the other hand, is a weakly acidic compound with a pKa around 5.8 due to its sulfonamide group.[4] When the mobile phase pH is close to the pKa of Carboxy Gliclazide, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or splitting and poor separation from other components.[3][5]

Step-by-Step Solutions:

  • Adjust Mobile Phase pH: The most effective way to improve resolution is to adjust the mobile phase pH to ensure Carboxy Gliclazide is in a single, un-ionized state. For acidic compounds, a mobile phase pH at least 2 units below the analyte's pKa is recommended.[2]

    • Action: Lower the mobile phase pH to a range of 2.5-3.5. This suppresses the ionization of the carboxylic acid group, making Carboxy Gliclazide more non-polar and increasing its retention time on a reversed-phase column, thereby improving separation from Gliclazide.[1][6]

  • Optimize Organic Modifier Concentration: The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impacts retention.

    • Action: If the peaks are eluting too quickly, decrease the organic modifier concentration. This will increase the retention of both compounds, providing more time for separation to occur.[6] Conversely, if run times are excessively long, a slight increase in the organic modifier may be necessary, but this should be done cautiously to avoid co-elution.

  • Consider Gradient Elution: If an isocratic method fails to provide adequate resolution, a gradient elution program can be employed.

    • Action: Start with a lower concentration of the organic modifier to retain and separate the early-eluting peaks, then gradually increase the concentration to elute the more retained compounds. A shallow gradient is often effective for separating closely eluting peaks.[6]

Q2: My Carboxy Gliclazide peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Underlying Cause: Peak tailing for acidic compounds like Carboxy Gliclazide in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. These interactions can occur with exposed, ionized silanol groups on the silica-based column packing material. At mid-range pH values, some silanol groups are deprotonated and can interact with any residual positive charges on the analyte or through other unwanted mechanisms.

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: As with improving resolution, lowering the pH is a primary solution for reducing tailing of acidic compounds.

    • Action: Adjust the mobile phase pH to below 3.5. This protonates the silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[7]

  • Use a High-Purity, End-Capped Column: The quality of the HPLC column plays a crucial role in peak shape.

    • Action: Employ a modern, high-purity silica column that is well end-capped. End-capping masks the residual silanol groups, reducing their availability for secondary interactions.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[8]

    • Action: Reduce the sample concentration or injection volume and observe the effect on the peak shape. If tailing improves, column overload was a contributing factor.[8][9]

  • Inspect for Column Contamination or Voids: Physical problems with the column can also cause poor peak shape.

    • Action: If the problem persists, consider that the column inlet frit may be partially blocked or a void may have formed at the head of the column.[8] Try flushing the column or, if necessary, replacing it.

Q3: I'm experiencing inconsistent retention times for Carboxy Gliclazide. What should I investigate?

Underlying Cause: Fluctuations in retention time are typically due to a lack of control over the chromatographic conditions. For an ionizable compound like Carboxy Gliclazide, the most common culprit is an unstable mobile phase pH.[3] Even small variations in pH can lead to significant shifts in retention.[3] Other factors include inconsistent mobile phase composition, temperature fluctuations, and issues with the HPLC system itself.[9][10]

Step-by-Step Solutions:

  • Ensure Proper Buffering of the Mobile Phase: A stable pH is crucial for reproducible retention of ionizable compounds.

    • Action: Use a buffer in the aqueous portion of your mobile phase and ensure its pKa is within +/- 1 pH unit of your target mobile phase pH.[7] For a target pH of 3.0, a phosphate or formate buffer is a suitable choice.

  • Verify Mobile Phase Preparation: Inaccurate mixing of the mobile phase components can lead to variability.

    • Action: Always use precise measurements for preparing the mobile phase. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase for isocratic methods can sometimes improve consistency.[10]

  • Control Column Temperature: Temperature affects mobile phase viscosity and, consequently, retention times.

    • Action: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[6]

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

    • Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the analysis of Carboxy Gliclazide.

What are the key chemical properties of Carboxy Gliclazide I should consider for method development?

Carboxy Gliclazide has a molecular formula of C15H19N3O5S and a molecular weight of approximately 353.4 g/mol .[11] Its key structural feature is the presence of a carboxylic acid group, which makes it an acidic compound. This means its polarity and, therefore, its chromatographic behavior are highly dependent on the pH of the mobile phase.[1][2]

What is a good starting point for developing an HPLC method for Carboxy Gliclazide?

A good starting point for a reversed-phase HPLC method for Carboxy Gliclazide would be:

  • Column: A C18 column with high-purity silica and good end-capping. A common dimension is 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a starting point could be a phosphate or formate buffer at pH 3.0 mixed with acetonitrile in a 60:40 (v/v) ratio.[12][13]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where both Carboxy Gliclazide and Gliclazide have good absorbance, such as around 230 nm.[14][15][16]

  • Temperature: 30°C.

How does temperature affect the resolution of Carboxy Gliclazide?

Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and potentially sharper peaks (higher efficiency).[6] However, the effect on selectivity (the separation between peaks) can be less predictable. For robust method development, it is important to control the temperature using a column oven.

Experimental Protocols

Protocol 1: Systematic Approach to Optimizing Mobile Phase pH for Carboxy Gliclazide Resolution

This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating Carboxy Gliclazide from Gliclazide.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A / 40% B (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: 230 nm

    • Injection Volume: 10 µL

    • Sample: A mixture of Carboxy Gliclazide and Gliclazide standards.

  • pH Screening:

    • Prepare three different batches of Mobile Phase A, adjusting the pH of each to 4.5, 3.5, and 2.5 using phosphoric acid.

    • For each pH, equilibrate the column with the corresponding mobile phase for at least 15 minutes.

    • Inject the sample mixture and record the chromatogram.

  • Data Analysis:

    • For each chromatogram, measure the retention time of both peaks and calculate the resolution (Rs) between them.

    • Tabulate the retention times and resolution values against the mobile phase pH.

Table 1: Effect of Mobile Phase pH on Retention and Resolution

pHCarboxy Gliclazide Retention Time (min)Gliclazide Retention Time (min)Resolution (Rs)
4.5(Example Value: 4.2)(Example Value: 4.8)(Example Value: 1.2)
3.5(Example Value: 5.8)(Example Value: 5.1)(Example Value: 1.8)
2.5(Example Value: 7.5)(Example Value: 5.5)(Example Value: 2.5)
  • Optimization:

    • Based on the results, select the pH that provides the best resolution (ideally Rs ≥ 1.5). Further fine-tuning of the organic modifier percentage can be performed at the optimal pH to adjust the run time.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed q1 Is the mobile phase pH < 3.5? start->q1 sol1 Action: Lower mobile phase pH to 2.5-3.5 using an appropriate buffer. q1->sol1 No q2 Is the peak shape good (no tailing)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use a high-purity, end-capped column. Check for column overload. q2->sol2 No q3 Are retention times too short? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Decrease the percentage of organic modifier in the mobile phase. q3->sol3 Yes sol4 Action: Consider a shallow gradient elution. q3->sol4 No a3_yes Yes a3_no No end Resolution Improved sol3->end sol4->end

Caption: Troubleshooting workflow for poor resolution.

Impact of pH on Carboxy Gliclazide Ionization and Retention

G cluster_0 High pH (e.g., > 5) cluster_1 Low pH (e.g., < 3.5) high_ph_structure Carboxy Gliclazide (Ionized, -COO⁻) high_ph_prop More Polar high_ph_structure->high_ph_prop high_ph_ret Less Retained (Shorter Retention Time) high_ph_prop->high_ph_ret low_ph_structure Carboxy Gliclazide (Non-ionized, -COOH) low_ph_prop Less Polar low_ph_structure->low_ph_prop low_ph_ret More Retained (Longer Retention Time) low_ph_prop->low_ph_ret title Effect of Mobile Phase pH on Carboxy Gliclazide in Reversed-Phase HPLC

Caption: Influence of pH on analyte state and retention.

References

  • Mastelf. (2025, February 28).
  • LC-GC International. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53776869, Carboxy Gliclazide.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Analytical Chemistry. Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • Industry news. (2023, December 27).
  • SABHYATHA T. S., & NARAYANA BABU. (2022).
  • Moravek.
  • ChemicalBook. Carboxy Gliclazide-d4 | 1346602-90-1.
  • Shahare, S. H., et al. (2023). Analytical Method Development and Validation of Gliclazide using RP-HPLC from Pharmaceutical Dosage Form. Research Trend.
  • ResearchGate. (2025, August 7). (PDF)
  • Patidar, V., Tiwari, A., & Nagle, S. (2024). Analytical Method Development and Optimization on High Performance Liquid Chromatography for Related Substances Test of Gliclazide Drug as Active Pharmaceutical Ingredient. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Methodology of Gliclazide Detection in Biological Samples.
  • LGC Standards. Buy Online CAS Number 38173-52-3 - TRC - Carboxy Gliclazide.
  • gsrs. CARBOXY GLICLAZIDE.
  • Inacom Instruments.
  • A RP-HPLC Method Development and Validation for the Estimation of Gliclazide in bulk and Pharmaceutical Dosage Forms. (2013).
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • Mohite, V., Patil, S. S., & Nitave, S. A. (2024).
  • DeepDyve. (2022, July 15).
  • Agilent.
  • ResearchG
  • MDPI. (2020).
  • HPLC Method for Determin
  • The Pharmaceutical and Chemical Journal. Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse.
  • Pharmaffiliates. CAS No : 38173-52-3 | Product Name : Carboxy Gliclazide.
  • PubMed. (2004).
  • KKL Med Inc. Carboxy Gliclazide-d4 - CAS:1346602-90-1.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Carboxy Gliclazide Bioanalysis

<_ _> Welcome to the technical support center for the bioanalysis of Carboxy Gliclazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effec...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the bioanalysis of Carboxy Gliclazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS assays. Here, we will delve into the causes of these effects and provide practical, field-proven strategies to diagnose, mitigate, and ultimately ensure the integrity of your bioanalytical data.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section addresses specific issues you might encounter during your experiments with Carboxy Gliclazide. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.

Question 1: I'm observing significant ion suppression for Carboxy Gliclazide in my plasma samples. What are the likely causes and how can I fix it?

Answer:

Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.[1][2][3] For an acidic compound like Carboxy Gliclazide (a metabolite of Gliclazide), the primary culprits in plasma are often phospholipids and salts.[4][5]

Underlying Causes:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma.[4] Due to their amphipathic nature, they can be co-extracted with Carboxy Gliclazide and often elute across a broad range in reversed-phase chromatography, causing significant ion suppression.[4][6]

  • Endogenous Salts and Polar Molecules: High concentrations of salts and other polar endogenous substances can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, reducing the ionization efficiency of the analyte.[5]

  • Insufficient Chromatographic Separation: If Carboxy Gliclazide co-elutes with a region of high matrix interference, significant signal suppression will occur.[7]

Troubleshooting Workflow:

To systematically address this, we will first diagnose the problem and then implement corrective actions.

The Post-Extraction Addition experiment is the gold standard for quantifying matrix effects.[8][9][10]

Protocol: Post-Extraction Addition for Quantifying Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Carboxy Gliclazide and its internal standard (IS) into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma. After the final evaporation step, reconstitute the dried extract with the solution from Set A.

    • Set C (Pre-Spiked Matrix): Spike the same concentration of Carboxy Gliclazide and IS into the blank plasma before extraction. Process these samples through your entire sample preparation workflow.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Factor (MF): Calculate the MF to quantify the matrix effect.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[9] Ideally, the MF should be between 0.8 and 1.2.

    • Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE):

      • PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE

Based on the diagnosis, implement one or more of the following strategies:

Strategy 1: Optimize Sample Preparation to Remove Interferences

Since phospholipids are a major issue, targeted removal is highly effective.[4][6][11]

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

TechniquePrinciplePhospholipid Removal EfficiencyAnalyte Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Low to ModerateHigh, but non-selective
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighVariable, dependent on solvent choice and pH
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by elution.High to Very HighHigh, with optimized method
Phospholipid Removal Plates Specialized SPE plates that specifically target and remove phospholipids.Very High (>99%)High

Recommended Protocol: Solid-Phase Extraction (SPE) for Carboxy Gliclazide

Given that Carboxy Gliclazide is an acidic compound, a non-polar or mixed-mode extraction on a polymeric sorbent is often effective.[12][13]

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. This ensures the carboxylic acid group is protonated, increasing its retention on a reversed-phase sorbent.[12][14]

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[15]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute Carboxy Gliclazide with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Strategy 2: Modify Chromatographic Conditions

The goal is to chromatographically separate Carboxy Gliclazide from the ion-suppressing region.[7][16]

  • Increase Organic Content in Gradient: Employ a steeper gradient or a higher final percentage of organic solvent to elute late-eluting phospholipids before the next injection.

  • Change Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) that may offer different selectivity for the analyte versus the matrix components.

  • Use a Diverter Valve: Program the divert valve to send the initial, highly polar (and salt-rich) portion of the eluent to waste, and only direct the flow to the mass spectrometer just before the analyte elutes.

The following diagram illustrates a decision-making workflow for troubleshooting ion suppression.

IonSuppressionWorkflow Start Ion Suppression Detected Diagnose Perform Post-Extraction Addition Experiment Start->Diagnose EvaluateMF Is Matrix Factor (MF) < 0.8? Diagnose->EvaluateMF OptimizeSPE Optimize Sample Prep (e.g., SPE, PLR plates) EvaluateMF->OptimizeSPE Yes ModifyLC Modify LC Method (Gradient, Column) EvaluateMF->ModifyLC No, but recovery is low Revalidate Re-evaluate Matrix Effect (Partial Validation) OptimizeSPE->Revalidate ModifyLC->Revalidate Revalidate->EvaluateMF Issue persists End Problem Resolved Revalidate->End MF within range SIL_IS_Compensation cluster_0 Without SIL-IS cluster_1 With SIL-IS Analyte_NoIS Analyte Signal (Suppressed) Result_NoIS Inaccurate Result Analyte_NoIS->Result_NoIS Matrix_NoIS Matrix Interference Matrix_NoIS->Analyte_NoIS Suppresses Ionization Analyte_IS Analyte Signal (Suppressed) Ratio Analyte/IS Ratio (Constant) Analyte_IS->Ratio SIL_IS SIL-IS Signal (Equally Suppressed) SIL_IS->Ratio Matrix_IS Matrix Interference Matrix_IS->Analyte_IS Suppresses Both Matrix_IS->SIL_IS Suppresses Both Result_IS Accurate Result Ratio->Result_IS

Caption: Compensation for matrix effects using a SIL-IS.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the regulatory expectations for matrix effect evaluation?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidelines state that matrix effects should be investigated to ensure they do not compromise the accuracy and precision of the bioanalytical method. [17][18][19][20][21]Key requirements include:

  • Evaluating matrix effects using at least six lots of matrix from individual donors. [20]* The precision of the analyte/IS response ratio in the presence of matrix from different sources should be within acceptable limits (typically ≤15% CV).

  • Demonstrating that there is no significant impact from hemolyzed or lipemic plasma if these are expected in study samples.

Q2: Can I just dilute my samples to reduce matrix effects?

A: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. [8][16]However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples near the lower limit of quantitation (LLOQ). This strategy should be validated to ensure it does not negatively impact assay performance (dilution integrity).

Q3: My analyte elutes very early, in a region with high ion suppression. What should I do?

A: Early elution in reversed-phase chromatography is common for polar compounds and places the analyte directly in the elution zone for salts and other highly polar matrix components, leading to significant suppression. [1]* Improve Retention: Modify your mobile phase (e.g., reduce the initial organic percentage, use a lower pH for acidic compounds) or switch to a more retentive column (e.g., a longer column or one with a higher carbon load).

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that provides good retention for polar compounds, often eluting them away from the early-eluting salts.

Q4: Is APCI less susceptible to matrix effects than ESI?

A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally considered less prone to matrix effects than ESI. [1][22]ESI relies on processes occurring in the liquid phase and is sensitive to changes in droplet surface tension and solvent evaporation caused by matrix components. APCI, on the other hand, involves gas-phase ionization, which is less affected by non-volatile matrix components. If you are experiencing severe and intractable matrix effects with ESI, testing your method with an APCI source is a worthwhile troubleshooting step. [22]

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books.
  • de Boer, T., Wieling, J., Ensing, K., & Jonkman, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • European Medicines Agency. (2022, July). Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • de Boer, T., Wieling, J., Ensing, K., & Jonkman, J. H. G. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland), 25(13), 3047. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Chromatography Online. [Link]

  • de Boer, T., Wieling, J., Ensing, K., & Jonkman, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13). [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Li, W., & Cohen, L. H. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(17), 2083–2086. [Link]

  • 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. [Link]

  • Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. (n.d.). Chromatography Today. [Link]

  • Hewavitharana, A. K. (2010). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 41(1), 66-73. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxy Gliclazide. PubChem. Retrieved January 16, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (2014, October 6). Waters Corporation. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. [Link]

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2801–2814. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. [Link]

  • Lillsunde, P., & Korte, T. (1991). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of analytical toxicology, 15(2), 71–81. [Link]

  • Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid communications in mass spectrometry : RCM, 21(24), 4065–4072. [Link]

  • Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Bio-Rad. [Link]

  • Clark, K. D., & Rella, J. G. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, 5(2), 1000188. [Link]

  • Patel, D. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 3(8), 183-190. [Link]

  • Fávero, G. M. T., & de Campos, C. E. M. (2021). The Physico-Chemical Properties of Glipizide: New Findings. Pharmaceutics, 13(6), 779. [Link]

  • An, G., Johnson, M. E., & Chen, Y. (2020). Matrix/analyte-mediated ion suppression in LC/MS/MS-based bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Jung, H., et al. (2017). Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets. Molecules, 22(12), 2099. [Link]

  • National Center for Biotechnology Information. (n.d.). Gliclazide. PubChem. Retrieved January 16, 2026, from [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.). Chromatography Today. [Link]

  • Patel, D. P., et al. (2011). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Bioequivalence & Bioavailability, 3(8), 183-190. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. [Link]

  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. [Link]

Sources

Optimization

Technical Support Center: Optimization of Carboxy Gliclazide Extraction from Biological Matrices

Welcome to the technical support center for the optimization of Carboxy Gliclazide extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Carboxy Gliclazide extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in bioanalysis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results. All methodologies are presented with a focus on self-validating systems, grounded in authoritative scientific principles and regulatory guidelines.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Carboxy Gliclazide from biological matrices?

A1: The three most prevalent techniques for Carboxy Gliclazide extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required sample cleanliness, desired sensitivity, sample volume, and throughput needs.

Q2: Why is choosing the right extraction method crucial for Carboxy Gliclazide analysis?

A2: Selecting an appropriate extraction method is critical for minimizing matrix effects, which can significantly impact the accuracy and precision of quantification, especially in LC-MS/MS analysis.[6][7][8] A well-optimized extraction procedure will lead to higher recovery, reduced ion suppression or enhancement, and improved overall assay performance.

Q3: What are the key physicochemical properties of Carboxy Gliclazide to consider during method development?

A3: Carboxy Gliclazide, a major metabolite of Gliclazide, is more polar than its parent compound due to the presence of a carboxylic acid group. Its pKa and logP values are crucial for optimizing LLE and SPE conditions, particularly for selecting the appropriate pH and solvent polarity for efficient extraction.

Q4: How do regulatory guidelines influence the validation of a Carboxy Gliclazide extraction method?

A4: Regulatory bodies like the FDA and EMA provide comprehensive guidelines on bioanalytical method validation.[1][2][3][4][5] These guidelines stipulate the requirements for parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability, all of which are heavily influenced by the sample extraction process. Adherence to these guidelines is mandatory for data submitted in regulatory filings.[1][2][3][4][5]

Troubleshooting Guide

Issue 1: Low Recovery of Carboxy Gliclazide

Low recovery is a frequent challenge that can compromise the sensitivity and accuracy of the bioanalytical method. The following sections provide a systematic approach to troubleshooting this issue for different extraction techniques.

1.1 Protein Precipitation (PPT)

Q: My Carboxy Gliclazide recovery is consistently low after performing a protein precipitation with acetonitrile. What could be the cause and how can I improve it?

A: Low recovery in PPT can stem from several factors. The primary cause is often the co-precipitation of the analyte with the denatured proteins. Carboxy Gliclazide, being more polar than Gliclazide, might have a higher affinity for the protein pellet.

Causality Explained: Acetonitrile is a commonly used precipitating agent that works by disrupting the hydration shell of proteins, leading to their aggregation and precipitation.[9] However, if the analyte has strong binding interactions with plasma proteins, it can be entrapped within the precipitated protein mass, leading to poor recovery in the supernatant.

Troubleshooting Protocol:

  • Optimize the Precipitating Solvent:

    • Solvent Type: While acetonitrile is common, methanol can sometimes yield better recovery for more polar analytes.[10][11][12] Perform a side-by-side comparison.

    • Solvent-to-Plasma Ratio: A typical ratio is 3:1 (v/v) of solvent to plasma.[9] Systematically evaluate ratios from 2:1 to 5:1 to find the optimal balance between protein removal and analyte recovery.

  • Modify the Sample pH:

    • Acidification: Adding a small percentage of an acid (e.g., 0.1-1% formic acid or perchloric acid) to the precipitation solvent can disrupt the binding of acidic analytes like Carboxy Gliclazide to proteins, thereby improving its release into the supernatant.[13][14]

    • Protocol: Prepare acetonitrile containing 1% formic acid. Add this to the plasma sample, vortex, and centrifuge as usual.

  • Evaluate Different Precipitating Agents:

    • Consider using trichloroacetic acid (TCA) or perchloric acid (PCA) for precipitation.[14][15] These agents are very effective at protein removal but require a subsequent neutralization step.

Data-Driven Decision Making:

Precipitating AgentAnalyte Recovery (%)Protein Removal Efficiency (%)
AcetonitrileLowHigh
MethanolModerateModerate
Acetonitrile with 1% Formic AcidHighHigh
10% Trichloroacetic AcidHighVery High

This table illustrates a hypothetical optimization experiment.

1.2 Liquid-Liquid Extraction (LLE)

Q: I am experiencing low and inconsistent recovery of Carboxy Gliclazide using LLE with ethyl acetate. How can I optimize this?

A: Low LLE recovery is typically due to an inappropriate choice of extraction solvent and/or sample pH, leading to poor partitioning of the analyte from the aqueous to the organic phase.

Causality Explained: The efficiency of LLE is governed by the partition coefficient (logP) of the analyte, which is highly dependent on its ionization state. For an acidic compound like Carboxy Gliclazide, it will be more soluble in an organic solvent when it is in its neutral (protonated) form. This is achieved by adjusting the pH of the aqueous sample to be below its pKa.

Troubleshooting Protocol:

  • pH Adjustment:

    • The pKa of the carboxylic acid group of Carboxy Gliclazide is acidic. To ensure it is in its neutral form, adjust the pH of the plasma/urine sample to approximately 2 units below its pKa. A pH of 2-3 is a good starting point.[16]

    • Protocol: To 1 mL of plasma, add 50 µL of 1M HCl or formic acid. Vortex briefly before adding the extraction solvent.

  • Solvent Selection:

    • Ethyl acetate is a good starting point, but other solvents or mixtures should be evaluated.

    • Solvent Polarity: Test solvents of varying polarities. A mixture of a polar and a non-polar solvent can sometimes improve extraction efficiency and reduce the extraction of interfering substances.

    • Recommended Solvents to Test:

      • Methyl tert-butyl ether (MTBE)[17]

      • Dichloromethane (DCM)

      • Diethyl ether:Dichloromethane (e.g., 70:30 v/v)[18]

      • Ethyl acetate:n-hexane (e.g., 80:20 v/v)

  • Salting-Out Effect:

    • Adding a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous layer.

Workflow for LLE Optimization:

LLE_Optimization start Start: Low LLE Recovery ph_adjust Adjust Sample pH (pH < pKa) start->ph_adjust solvent_screen Screen Extraction Solvents (MTBE, DCM, Mixtures) ph_adjust->solvent_screen If recovery is still low optimized Optimized LLE Protocol ph_adjust->optimized If recovery is satisfactory salting_out Incorporate Salting-Out Step solvent_screen->salting_out For further improvement solvent_screen->optimized If recovery is satisfactory salting_out->optimized

Caption: Decision tree for optimizing LLE recovery.

1.3 Solid-Phase Extraction (SPE)

Q: I'm using a C18 SPE cartridge for Carboxy Gliclazide extraction, but my recovery is poor. What steps should I take to improve it?

A: Poor recovery in SPE can be attributed to several factors including improper sorbent selection, inadequate conditioning/equilibration, incorrect sample loading pH, an inappropriate wash solvent, or an elution solvent that is too weak.

Causality Explained: SPE relies on the differential affinity of the analyte and matrix components for a solid sorbent. For a reversed-phase sorbent like C18, polar compounds like Carboxy Gliclazide may not be retained strongly, especially if the sample is loaded in a high organic content or at a pH where the analyte is ionized.

Troubleshooting Protocol:

  • Sorbent Selection:

    • While C18 is a common choice for Gliclazide, a more polar sorbent might be better for Carboxy Gliclazide.[19]

    • Alternative Sorbents: Consider polymeric reversed-phase sorbents (e.g., Oasis HLB) which offer better retention for polar analytes, or a mixed-mode sorbent that combines reversed-phase and ion-exchange properties.

  • Optimize the SPE Steps:

    • Conditioning and Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample loading conditions.

    • Sample Loading: Adjust the sample pH to be below the pKa of Carboxy Gliclazide to promote its retention on a reversed-phase sorbent.

    • Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. Start with a low percentage of organic solvent in water (e.g., 5% methanol).

    • Elution Step: The elution solvent must be strong enough to desorb the analyte. A common choice is methanol or acetonitrile.[19] Adding a small amount of a modifier (e.g., formic acid for a reversed-phase sorbent or ammonia for an anion-exchange sorbent) can improve elution efficiency.

Detailed SPE Protocol Example (Polymeric Reversed-Phase):

  • Condition: 1 mL Methanol

  • Equilibrate: 1 mL Water

  • Load: 1 mL of pre-treated plasma (pH adjusted to ~3)

  • Wash: 1 mL of 5% Methanol in water

  • Elute: 1 mL of Methanol containing 2% Formic Acid

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Matrix effects, particularly ion suppression, are a major concern in LC-MS/MS bioanalysis and can lead to inaccurate and unreliable results.[6][7][8]

Q: I'm observing significant ion suppression for Carboxy Gliclazide, even with a stable-isotope labeled internal standard. How can I mitigate this?

A: While a co-eluting stable-isotope labeled internal standard can compensate for matrix effects to some extent, significant suppression can still compromise assay sensitivity and reproducibility. The key is to either remove the interfering matrix components or chromatographically separate them from the analyte.

Causality Explained: Ion suppression occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the mass spectrometer's source, leading to a reduced analyte signal.[6]

Troubleshooting Strategies:

  • Improve Sample Cleanup:

    • If you are using PPT, which is known for being a "dirtier" extraction method, consider switching to LLE or SPE for a cleaner extract.[8]

    • For SPE, ensure your wash step is optimized to remove as many interferences as possible without eluting the analyte.

  • Chromatographic Optimization:

    • Gradient Elution: Employ a gradient elution profile in your LC method to better separate the analyte from early-eluting polar interferences and late-eluting non-polar interferences (like phospholipids).

    • Column Chemistry: Experiment with different column chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl) that may offer different selectivity for Carboxy Gliclazide and the interfering components.

  • Post-Extraction Spike Experiment to Diagnose Matrix Effects:

    • This experiment is essential for quantifying the extent of matrix effects.[6]

    • Protocol:

      • Extract a blank matrix sample.

      • Spike the extracted blank matrix with the analyte at a known concentration.

      • Prepare a neat solution of the analyte in the mobile phase at the same concentration.

      • Compare the peak area of the analyte in the spiked extract to the peak area in the neat solution.

      • Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]

Visualizing the Troubleshooting Workflow for Matrix Effects:

Matrix_Effects_Troubleshooting start Significant Ion Suppression Observed quantify Perform Post-Extraction Spike Experiment to Quantify Matrix Effect start->quantify cleanup Improve Sample Cleanup (Switch to SPE or Optimize LLE/SPE) quantify->cleanup If Matrix Factor is unacceptable chromatography Optimize LC Method (Gradient, Column Chemistry) cleanup->chromatography If suppression persists revalidate Re-evaluate Matrix Effect cleanup->revalidate If suppression is resolved chromatography->revalidate

Caption: Workflow for troubleshooting matrix effects.

Issue 3: Analyte Stability Issues

Q: I'm concerned about the stability of Carboxy Gliclazide in my biological samples during storage and processing. How should I assess and ensure its stability?

A: Analyte stability is a critical component of bioanalytical method validation and must be thoroughly evaluated to ensure the integrity of the results.[20]

Causality Explained: Carboxy Gliclazide, like many other analytes, can be susceptible to degradation due to enzymatic activity, pH instability, or temperature fluctuations. Stability must be assessed under conditions that mimic the entire lifecycle of the sample, from collection to analysis.[20][21][22]

Stability Assessment Protocols (as per FDA/EMA Guidelines):

  • Freeze-Thaw Stability:

    • Objective: To assess the stability of the analyte after repeated freezing and thawing cycles.

    • Protocol: Analyze QC samples after they have undergone at least three freeze-thaw cycles.[20] A typical cycle involves freezing the samples at -20°C or -80°C and then thawing them to room temperature.

  • Short-Term (Bench-Top) Stability:

    • Objective: To evaluate stability at room temperature for a duration that reflects the time samples might be left out during processing.

    • Protocol: Keep QC samples at room temperature for a specified period (e.g., 4-24 hours) before processing and analysis.[20]

  • Long-Term Stability:

    • Objective: To determine the stability of the analyte under the intended long-term storage conditions.

    • Protocol: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).[20]

  • Post-Preparative (Autosampler) Stability:

    • Objective: To assess the stability of the processed samples in the autosampler.

    • Protocol: Place processed QC samples in the autosampler and re-inject them after a certain period (e.g., 24-48 hours).

Acceptance Criteria: For all stability tests, the mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem.
  • Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats - PMC.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • ICH M10 Bioanalytical Method Validation. (2022).
  • Rapid determination of gliclazide in human plasma by liquid chromatography-tandem mass spectrometry method.
  • Bioanalytical methods for estimation of gliclazide in human plasma. (2023). International Journal of Biology, Pharmacy and Allied Sciences.
  • SAMPLE PREPAR
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Assessment of matrix effect in quantitative LC–MS bioanalysis. (2018). Bioanalysis.
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • Matrix effects and selectivity issues in LC-MS-MS.
  • Liquid Chromatography – Mass Spectrometry Method for the Determination of Gliclazide in Human Plasma and Application to a Pharmacokinetic Study of Gliclazide Sustained Release Tablets.
  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. (2022). Impact Factor.
  • Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. (2009). Arzneimittelforschung.
  • Deproteinizing Sample Prepar
  • Impact of sample storage conditions on gliclazide quantification in rat plasma by UHPLC/UV method. (2021). Journal of Applied Pharmaceutical Science.
  • Stability indicating MEKC method for the determination of gliclazide and its specified impurities. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Advanced and multifaceted stability profiling of the first-line antidiabetic drugs metformin, gliclazide and glipizide under various controlled stress conditions. (2022). Scientific Reports.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. (2016).
  • Estimation of Gliclazide in Human Plasma by LCMS/MS. RJPT.

Sources

Troubleshooting

"enhancing the sensitivity of Carboxy Gliclazide detection in mass spectrometry"

Welcome to the technical support center for enhancing the detection of Carboxy Gliclazide in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the detection of Carboxy Gliclazide in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the bioanalysis of this critical Gliclazide metabolite. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical method.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for Carboxy Gliclazide detection by LC-MS/MS?

A1: The primary challenges stem from three key areas:

  • Ionization Efficiency: Carboxy Gliclazide, being an acidic metabolite, can exhibit variable ionization efficiency in electrospray ionization (ESI), impacting signal intensity.

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or urine can suppress or enhance the ionization of Carboxy Gliclazide, leading to inaccurate quantification.[1][2]

  • Chromatographic Resolution: Poor separation from its parent drug, Gliclazide, and other metabolites can lead to ion suppression and inaccurate measurements.

Q2: What is the typical mass transition (MRM) for Carboxy Gliclazide?

A2: While specific transitions should be optimized in your laboratory, a commonly used transition for Carboxy Gliclazide (in positive ion mode) is based on its molecular weight and fragmentation pattern. The protonated molecule [M+H]+ is often selected as the precursor ion, and a characteristic product ion is monitored in MS/MS. For Gliclazide, the parent drug, a common transition is m/z 324.1 → 127.2.[3][4] The fragmentation of Carboxy Gliclazide will differ due to the carboxylic acid moiety, and it is crucial to perform infusion experiments to determine the optimal precursor and product ions.

Q3: Why is the choice of internal standard (IS) so critical?

A3: An appropriate internal standard is the cornerstone of a robust bioanalytical method. It compensates for variability in sample preparation, injection volume, and matrix effects.[1] A stable isotope-labeled (SIL) internal standard, such as Carboxy Gliclazide-d4, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior is the next best choice. Glipizide has been used as an internal standard for Gliclazide analysis.[4][5]

II. Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • The signal-to-noise ratio (S/N) for the lower limit of quantification (LLOQ) is below the required threshold.

  • Inconsistent peak areas for replicate injections of the same standard.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low signal intensity.

Detailed Guidance:

  • Mass Spectrometer Source Optimization:

    • Rationale: The efficiency of ion generation in the ESI source is paramount. Parameters like spray voltage, gas temperatures, and gas flow rates directly influence the desolvation and ionization of Carboxy Gliclazide.

    • Protocol: Infuse a standard solution of Carboxy Gliclazide directly into the mass spectrometer. Systematically adjust the spray voltage, nebulizer gas, and drying gas flow rates to maximize the signal intensity of the precursor ion.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition, particularly its pH and organic solvent content, significantly affects the ionization efficiency of acidic compounds like Carboxy Gliclazide.[6] An acidic mobile phase (e.g., using formic acid) will promote protonation and enhance the [M+H]+ signal in positive ion mode.

    • Protocol:

      • Experiment with different mobile phase additives such as formic acid or acetic acid at varying concentrations (typically 0.1%).

      • Evaluate different organic solvents (e.g., acetonitrile vs. methanol) as they can influence ESI droplet properties.

      • Optimize the gradient profile to ensure Carboxy Gliclazide elutes in a region with a high organic content, which generally favors better desolvation and ionization.

  • Chemical Derivatization (Advanced):

    • Rationale: If sensitivity remains an issue, derivatization can be employed to introduce a more readily ionizable group onto the Carboxy Gliclazide molecule.[7][8] This is a more complex approach but can yield significant sensitivity gains.

    • Protocol: Explore derivatizing agents that react with the carboxylic acid group to add a permanently charged or highly proton-affine moiety. This will require significant method development and validation.

Issue 2: High Variability and Poor Reproducibility

Symptoms:

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Inconsistent internal standard response across the analytical run.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability.

Detailed Guidance:

  • Matrix Effect Evaluation:

    • Rationale: Matrix effects are a common cause of variability in bioanalysis.[2][10] They arise from co-eluting compounds that suppress or enhance the analyte's ionization.

    • Protocol (Post-Extraction Spiking):

      • Extract a blank biological sample (e.g., plasma).

      • Spike the extracted blank matrix with a known concentration of Carboxy Gliclazide and the internal standard.

      • Prepare a neat solution of the analyte and IS in the mobile phase at the same concentration.

      • Compare the peak areas. A significant difference indicates the presence of matrix effects.[1]

  • Improving Sample Cleanup:

    • Rationale: A more rigorous sample preparation method can remove interfering matrix components.

    • Protocol:

      • If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which offer better selectivity in removing phospholipids and other interfering substances.

      • Optimize the SPE wash and elution steps to selectively remove interferences while retaining Carboxy Gliclazide.

Sample Preparation Technique Pros Cons When to Use
Protein Precipitation (PPT) Simple, fast, inexpensive.[5]Less clean, high potential for matrix effects.High-throughput screening, when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good for non-polar analytes.[3]Can be labor-intensive, requires solvent optimization.When PPT is insufficient and for moderately polar analytes.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[11]More expensive, requires method development.For low-level quantification and when matrix effects are significant.

III. Advanced Protocols for Enhanced Sensitivity

Protocol 1: Optimized LC-MS/MS Parameters for Carboxy Gliclazide

This protocol provides a starting point for method development. Parameters must be optimized on your specific instrumentation.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Acetonitrile or Methanol.

  • Gradient: A gradient from low to high organic content is recommended to ensure good peak shape and separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for Carboxy Gliclazide (determine by infusion).

  • Product Ion(s): Determine the most stable and intense fragment ions by performing a product ion scan on the precursor.

  • Source Parameters: Optimize spray voltage, gas flows, and temperatures as described in the troubleshooting section.

Protocol 2: Step-by-Step Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute Carboxy Gliclazide with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

IV. References

  • Journal of Pharmaceutical Sciences. Bioanalytical Method Development and Validation for Estimation of Gliclazide from Wistar Albino Rats Using Novel RP-HPLC Mobile. [Link]

  • PharmaCompass.com. Gliklazid | Analytical Method Development | Validation | BA/BE Studies. [Link]

  • CORE. ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. [Link]

  • ResearchGate. Characterization of Mass Ionizable Degradation Products of Gliclazide by LC/ESI-MS. [Link]

  • ResearchGate. Bioanalytical Method Development and Validation for Estimation of Gliclazide from Wistar Albino Rats Using Novel RP-HPLC Mobile Phases. [Link]

  • ResearchGate. Proposed mass fragmentation patterns of gliclazide, I, II, V, and VI. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). bioanalytical methods for estimation of gliclazide in human plasma. [Link]

  • ResearchGate. Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. [Link]

  • ResearchGate. Optimization of LC-MS settings reduces metabolite interference. [Link]

  • YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

  • PubMed. Determination of gliclazide in pharmaceutical preparations by capillary gas chromatography with cool on-column injection and elimination of the matrix effect. [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Impact Factor. Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. [Link]

  • Unknown Source. Methodology of Gliclazide Detection in Biological Samples.

  • PMC. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). [Link]

  • ResearchGate. Rapid determination of gliclazide in human plasma by liquid chromatography-tandem mass spectrometry method. [Link]

  • CNKI. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]

  • RJPT. Estimation of Gliclazide in Human Plasma by LCMS/MS. [Link]

  • PMC. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • PMC. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. [Link]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Unknown Source. HPLC Method for Determination of Gliclazide in Human Serum.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Research Trend. Analytical Method Development and Validation of Gliclazide using RP-HPLC from Pharmaceutical Dosage Form. [Link]

  • Journal of Applied Pharmaceutical Science. A RP-HPLC Method Development and Validation for the Estimation of Gliclazide in bulk and Pharmaceutical Dosage Forms. [Link]

  • PubMed. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. [Link]

  • RMIT University. Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: Application to a bioequivalence study of two formulations in healthy volunteers. [Link]

  • MDPI. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]

  • PubMed. A bioequivalence study of gliclazide based on quantification by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry. [Link]

  • PubMed. Serum Metabolomics Study of Gliclazide-Modified-Release-Treated Type 2 Diabetes Mellitus Patients Using a Gas Chromatography-Mass Spectrometry Method. [Link]

  • ResearchGate. Loss of internal standard in a LC ESI MS/MS protocol for Gliclazide?. [Link]

  • Korea Science. Gliclazide compatibility with some common chemically reactive excipients; using different analytical techniques. [Link]

  • PubMed. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. [Link]

  • PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Carboxy Gliclazide in HPLC

Welcome to our dedicated technical support guide for resolving common chromatographic issues encountered during the analysis of Carboxy Gliclazide via High-Performance Liquid Chromatography (HPLC). This resource is desig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving common chromatographic issues encountered during the analysis of Carboxy Gliclazide via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals seeking to achieve optimal peak shape and robust analytical methods. Here, we delve into the scientific principles behind peak distortions and provide actionable, field-proven troubleshooting strategies in a practical question-and-answer format.

Understanding the Analyte: Carboxy Gliclazide

Carboxy Gliclazide is a major metabolite of the anti-diabetic drug Gliclazide. Its chemical structure includes a carboxylic acid group, rendering it an acidic compound.[1][2] The key to successful HPLC analysis of ionizable compounds like Carboxy Gliclazide lies in controlling their ionization state during separation. In reversed-phase HPLC, the non-ionized form of an analyte is more hydrophobic and interacts more strongly with the non-polar stationary phase, leading to better retention and peak shape.[3][4][5] Conversely, the ionized form is more polar and will have weaker retention, potentially leading to poor peak shape if its ionization is not uniformly suppressed.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Carboxy Gliclazide peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

Peak tailing is the most common peak shape distortion for acidic compounds and is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[6][7]

A1: Primary Causes and Solutions for Peak Tailing

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Carboxy Gliclazide's carboxylic acid group (typically around 3.5-4.5 for similar structures), the analyte will exist in a mixture of its ionized (carboxylate) and non-ionized (carboxylic acid) forms.[3][8] This dual state leads to inconsistent interactions with the stationary phase and results in a tailed peak.

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of Carboxy Gliclazide.[9] This ensures that the carboxylic acid group is fully protonated (non-ionized), promoting a single, well-defined interaction with the stationary phase. A starting pH of 2.5 to 3.0 is often effective.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can be deprotonated at mid-range pH values and interact ionically with any residual negative charge on the analyte, causing peak tailing.[7][8]

    • Solution:

      • Lower the Mobile Phase pH: Operating at a low pH (e.g., <3) will protonate the silanol groups, minimizing these secondary interactions.[7]

      • Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for these unwanted interactions.[8]

  • Insufficient Buffer Capacity: An unbuffered or inadequately buffered mobile phase can lead to localized pH shifts as the sample passes through the column, causing inconsistent ionization and peak tailing.[10]

    • Solution: Incorporate a suitable buffer into your mobile phase. The buffer's pKa should be close to the desired mobile phase pH to provide maximum buffering capacity.[11][12]

Q2: I'm observing peak fronting for my Carboxy Gliclazide peak. What does this indicate?

Peak fronting, the inverse of tailing, is generally less common but can point to specific issues like column overload or sample solvent incompatibility.[6][13]

A2: Addressing Peak Fronting

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to move down the column more quickly than they should, resulting in a leading edge on the peak.[13]

    • Solution: Reduce the injection volume or the concentration of your sample and reinject.

  • Sample Solvent and Mobile Phase Mismatch: If your sample is dissolved in a solvent significantly stronger (more organic content) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to peak fronting.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve your sample and keep the injection volume small.

Experimental Protocols for Troubleshooting

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol will help you determine the optimal mobile phase pH for Carboxy Gliclazide analysis.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30-70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 230 nm

  • pH Evaluation:

    • Prepare a series of aqueous mobile phases (Mobile Phase A) with different buffers to achieve a range of pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0). Use a calibrated pH meter for accurate measurements.

    • Inject your Carboxy Gliclazide standard at each pH condition, keeping all other parameters constant.

    • Analyze the resulting chromatograms for peak shape (tailing factor), retention time, and resolution from any impurities.

  • Data Analysis:

    • Tabulate the tailing factor and retention time for each pH.

    • Select the pH that provides a tailing factor closest to 1.0 while maintaining adequate retention and resolution.

Mobile Phase pHBuffer System (20 mM)Expected Observation
2.5Phosphate BufferGood peak shape, increased retention
3.0Phosphate/Formate BufferGood peak shape, balanced retention
3.5Formate/Acetate BufferPotential for slight peak tailing
4.0Acetate BufferIncreased peak tailing likely
4.5Acetate BufferSignificant peak tailing expected
Diagram 1: Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing or Fronting) check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No ph_issue Check Mobile Phase pH (Too high?) check_tailing->ph_issue Yes overload_issue Check for Column Overload check_fronting->overload_issue Yes buffer_issue Evaluate Buffer (Sufficient capacity?) ph_issue->buffer_issue If pH is low adjust_ph Lower pH (2 units below pKa) ph_issue->adjust_ph silanol_issue Secondary Interactions? (Silanols) buffer_issue->silanol_issue If buffered add_buffer Add/Increase Buffer (e.g., 20mM Phosphate) buffer_issue->add_buffer change_column Use End-capped Column silanol_issue->change_column solvent_issue Sample Solvent Mismatch? overload_issue->solvent_issue If not overloaded reduce_conc Reduce Sample Concentration/ Injection Volume overload_issue->reduce_conc match_solvent Dissolve Sample in Mobile Phase solvent_issue->match_solvent

Caption: Troubleshooting workflow for poor peak shape of Carboxy Gliclazide.

Q3: Which buffer should I choose for my mobile phase, and at what concentration?

The right buffer is critical for maintaining a stable pH and achieving reproducible results.[9][11]

A3: Buffer Selection and Concentration Guidelines

  • Buffer Selection: Choose a buffer with a pKa value within ±1 pH unit of your target mobile phase pH.[11][12] For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.

  • Concentration: A buffer concentration of 10-50 mM is generally sufficient for small molecules like Carboxy Gliclazide.[11] Start with 20-25 mM. A lower concentration may not provide adequate buffering, while a higher concentration increases the risk of precipitation when mixed with the organic modifier and can elevate backpressure.[11][12]

  • Compatibility: If using LC-MS, ensure your buffer is volatile. Ammonium formate and ammonium acetate are common choices for LC-MS applications.[9]

BufferpKa(s)Useful pH RangeVolatile (LC-MS)
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2No
Formate3.82.8-4.8Yes
Acetate4.83.8-5.8Yes
Q4: Can the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape of Carboxy Gliclazide?

Yes, the organic modifier can influence peak shape, although pH is typically the dominant factor for ionizable compounds.[15][16]

A4: Impact of Organic Modifier

  • Selectivity and Efficiency: Acetonitrile and methanol have different polarities and elution strengths, which can alter the selectivity of your separation.[16][17] Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and sharper peaks.

  • Hydrogen Bonding: Methanol is a protic solvent and can engage in hydrogen bonding, which may alter interactions with the analyte and stationary phase, sometimes improving the peak shape for certain compounds.[16]

  • Troubleshooting Step: If you have optimized the pH and still see minor peak shape issues, try substituting acetonitrile with methanol (or vice versa) in your mobile phase. You may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

Diagram 2: Chemical Equilibrium of Carboxy Gliclazide at Different pH

G cluster_low_ph Low pH (e.g., pH < 2.5) cluster_high_ph High pH (e.g., pH > 5.5) cluster_pka_ph pH ≈ pKa A Carboxy Gliclazide (Non-ionized, -COOH) B Good Peak Shape (Symmetrical) E Mixture of Ionized and Non-ionized Forms A->E Increase pH C Carboxy Gliclazide (Ionized, -COO⁻) D Early Elution C->E Decrease pH E->A Decrease pH E->C Increase pH F Poor Peak Shape (Tailing)

Caption: Effect of mobile phase pH on the ionization and peak shape of Carboxy Gliclazide.

References

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Labmate Online. Retrieved January 15, 2026, from [Link]

  • Restek Corporation. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? Restek. Retrieved January 15, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). LCGC International. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxy Gliclazide. PubChem. Retrieved January 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved January 15, 2026, from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved January 15, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. Retrieved January 15, 2026, from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved January 15, 2026, from [Link]

  • Reversed-phase HPLC Buffers. (n.d.). Chromatography Forum. Retrieved January 15, 2026, from [Link]

  • A Guide For Selection of Buffer for HPLC. (2022, January 24). YouTube. Retrieved January 15, 2026, from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Retrieved January 15, 2026, from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved January 15, 2026, from [Link]

  • The LCGC Blog: Buffer Choice for HPLC Separations. (2013, July 2). LCGC International. Retrieved January 15, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved January 15, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Sepax Technologies. Retrieved January 15, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved January 15, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved January 15, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 15, 2026, from [Link]

  • Global Substance Registration System. (n.d.). CARBOXY GLICLAZIDE. gsrs. Retrieved January 15, 2026, from [Link]

  • Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. Nacalai Tesque. Retrieved January 15, 2026, from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Chromatography Today. Retrieved January 15, 2026, from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Carboxy Gliclazide

Introduction: Welcome to the technical support center for the synthesis of Carboxy Gliclazide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of Carboxy Gliclazide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of Carboxy Gliclazide (4-(N-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)sulfamoyl)benzoic acid)[1]. As a major metabolite of the widely used anti-diabetic drug Gliclazide, Carboxy Gliclazide is crucial as a reference standard for impurity profiling and metabolic studies[2]. However, its synthesis can present challenges, leading to suboptimal yields and purification difficulties.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our approach is rooted in explaining the causal relationships behind experimental choices, empowering you to not only solve immediate issues but also to proactively improve your synthetic strategy.

Section 1: The Core Reaction Pathway

The synthesis of Carboxy Gliclazide, like other sulfonylureas, fundamentally involves the formation of a urea bond between a sulfonamide and an amine, facilitated by a carbonyl-inserting reagent. A common and effective strategy involves the reaction between 4-carboxybenzenesulfonamide and N-amino-3-azabicyclo[3.3.0]octane.

The key challenge lies in the selective activation of the carboxylic acid or sulfonamide group and managing the reactivity of the intermediates to prevent side reactions.

Carboxy_Gliclazide_Synthesis cluster_reactants Starting Materials Sulfonamide 4-Carboxybenzenesulfonamide Intermediate Reactive Intermediate (e.g., N-Sulfonyl Isocyanate or Carbamoyl Chloride) Sulfonamide->Intermediate Step 1: Activation Amine N-amino-3-azabicyclo [3.3.0]octane Product Carboxy Gliclazide Amine->Product Step 2: Condensation Activating_Agent Activating Agent (e.g., CDI, Phosgene derivative) Activating_Agent->Intermediate Intermediate->Product

Caption: General synthesis pathway for Carboxy Gliclazide.

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes?

Low yield is the most frequent issue and can stem from several factors. Systematically investigating the following points is crucial.

  • Cause A: Poor Quality or Degradation of Starting Materials

    • The "Why": The key starting materials, particularly the bicyclic amine (N-amino-3-azabicyclo[3.3.0]octane) and the activating agents (e.g., carbonyldiimidazole (CDI) or phosgene derivatives), are susceptible to degradation. Moisture is a primary culprit, as it can hydrolyze activating agents and reactive intermediates. The amine is also prone to oxidation[3].

    • Troubleshooting Steps:

      • Verify Amine Purity: Use freshly sourced N-amino-3-azabicyclo[3.3.0]octane or its hydrochloride salt[4]. If stored for a long time, verify its purity via NMR or GC-MS.

      • Handle Reagents Under Inert Atmosphere: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Activating agents like CDI are particularly moisture-sensitive.

      • Check Activating Agent: Use a fresh bottle of your activating agent. If using phosgene or a derivative, ensure it has been properly stored and handled.

  • Cause B: Sub-optimal Reaction Conditions

    • The "Why": Sulfonylurea formation is sensitive to temperature and solvent choice. Excessive heat can decompose the reactive N-sulfonyl isocyanate or carbamoyl chloride intermediates, leading to side products. The solvent must effectively dissolve the reactants without interfering with the reaction.

    • Troubleshooting Steps:

      • Temperature Control: Maintain a low to moderate temperature (0°C to room temperature) during the activation step. For the condensation step, a slight warming might be necessary, but refluxing should be approached with caution and optimized[5].

      • Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. A recent study demonstrated that using DMSO as a solvent with potassium tert-butoxide as a base can lead to excellent yields[6].

  • Cause C: Incorrect Stoichiometry or Order of Addition

    • The "Why": The molar ratio of reactants is critical. An excess of the amine can lead to the formation of symmetrical ureas, while an excess of the activating agent can lead to other side reactions.

    • Troubleshooting Steps:

      • Precise Measurement: Accurately measure all reactants. A slight excess (1.1-1.2 equivalents) of the amine is sometimes used to ensure the complete consumption of the more valuable reactive intermediate.

      • Controlled Addition: Add the activating agent slowly to the sulfonamide solution to form the intermediate. Then, add the amine dropwise to this mixture to control the reaction rate and minimize side product formation.

Low_Yield_Troubleshooting start Low / No Yield Observed check_reagents 1. Verify Reagent Quality - Purity of Amine? - Fresh Activating Agent? - Anhydrous Solvents? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-purify or Replace Reagents check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions - Temperature Control? - Correct Solvent? - Inert Atmosphere? reagents_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize T, Solvent, & Atm. check_conditions->conditions_bad No check_stoichiometry 3. Check Stoichiometry & Order of Addition - Molar Ratios Correct? - Slow, Controlled Addition? conditions_ok->check_stoichiometry stoichiometry_ok Problem Likely in Workup/Isolation check_stoichiometry->stoichiometry_ok Yes stoichiometry_bad Adjust Ratios & Addition Protocol check_stoichiometry->stoichiometry_bad No

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC/HPLC analysis shows multiple spots/peaks. What are the common impurities?

The presence of multiple byproducts is a common issue that complicates purification and reduces yield.

  • Impurity A: Unreacted 4-Carboxybenzenesulfonamide

    • Identification: This starting material is highly polar due to both the sulfonic acid and carboxylic acid groups. It will typically have a very low Rf value on TLC (streaking at the baseline) and an early retention time in reverse-phase HPLC.

    • Cause: Incomplete activation or insufficient reaction time.

    • Solution: Ensure the activating agent is added in the correct stoichiometric amount and allow sufficient time for the formation of the reactive intermediate before adding the amine. Monitor this step by TLC or HPLC if possible.

  • Impurity B: Symmetrical Urea of N-amino-3-azabicyclo[3.3.0]octane

    • Identification: This non-polar impurity will have a high Rf on TLC and a late retention time in HPLC.

    • Cause: This forms if the amine reacts with the phosgene-derived intermediate of another amine molecule. It is more common when using phosgene or its derivatives and when the amine is in large excess or added improperly.

    • Solution: Use a carbonyl-linking agent that favors reaction with the sulfonamide first, such as CDI. Alternatively, ensure slow, controlled addition of the amine to the activated sulfonamide intermediate.

  • Impurity C: Hydrolysis Products

    • Identification: Hydrolysis of the final product can cleave the sulfonylurea bond, reverting back to the starting sulfonamide and amine.

    • Cause: Exposure to water, especially under acidic or basic conditions during the workup. The sulfonylurea linkage is labile outside a neutral pH range.

    • Solution: Perform the aqueous workup with careful pH control. Use dilute, cold acid for neutralization and minimize the time the product is in an aqueous phase.

Section 3: Recommended Protocols for Yield Improvement

Based on literature and best practices, the following protocols are recommended for maximizing the yield and purity of Carboxy Gliclazide.

Protocol 3.1: Optimized Synthesis via Carbamate Intermediate

This method avoids the direct use of highly toxic reagents like phosgene and provides better control over the reaction. It is adapted from general procedures for sulfonylurea synthesis[6].

Step 1: Formation of the Carbamate Intermediate

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve N-amino-3-azabicyclo[3.3.0]octane (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 eq) dropwise over 15 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, wash the reaction mixture with cold water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

Step 2: Condensation with Sulfonamide Salt

  • In a separate dry flask under nitrogen, suspend 4-carboxybenzenesulfonamide (1.1 eq) in anhydrous DMSO (8 mL/mmol).

  • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature. Stir for 30 minutes to form the potassium salt.

  • Add the crude carbamate intermediate from Step 1, dissolved in a minimum amount of DMSO, to the sulfonamide salt suspension.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by HPLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution slowly with 1M HCl to pH 3-4 to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield Carboxy Gliclazide. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., Ethanol/Water).

Protocol 3.2: In-Process Reaction Monitoring by HPLC

Regularly monitoring the reaction progress is key to optimization and troubleshooting.

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Start at 10% Acetonitrile, ramp to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Expected Elution Order: 4-Carboxybenzenesulfonamide (early) -> Carboxy Gliclazide (mid) -> Carbamate intermediate (late).

Section 4: Data Summary and Expected Outcomes

This table summarizes the key parameters and their impact on the reaction outcome.

ParameterSub-Optimal ConditionExpected Negative OutcomeOptimized ConditionRationale
Reagent Quality Wet solvents; old amineHydrolysis of intermediates; low to no yieldAnhydrous solvents; fresh or purified reagentsPrevents degradation of key reactive species[3].
Temperature > 60°C during activationDecomposition of isocyanate/carbamoyl chloride0°C for activation, 50-60°C for condensationBalances reaction rate with the stability of intermediates.
Base (for salt) Weak base (e.g., TEA)Incomplete salt formation, slow reactionStrong, non-nucleophilic base (e.g., KOtBu)Ensures complete deprotonation of the sulfonamide for efficient nucleophilic attack[6].
Workup pH pH < 2 or > 8Hydrolysis of the sulfonylurea productNeutralize to pH 3-4The sulfonylurea linkage is most stable near neutral pH; acidic conditions are needed for product precipitation.

References

  • Google Patents. (n.d.). Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane.
  • Google Patents. (n.d.). CN112851563A - Synthesis process of N-amino-3-azabicyclo[7][7] octane hydrochloride. Retrieved from

  • Quick Company. (n.d.). Process For The Preparation Of N Amino 3 Azabicyclo[3.3.0]Octane. Retrieved from [Link]

  • Synthetic Communications. (n.d.). Synthesis of 3-azabicyclo[3.3.0]octane framework and a novel tricyclicaminoether. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Amino-3-azabicyclo[3.3.0]octane Hydrochloride: A Key Gliclazide Intermediate. Retrieved from [Link]

  • PubMed Central. (2015). Sulfonylureas and their use in clinical practice. Retrieved from [Link]

  • Veeprho. (n.d.). Gliclazide Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonylurea. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Sulfonylureas. Retrieved from [Link]

  • Diabetes UK. (2024). Sulphonylureas - Uses, How it Works & Side Effects. Retrieved from [Link]

  • Everyday Health. (n.d.). Sulfonylureas — Side Effects and Precautions. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831536B - Preparation method of gliclazide synthesis process.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonylureas. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2022). Novel and Simple Process for the Synthesis and Characterization of Gliclazide in the Presence of Sustainable Natural Deep Eutectic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011054312A1 - Method for preparing gliclazide and its intermediate.
  • PubMed Central. (2019). Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
  • Journal of Synthetic Chemistry. (n.d.). Novel and Simple Process for the Synthesis and Characterization of Gliclazide in the Presence of Sustainable Natural Deep Eutectic Solvents. Retrieved from [Link]

  • Toref. (n.d.). Gliclazide EP Impurity C. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Retrieved from [Link]

  • ResearchGate. (2018). A Novel and Facile Process for the Synthesis of Gliclazide. Retrieved from [Link]

  • PubChem. (n.d.). Gliclazide. Retrieved from [Link]

  • PubChem. (n.d.). Carboxy Gliclazide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

  • Vietnam Journal of Science, Technology and Engineering. (n.d.). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing Gliclazide Solubility Using Solid Dispersions with Carboxymethyl Chitosan and Polyvinylpyrrolidone K30 as Polymeric Carriers. Retrieved from [Link]

  • Sci-Hub. (1948). 164. The preparation of N 4-carboxyacylsulphonamides. Part II. The synthesis of N 4-phthalylsulphanilamide derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Carboxy Gliclazide Analysis

Welcome to the technical support center for the bioanalysis of Carboxy Gliclazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Carboxy Gliclazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the quantitative analysis of Carboxy Gliclazide in various biological matrices across different species. As your virtual application scientist, I will walk you through common challenges and provide expert-driven solutions to refine your analytical methods.

Introduction to Carboxy Gliclazide Analysis

Carboxy Gliclazide is a major metabolite of Gliclazide, a second-generation sulfonylurea drug used to treat non-insulin-dependent diabetes mellitus.[1][2][3] Accurate quantification of Carboxy Gliclazide is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[4] However, being a metabolite, its analysis in complex biological matrices like plasma and urine presents several challenges.[4]

This guide will address these challenges in a practical, question-and-answer format, providing not just the "what" but also the "why" behind each recommendation, empowering you to develop and troubleshoot robust bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Carboxy Gliclazide that I should consider for method development?

A1: Understanding the physicochemical properties of Carboxy Gliclazide is fundamental to developing a robust analytical method. Key parameters for Gliclazide, the parent drug, are a pKa of 5.8 (due to the sulfonamide group) and a LogP of 2.6.[5][6][7] Carboxy Gliclazide, as the name suggests, contains a carboxylic acid group, which will significantly influence its properties. The carboxylic acid moiety will introduce an acidic pKa (typically around 4-5) and make the molecule more polar compared to Gliclazide.

Key Considerations:

  • pH for Extraction: The presence of the carboxylic acid group means that the charge state of Carboxy Gliclazide is pH-dependent. At a pH below its pKa, it will be in its neutral form, which is more amenable to extraction into organic solvents during liquid-liquid extraction (LLE) or retention on reversed-phase solid-phase extraction (SPE) sorbents.

  • Chromatography: The increased polarity may result in poor retention on traditional C18 columns. Method development should explore different column chemistries or mobile phase modifiers to achieve adequate retention and peak shape.

  • Ionization in MS: The carboxylic acid group can be readily deprotonated, making negative ion mode electrospray ionization (ESI) a viable option, in addition to positive ion mode, which is commonly used for the parent drug, Gliclazide.[4]

Q2: I am observing significant matrix effects in my assay. How can I identify and mitigate them?

A2: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a common challenge in LC-MS/MS bioanalysis.[8][9] Phospholipids are often a major culprit in plasma samples.[10]

Identifying Matrix Effects:

A post-column infusion experiment is a powerful tool to qualitatively assess matrix effects.[9] This involves infusing a constant flow of Carboxy Gliclazide solution into the mass spectrometer while injecting an extracted blank matrix sample. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

Mitigation Strategies:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Carboxy Gliclazide while leaving interfering components in the aqueous phase.

    • Solid-Phase Extraction (SPE): This is often more effective at removing matrix components than LLE.[11] Use a well-chosen sorbent and a rigorous wash step to remove phospholipids and other interferences. Newer technologies like HybridSPE are specifically designed to deplete phospholipids.

  • Chromatographic Separation: Ensure baseline separation of Carboxy Gliclazide from the regions where matrix effects are observed. This might require adjusting the gradient, mobile phase composition, or using a different column.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Carboxy Gliclazide is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q3: My chromatographic peak for Carboxy Gliclazide is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common chromatographic issue that can compromise peak integration and, consequently, accuracy and precision.[12][13] For an acidic compound like Carboxy Gliclazide, several factors can contribute to tailing:

Potential Causes and Solutions:

  • Secondary Interactions: The carboxylic acid moiety can interact with active sites on the silica backbone of the stationary phase, leading to tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to keep the carboxylic acid group protonated and minimize these interactions. Adding a small amount of a competing base to the mobile phase can also help.

  • Column Contamination: Buildup of matrix components on the column can lead to peak distortion.[13]

    • Solution: Use a guard column and ensure your sample preparation is effective. Regularly flush the column with a strong solvent.

  • Column Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute the sample or reduce the injection volume.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low/No Signal for Carboxy Gliclazide 1. Incorrect MS Polarity: Carboxy Gliclazide can ionize in both positive and negative modes.1. Optimize in both positive and negative ESI modes to determine the most sensitive polarity.
2. Poor Extraction Recovery: Suboptimal extraction pH or solvent.2. Adjust the pH of the sample to below the pKa of the carboxylic acid group (~pH 3-4) before LLE or SPE. Test different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether).
3. Analyte Instability: Degradation during sample processing or storage.3. Perform stability assessments (freeze-thaw, bench-top, long-term).[12][14][15] Keep samples on ice during processing and store at -80°C.
Poor Peak Shape (Fronting, Splitting) 1. Injection Solvent Incompatibility: Sample dissolved in a solvent much stronger than the initial mobile phase.[13]1. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
2. Column Void or Frit Blockage: Physical damage to the column.[1]2. Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. Use an in-line filter to protect the column.[12]
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability.1. Automate sample preparation if possible. Ensure consistent vortexing times and solvent volumes.
2. Matrix Effects Varying Between Samples: Different lots of matrix can have different levels of interfering components.2. Use a stable isotope-labeled internal standard. Evaluate matrix effects across multiple lots of blank matrix.
Difficulty in Analyzing Samples from Different Species 1. Differences in Metabolite Concentrations: The extent of Gliclazide metabolism to Carboxy Gliclazide can vary between species.[16]1. Adjust the calibration curve range to be appropriate for the expected concentrations in each species.
2. Different Matrix Compositions: Plasma from different species can have varying protein and lipid content, leading to different matrix effects.2. Validate the method for each species' matrix. This includes assessing matrix effects, recovery, and precision and accuracy in each matrix.

Experimental Workflow & Protocols

Visualizing the Bioanalytical Workflow

Caption: A generalized workflow for the bioanalysis of Carboxy Gliclazide.

Recommended Step-by-Step Protocol: LLE for Carboxy Gliclazide in Plasma

This protocol is a starting point and should be optimized and validated for your specific application.

  • Sample Thawing: Thaw plasma samples on ice to maintain stability.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled Carboxy Gliclazide) to each sample, vortex briefly.

  • Acidification: Add 20 µL of 2% formic acid in water to each sample to acidify the plasma and ensure Carboxy Gliclazide is in its neutral form. Vortex briefly.

  • Liquid-Liquid Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Logical Relationship for Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_MobilePhase Is Mobile Phase pH < pKa of Carboxy Gliclazide? Start->Check_MobilePhase Adjust_pH Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Check_MobilePhase->Adjust_pH No Check_Column Is Column Old or Contaminated? Check_MobilePhase->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Flush_Column Action: Flush Column with Strong Solvent or Replace Check_Column->Flush_Column Yes Check_Overload Is Analyte Concentration Too High? Check_Column->Check_Overload No Flush_Column->Resolved Dilute_Sample Action: Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes Check_Overload->Resolved No Dilute_Sample->Resolved

Caption: A decision tree for troubleshooting peak tailing of Carboxy Gliclazide.

References

  • Taha, N. F., Elsayed, E. W., El-Ashmawy, A. A., Abdou, A. R., & Emara, L. H. (2021). Impact of sample storage conditions on gliclazide quantification in rat plasma by UHPLC/UV method: storage recommendation and pharmacokinetic application. Journal of Applied Pharmaceutical Science, 11(3), 113-120. [Link]

  • Taha, N. F., Elsayed, E. W., El-Ashmawy, A. A., Abdou, A. R., & Emara, L. H. (2021). Impact of sample storage conditions on gliclazide quantification in rat plasma by UHPLC/UV method: storage recommendation and pharmacokinetic application. Journal of Applied Pharmaceutical Science, 11(03), 113-120. [Link]

  • Taha, N. F., Elsayed, E. W., El-Ashmawy, A. A., Abdou, A. R., & Emara, L. H. (2021). Impact of sample storage conditions on gliclazide quantification in rat plasma by UHPLC/UV method. Bibliomed, 11(3), 113-120. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu Scientific Instruments. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International, 33(s4), 14-19. [Link]

  • Srinivasa Reddy, T., Pattabi, A., Kumar, A., Rajpurohit, S., Mukhopadhyay, A., & Thangam, S. (2013). Estimation of Gliclazide in Human Plasma by LCMS/MS. Research Journal of Pharmacy and Technology, 6(9), 985-989. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2015). Bioanalysis Zone. [Link]

  • Vig, N., Bhatia, A., Jain, G. K., & Chopra, S. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. International Journal of Pharmaceutical Quality Assurance, 13(2), 197-203. [Link]

  • Oida, T., Yoshida, K., Kagemoto, A., Ga, T., & Sekine, Y. (1985). The metabolism of gliclazide in man. Xenobiotica, 15(1), 87-96. [Link]

  • Lamba, A. K., Verma, V., & Lamba, H. S. (2022). Gliclazide in Binary and Ternary Systems Improves Physicochemical Properties, Bioactivity, and Antioxidant Activity. ACS Omega, 7(33), 28864-28876. [Link]

  • de Oliveira, G. G., Ferraz, H. G., & Loftsson, T. (2021). Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets. Pharmaceutics, 13(8), 1143. [Link]

  • Rouini, M. R., Mohajer, A., & Tahami, M. H. (2003). A simple and sensitive HPLC method for determination of gliclazide in human serum. Journal of Chromatography B, 785(2), 383-386. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis, 10(15), 1187-1190. [Link]

  • Resztak, M., Glinka, A., Szafarz, M., & Wiela-Hojeńska, A. (2015). RP-HPLC determination of Gliclazide in Rat Plasma and its Application in Pharmacokinetic Studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-241. [Link]

  • PubChem. (n.d.). Gliclazide. National Center for Biotechnology Information. [Link]

  • Zhang, Z., & Xiong, S. (2021). Development and validation of an LC–MS/MS method for quantitative determination of LXT-101 sustained-release suspension, a novel drug in treating prostate cancer, in beagle plasma. Scientific Reports, 11(1), 1-9. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (2019). Waters Corporation. [Link]

  • Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. (2004). Journal of Analytical Toxicology, 28(4), 274-278. [Link]

  • Holmes, B., Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1984). Gliclazide: a review of its pharmacological properties and therapeutic use in non-insulin-dependent diabetes mellitus. Drugs, 27(4), 301-327. [Link]

  • Dragomir, M., Stanciu, G. D., Neagu, A. N., & Arama, C. (2018). Bioequivalence of two formulations of gliclazide in a randomized crossover study in healthy caucasian subjects under fed conditions. Farmacia, 66(4), 597-603. [Link]

  • Jennings, P. E., & Beloff-Chain, A. (1991). Gliclazide: metabolic and vascular effects--a perspective. Diabetes Research and Clinical Practice, 14 Suppl 2, S77-S82. [Link]

  • Gliclazide: review of metabolic and vascular action. (1992). Presse Medicale, 21(1), 36-40. [Link]

  • Zhang, Y., Chen, Y., & Li, W. (2008). Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. Chinese Journal of Pharmaceutical Analysis, 28(11), 1853-1856. [Link]

  • Cai, Y., Zhang, W., & Li, H. (2009). Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. Arzneimittelforschung, 59(1), 28-32. [Link]

  • Chen, J., Song, Y., & Zhang, Z. (2005). Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: Application to a bioequivalence study of two formulations in healthy volunteers. Journal of Mass Spectrometry, 40(11), 1462-1471. [Link]

  • Methodology of Gliclazide Detection in Biological Samples. (2018). Ars Pharmaceutica, 59(2), 85-90. [Link]

  • Suneetha, A., & Rao, D. T. (2014). ANALYTICAL METHODS FOR THE DETERMINATION OF GLICLAZIDE IN PHARMACEUTICAL FORMULATIONS AND BIOLOGICAL FLUIDS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 429-445. [Link]

  • Ng, J. W., & Ng, K. W. (1987). A comparison of cellular actions between gliclazide and a hypoglycaemic peptide fragment of human growth hormone (hGH 6-13). Biochemical Pharmacology, 36(19), 3237-3240. [Link]

  • A validated LC-MS/MS method for the quantification of capivasertib in dog plasma: Application to its pharmacokinetics study. (2020). Biomedical Chromatography, 34(10), e4920. [Link]

  • Validated liquid chromatography mass spectrometry method for quantitative determination of strictosamide in dog plasma and its application to pharmacokinetic study. (2011). Biomedical Chromatography, 25(12), 1338-1342. [Link]

  • An ultrasensitive UPLC–MS/MS assay for the quantification of the therapeutic peptide liraglutide in plasma to assess the oral. (2019). Bioanalysis, 11(10), 947-959. [Link]

  • Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. (2018). International Journal of Analytical Chemistry, 2018, 8593417. [Link]

  • Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. (2018). International Journal of Analytical Chemistry, 2018, 1-7. [Link]

  • Kobuchi, S., et al. (2016). Development and validation of an LC-MS/MS method for the determination of tofogliflozin in plasma and its application to a pharmacokinetic study in rats. Journal of Pharmaceutical and Biomedical Analysis, 128, 189-194. [Link]

  • Sample Management: Stability of Plasma and Serum on Different Storage Conditions. (n.d.). Semantic Scholar. [Link]

  • Physicochemical Investigations and Stability Studies of Amorphous Gliclazide. (2012). AAPS PharmSciTech, 13(3), 977-984. [Link]

  • T, S., & Babu, N. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF GLICLAZIDE USING RP-HPLC FROM PHARMACEUTICAL DOSAGE FORM. International Journal of Current Pharmaceutical Research, 14(4), 58-63. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Carboxy Gliclazide

Introduction: The Critical Role of Metabolite Quantification In the landscape of pharmaceutical development, the journey of a drug molecule through the body is as important as its intrinsic activity. Gliclazide, a second...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Quantification

In the landscape of pharmaceutical development, the journey of a drug molecule through the body is as important as its intrinsic activity. Gliclazide, a second-generation sulfonylurea, is a cornerstone in the management of non-insulin-dependent diabetes mellitus. Its therapeutic action is transient; the body metabolizes it extensively, primarily into Carboxy Gliclazide. This inactive metabolite's concentration profile in biological matrices like plasma is a direct reflection of the parent drug's absorption, distribution, metabolism, and excretion (ADME).

Therefore, the accurate and precise quantification of Carboxy Gliclazide is paramount for pivotal studies, including pharmacokinetics (PK), bioequivalence (BE), and toxicokinetics (TK).[1][2] The reliability of data from these studies underpins regulatory submissions and, ultimately, patient safety. However, over a drug's long development lifecycle, analytical methods may evolve. A method developed for early discovery may be replaced by a more robust one for clinical trials, or samples may need to be analyzed across different laboratories or using different technologies. In these scenarios, simply validating each method in isolation is insufficient. We must prove they produce comparable results. This is the purpose of cross-validation .[3][4]

This guide provides an in-depth comparison of two common analytical techniques for Carboxy Gliclazide—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—within a rigorous cross-validation framework, grounded in global regulatory standards.[5][6][7]

The Principle of Cross-Validation: Ensuring Analytical Consistency

Cross-validation is the formal process of comparing the results from two distinct, validated bioanalytical methods to demonstrate that they are equivalent and can be used interchangeably to generate reliable data within the same study or across different studies.[3][8] This process is not merely a suggestion but a regulatory expectation when analytical continuity is critical.[9]

When is Cross-Validation Mandatory?

  • Method Transfer: When an analytical method is transferred between two laboratories (e.g., from a sponsor to a Contract Research Organization).

  • Change in Technology: When data from a study initiated with one method (e.g., HPLC-UV) must be combined with data generated using a different technology (e.g., LC-MS/MS).

  • Significant Method Modification: When substantial changes are made to a validated method, such as altering the sample extraction procedure or the anticoagulant in the collection tubes.[10]

  • Comparing Data Across Studies: When data from different studies, analyzed with different methods, are included in a single regulatory submission.[3]

The fundamental goal is to identify and quantify any systemic bias between the methods, ensuring that any observed differences in analyte concentration are due to physiological variance, not analytical discrepancy.[8]

Comparative Overview of Selected Analytical Methods

For the purpose of this guide, we will compare two prevalent bioanalytical techniques. The choice between them is a classic balance of sensitivity, selectivity, cost, and throughput.

  • Method A: HPLC-UV: A robust, cost-effective, and widely accessible chromatographic technique. It relies on the analyte's ability to absorb ultraviolet light for detection. Its primary limitation can be a lack of selectivity in complex biological matrices, where endogenous components might interfere with the analyte peak.[11][12]

  • Method B: LC-MS/MS: The gold standard in modern bioanalysis, offering unparalleled sensitivity and selectivity.[13][14] By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM), it can definitively identify and quantify the analyte, virtually eliminating interferences. This specificity comes at a higher operational cost and complexity.[15]

The following workflow illustrates the logical steps involved in performing a cross-validation study between these two methods, grounded in the principles of regulatory guidelines like the ICH M10.[5][16]

CrossValidation_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation P1 Define Acceptance Criteria (e.g., 2/3 of samples within ±20% difference) Based on ICH M10 / FDA Guidance P2 Select Validated Methods Method A (Reference): HPLC-UV Method B (Comparator): LC-MS/MS P1->P2 P3 Prepare Sample Sets - Spiked QC Samples (Low, Mid, High) - Incurred (Study) Samples P2->P3 A1 Analyze all samples with Method A (HPLC-UV) P3->A1 A2 Analyze all samples with Method B (LC-MS/MS) P3->A2 D1 Compile Concentration Data for each sample from both methods A1->D1 A2->D1 D2 Calculate Percent Difference [%Diff = (Method B - Method A) / Mean * 100] D1->D2 D3 Apply Acceptance Criteria D2->D3 D4 Decision: Methods are Equivalent D3->D4 Criteria Met D5 Decision: Methods are NOT Equivalent Initiate Investigation D3->D5 Criteria Not Met

Caption: Workflow for Cross-Validation of Bioanalytical Methods.

Detailed Experimental Protocols

The following protocols are representative methodologies for the quantification of Carboxy Gliclazide. Trustworthiness is built upon providing sufficient detail for replication.

Protocol 4.1: Method A - HPLC-UV
  • 1. Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Glibenclamide, 1 µg/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to an HPLC vial.

    • Inject 20 µL onto the HPLC system.

  • 2. Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

    • Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 45:55 v/v ratio.[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 226 nm.[19]

    • Run Time: 10 minutes.

Protocol 4.2: Method B - LC-MS/MS
  • 1. Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of internal standard working solution (e.g., Carboxy Gliclazide-d4, 100 ng/mL).

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Inject 5 µL onto the LC-MS/MS system.

  • 2. LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[20]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 10% B, ramp to 90% B over 2.0 min, hold for 1.0 min, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Mass Spectrometer: Triple Quadrupole.

    • SRM Transitions:

      • Carboxy Gliclazide: m/z 352.1 → 155.1 (example transition).

      • Carboxy Gliclazide-d4 (IS): m/z 356.1 → 159.1 (example transition).

Data Presentation and Analysis

For a cross-validation to be successful, both methods must first be independently validated to meet the criteria set by regulatory bodies.[21][22]

Table 1: Comparison of Primary Method Validation Parameters

Parameter Method A: HPLC-UV Method B: LC-MS/MS Acceptance Criteria (ICH M10)[5]
Linearity Range 100 - 10,000 ng/mL 1 - 2,000 ng/mL Correlation coefficient (r) ≥ 0.99
LLOQ 100 ng/mL 1 ng/mL Signal-to-Noise > 5; Precision ≤20%; Accuracy ±20%
Intra-day Precision (%CV) < 8% < 5% ≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) < 10% < 6% ≤15% (≤20% at LLOQ)
Accuracy (% Bias) Within ±12% Within ±8% Within ±15% (±20% at LLOQ)

| Selectivity | No interference at RT | No interference at SRM | No significant interfering peaks |

Cross-Validation Experimental Results

The core of the cross-validation involves analyzing the same set of samples with both methods. The acceptance criterion, as per FDA and EMA guidelines, is typically that for at least two-thirds (67%) of the samples, the percent difference between the results from the two methods should be within ±20.0% of their mean.[6][23]

Table 2: Cross-Validation Results of Spiked QC Samples

Sample ID Nominal Conc. (ng/mL) Method A Result (ng/mL) Method B Result (ng/mL) Mean Conc. (ng/mL) % Difference* Pass/Fail
QC-L-1 300 285 309 297.0 +7.9% Pass
QC-L-2 300 291 315 303.0 +7.8% Pass
QC-M-1 4000 4150 3980 4065.0 -4.2% Pass
QC-M-2 4000 4080 3890 3985.0 -4.8% Pass
QC-H-1 8000 7650 8110 7880.0 +5.8% Pass
QC-H-2 8000 7780 8230 8005.0 +5.6% Pass

*Calculated as: ((Method B - Method A) / Mean) x 100

Table 3: Cross-Validation Results of Incurred (Study) Samples

Sample ID Method A Result (ng/mL) Method B Result (ng/mL) Mean Conc. (ng/mL) % Difference Pass/Fail
IS-001 543 581 562.0 +6.7% Pass
IS-002 1280 1390 1335.0 +8.1% Pass
IS-003 6890 7210 7050.0 +4.5% Pass
IS-004 2450 2310 2380.0 -5.9% Pass
IS-005 115 135 125.0 +15.4% Pass

| IS-006 | 890 | 960 | 925.0 | +7.4% | Pass |

Senior Application Scientist's Insights & Interpretation

The hypothetical data presented demonstrates a successful cross-validation. All samples fall well within the ±20% difference criterion, indicating that Method A (HPLC-UV) and Method B (LC-MS/MS) produce comparable data for Carboxy Gliclazide in this concentration range.

Causality Behind the Choices and Potential Pitfalls:

  • Why Protein Precipitation for HPLC-UV? It's fast and simple, making it suitable for a high-throughput screening environment. However, it is less clean than LLE, which can lead to "matrix effects" where co-eluting endogenous compounds interfere with the UV absorbance of the analyte, potentially causing a positive or negative bias. This is the most likely source of failure in a cross-validation against a cleaner, more specific method like LC-MS/MS.

  • Why Liquid-Liquid Extraction for LC-MS/MS? LLE provides a much cleaner extract, reducing ion suppression or enhancement in the mass spectrometer source. This is critical for achieving the low limits of quantification (LLOQ) and high precision expected from an LC-MS/MS assay.[24]

  • Interpreting Bias: Even in a successful validation, a small, consistent bias may be observed (e.g., Method B results are consistently 5-8% higher). This could be due to subtle differences in the calibration standard preparations, extraction efficiencies, or minor, unresolved interferences in the HPLC-UV method. As long as this bias is consistent and within acceptance limits, the methods can be deemed equivalent. If the bias is significant or erratic, an investigation into the root cause is mandatory.

Strategic Application:

  • A laboratory might use the HPLC-UV method for late-stage formulation screening or dose-ranging studies where high sample numbers are analyzed and the required sensitivity is moderate.

  • The LC-MS/MS method would be reserved for the definitive GLP-compliant toxicokinetic or pivotal human bioequivalence studies that will be submitted to regulatory agencies, where its superior sensitivity and specificity justify the higher cost.[13][14]

By performing this cross-validation, an organization gains the flexibility to use the most appropriate tool for the job while maintaining a cohesive and defensible dataset throughout the drug development lifecycle.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • International Journal of Pharmaceutical Erudition. (2015). UV Spectrophotometric Method Development and Validation for the Estimation of Gliclazide in Bulk and Pharmaceutical Dosage Form. [Link]

  • International Journal of ChemTech Research. (2010). Simultaneous UV Spectrophotometric Method for Estimation of Gliclazide and Metformine Hydrochloride in Tablet Dosage Form. [Link]

  • World Journal of Pharmaceutical Research. (2017). Method development and validation for estimation of Gliclazide in bulk and tablet form by UV Spectrophotometer. [Link]

  • National Institutes of Health. (2011). Bioanalytical method validation: An updated review. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Contract Laboratory. (2026). Cross Validation of Bioanalytical Methods Testing. [Link]

  • Bulgarian Chemical Communications. (2019). UV-spectrophotometric approach in comparative studies of Gliclazide modified- release tablets. [Link]

  • Semantic Scholar. (2020). Ultraviolet-visible Spectrophotometric Method for Estimation of Gliclazide in Presence of Excipients Interacting in UV-visible Region. [Link]

  • CORE. (2022). ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. [Link]

  • Vitae. (2017). Methodology of Gliclazide Detection in Biological Samples. [Link]

  • Iranian Journal of Pharmaceutical Research. (2005). HPLC Method for Determination of Gliclazide in Human Serum. [Link]

  • Scribd. (n.d.). Analytical Profiles - Gliclazide. [Link]

  • CNKI. (2007). Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]

  • Contract Laboratory. (2026). Cross Validation Bioanalytical Testing. [Link]

  • Preprints.org. (2024). Analytical methods for gliclazide in drugs and biological fluids. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • The Pharmaceutical and Chemical Journal. (2024). Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse Phase HPLC Method. [Link]

  • PubMed. (2009). Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. [Link]

  • Impact Factor. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. [Link]

  • PubMed. (2003). A simple and sensitive HPLC method for determination of gliclazide in human serum. [Link]

  • International Journal of Pharmacy and Technology. (2013). A RP-HPLC Method Development and Validation for the Estimation of Gliclazide in bulk and Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. (2009). Liquid Chromatography – Mass Spectrometry Method for the Determination of Gliclazide in Human Plasma and Application to a Pharmacokinetic Study of Gliclazide Sustained Release Tablets. [Link]

  • RMIT University. (2005). Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: Application to a bioequivalence study of two formulations in healthy volunteers. [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Gliclazide and its Major Metabolite, Carboxy Gliclazide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing Gliclazide and its Metabolic Fate Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely presc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing Gliclazide and its Metabolic Fate

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of non-insulin-dependent diabetes mellitus (NIDDM)[1][2]. Its therapeutic efficacy stems from its ability to stimulate insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1)[3][4][5]. Upon administration, Gliclazide undergoes extensive hepatic metabolism, transforming into several metabolites that are subsequently excreted from the body[1][2][6].

Among these, Carboxy Gliclazide is a principal metabolite, formed through the oxidation of Gliclazide's tolyl group[7]. A critical distinction in their pharmacological profiles is that while Gliclazide is an active hypoglycemic agent, its metabolites, including Carboxy Gliclazide, are pharmacologically inactive[3][8][9]. Understanding the distinct pharmacokinetic journeys of the parent drug and its major metabolite is paramount for a comprehensive grasp of the drug's disposition, its safety profile—particularly in populations with impaired organ function—and for designing robust bioanalytical studies. This guide provides an in-depth comparison of their pharmacokinetic profiles, supported by experimental methodologies.

The Metabolic Transformation: From Active Drug to Inactive Metabolite

The primary determinant of the difference between Gliclazide and Carboxy Gliclazide's pharmacokinetic profiles is the metabolic pathway that connects them. Gliclazide does not rely on renal clearance for its elimination; instead, it is almost entirely cleared by hepatic biotransformation[10].

The process occurs in two main steps:

  • Hydroxylation: The tolyl-methyl group of Gliclazide is first hydroxylated to form an intermediate, hydroxymethyl Gliclazide. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19[3][5][11][12].

  • Oxidation: The hydroxymethyl intermediate is further oxidized to a carboxylic acid, yielding Carboxy Gliclazide[5][7].

This metabolic cascade effectively converts a lipophilic, active drug into a more polar, water-soluble, and inactive metabolite, priming it for efficient renal excretion.

Gliclazide_Metabolism cluster_0 Hepatic Biotransformation Gliclazide Gliclazide (Active Drug) Intermediate Hydroxymethyl Gliclazide (Intermediate Metabolite) Gliclazide->Intermediate Step 1: Hydroxylation (CYP2C9 / CYP2C19) Carboxy Carboxy Gliclazide (Inactive Metabolite) Intermediate->Carboxy Step 2: Oxidation Excretion Urine Carboxy->Excretion Renal Excretion

Caption: Metabolic pathway of Gliclazide to Carboxy Gliclazide.

Comparative Pharmacokinetic (ADME) Profiles

The structural and functional changes from Gliclazide to Carboxy Gliclazide profoundly impact their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Absorption
  • Gliclazide: As the administered drug, Gliclazide is rapidly and extensively absorbed from the gastrointestinal tract following oral administration[11][13]. The time to reach peak plasma concentration (Tmax) for immediate-release formulations typically ranges from 2 to 8 hours[1]. For modified-release (MR) formulations, this is extended to provide a flatter concentration curve over 24 hours, with Tmax occurring between 6 and 12 hours[8].

  • Carboxy Gliclazide: This compound is not administered directly. Its appearance and concentration in plasma are entirely dependent on the rate of Gliclazide's metabolism. Therefore, its concentration profile lags behind that of the parent drug, rising as Gliclazide is metabolized and declining as it is cleared by the kidneys.

Distribution
  • Gliclazide: Gliclazide exhibits a high degree of binding to plasma proteins, primarily albumin, with bound fractions reported between 85% and 97%[1][8][14]. This extensive binding restricts its distribution into tissues, resulting in a relatively low apparent volume of distribution (Vd) of approximately 13 to 24 liters[1].

  • Carboxy Gliclazide: As a more polar carboxylic acid derivative, Carboxy Gliclazide is expected to be less protein-bound than its lipophilic parent. This characteristic would confine it more to the systemic circulation, leading to a smaller volume of distribution. Its primary role is not distribution to target tissues but transit to the kidneys for elimination.

Metabolism
  • Gliclazide: The elimination of Gliclazide is almost exclusively driven by metabolism, as detailed in Section 2. Less than 1% of an administered dose is excreted as the unchanged parent drug in urine[6][13]. The elimination half-life (t½) of Gliclazide is approximately 10 to 12 hours for immediate-release formulations[1][6][13].

  • Carboxy Gliclazide: This molecule is the end-product of the primary metabolic pathway and is not further metabolized to a significant extent. It is considered a terminal, inactive metabolite awaiting excretion.

Excretion
  • Gliclazide: Direct excretion is a negligible route of elimination for the parent drug.

  • Carboxy Gliclazide: This is the primary form in which the administered Gliclazide dose is ultimately eliminated from the body. The main excretory route for Carboxy Gliclazide and other metabolites is renal. Approximately 60-70% of the Gliclazide dose is recovered in the urine as metabolites, with another 10-20% found in feces[1][2][6]. This renal dependence is clinically significant. While Gliclazide can be used without dose adjustment in patients with chronic kidney disease (CKD) because its clearance is metabolic, the inactive metabolites will accumulate as renal function declines[9][15][16]. The fact that Carboxy Gliclazide is inactive mitigates the risk of hypoglycemia in this population, a key safety advantage over other sulfonylureas that have active, renally-cleared metabolites[9].

Summary of Pharmacokinetic Parameters

ParameterGliclazide (Parent Drug)Carboxy Gliclazide (Metabolite)
Route of Entry Oral AdministrationFormation via Hepatic Metabolism
Bioavailability High (e.g., 97% for MR tabs)[11]Not Applicable (Formation rate-dependent)
Tmax (Peak Time) 2-8 h (IR); 6-12 h (MR)[1][8]Lags behind Gliclazide Tmax
Plasma Protein Binding High (~85-97%)[1][8]Lower (Expected due to increased polarity)
Volume of Distribution Low (~13-24 L)[1]Lower (Expected, confined to circulation)
Primary Site of Clearance Liver (Extensive Metabolism)[1][6]Kidney (Renal Excretion)
Elimination Half-life (t½) ~10-12 hours[1][13]Dependent on renal function
Form Excreted <1% unchanged in urine[6]Excreted as the metabolite in urine[1][2]
Pharmacological Activity Active (Hypoglycemic)[1]Inactive[3][8][9]

Experimental Methodologies for Pharmacokinetic Analysis

To accurately characterize and compare the pharmacokinetic profiles of Gliclazide and Carboxy Gliclazide, a robust experimental design and a validated bioanalytical method are essential.

Experimental Workflow: In-Vivo Pharmacokinetic Study

The workflow for a typical preclinical (e.g., rat) or clinical pharmacokinetic study involves several critical stages, from administration to data analysis. The causality behind this workflow is to generate a time-course of drug and metabolite concentrations in plasma, from which key PK parameters can be derived.

Sources

Validation

A Senior Scientist's Guide to the Validation of Carboxy Gliclazide as a Definitive Metabolite of Gliclazide

This guide provides an in-depth technical comparison and validation framework for establishing Carboxy Gliclazide as a definitive and major metabolite of the anti-diabetic drug Gliclazide. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for establishing Carboxy Gliclazide as a definitive and major metabolite of the anti-diabetic drug Gliclazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to metabolite identification and quantification.

Introduction: The Critical Role of Metabolite Validation in Drug Development

In drug development, identifying and quantifying major metabolites is not merely a regulatory checkbox; it is a fundamental component of understanding a drug's disposition, safety, and potential for drug-drug interactions. For a widely prescribed drug like Gliclazide, a second-generation sulfonylurea, a definitive metabolic map is crucial. Gliclazide is extensively metabolized in the liver, with its metabolites being the primary route of excretion.[1][2] Establishing Carboxy Gliclazide as a terminal and significant metabolite provides a clearer picture of the drug's clearance pathway and confirms that the biotransformation leads to pharmacologically inactive compounds, a key safety consideration.[3]

This guide will compare and detail the essential in vivo and in vitro methodologies required to validate the metabolic pathway from Gliclazide to Carboxy Gliclazide, underpinned by a robust, validated bioanalytical method.

The Metabolic Pathway: From Parent Drug to Carboxylic Acid

The primary metabolic transformation of Gliclazide occurs on its tolyl moiety. This is a classic two-step oxidation process common for compounds with an accessible methyl group.

  • Step 1: Hydroxylation: The parent Gliclazide molecule is first oxidized at the methyl group to form an intermediate metabolite, Hydroxymethylgliclazide (also referred to as methylhydroxygliclazide). This reaction is primarily catalyzed by the Cytochrome P450 enzyme, CYP2C9 , which is a major enzyme in human liver drug metabolism.[3]

  • Step 2: Oxidation: The intermediate alcohol metabolite, Hydroxymethylgliclazide, is further oxidized by cytosolic enzymes like alcohol dehydrogenase to the corresponding carboxylic acid, forming the stable, terminal metabolite Carboxy Gliclazide .[3]

This pathway establishes Carboxy Gliclazide as the definitive end-product of this specific biotransformation route.

Gliclazide_Metabolism Gliclazide Gliclazide Hydroxymethyl Hydroxymethylgliclazide (Intermediate Metabolite) Gliclazide->Hydroxymethyl Step 1: Hydroxylation Enzyme: CYP2C9 Carboxy Carboxy Gliclazide (Definitive Metabolite) Hydroxymethyl->Carboxy Step 2: Oxidation Enzyme: Alcohol Dehydrogenase

Caption: Metabolic pathway of Gliclazide to Carboxy Gliclazide.

In Vivo Validation: The Definitive Human Evidence

The most conclusive evidence for a metabolite's relevance comes from human studies. The foundational work in this area involved administering Gliclazide to healthy volunteers and analyzing their urine to identify and quantify the excreted products.[4]

Key In Vivo Findings

A pivotal human study demonstrated that after a 40 mg oral dose of Gliclazide, the identified metabolites in urine accounted for approximately 61% of the total dose after 96 hours, confirming renal excretion as the major elimination route.[4] Within this profile, Carboxy Gliclazide and its precursor, Hydroxymethylgliclazide, were identified as the two major metabolites resulting from oxidation of the tolyl group.[4]

Metabolite Group% of Total Dose Recovered in Urine (96h)[5]Significance
Hydroxymethylgliclazide + Carboxy Gliclazide ~59% Confirms this pathway as the predominant route of metabolism.
Other Hydroxylated Metabolites-Minor pathways involving hydroxylation on the azabicyclo-octyl ring.
Unchanged Gliclazide<1%[6]Demonstrates extensive hepatic metabolism.
Caption: Urinary Excretion Profile of Gliclazide Metabolites in Humans.

This quantitative data unequivocally establishes Carboxy Gliclazide, as part of this primary oxidative pathway, as a definitive and major human metabolite of Gliclazide.

In Vitro Confirmation: Recreating Metabolism in the Lab

While in vivo studies provide the ultimate validation, in vitro experiments using human liver subcellular fractions are essential for mechanistic understanding and are a cornerstone of modern drug metabolism studies. The use of Human Liver Microsomes (HLMs) is the industry-standard approach because they contain a high concentration of the critical Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, in a cost-effective and high-throughput format.[7]

This experiment aims to demonstrate the conversion of Gliclazide to its hydroxylated intermediate, the rate-limiting step catalyzed by CYP enzymes present in the microsomes.

In_Vitro_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Gliclazide Gliclazide (Substrate) Incubate Incubate at 37°C (e.g., 0, 15, 30, 60 min) Gliclazide->Incubate HLM Human Liver Microsomes (Enzyme Source) HLM->Incubate NADPH NADPH Regeneration System (Cofactor) NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent + Metabolites) Centrifuge->LCMS

Caption: Experimental workflow for in vitro metabolism of Gliclazide.

Detailed Protocol: In Vitro Incubation with Human Liver Microsomes

This protocol is synthesized from standard methodologies for assessing in vitro metabolism.[7]

  • Prepare Reagents:

    • Gliclazide Stock Solution: Prepare a 10 mM stock solution of Gliclazide in DMSO.

    • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • HLM Suspension: Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL stock) on ice. Dilute with cold phosphate buffer to achieve a working concentration of 1 mg/mL.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing cofactors (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions to ensure a sustained supply of NADPH.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine 188 µL of phosphate buffer, 5 µL of the 1 mg/mL HLM suspension (final concentration: 0.25 mg/mL), and 2 µL of Gliclazide stock solution (final concentration: 100 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding 5 µL of the NRS solution.

    • At specified time points (e.g., 0, 15, 30, 60, 90 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Glipizide). The "0-minute" sample is quenched immediately after adding the NRS.

  • Sample Processing:

    • Vortex the terminated samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal protein.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.

The Analytical Backbone: A Validated LC-MS/MS Method

The objective is to develop and validate a single method capable of simultaneously separating and quantifying Gliclazide, Hydroxymethylgliclazide, and Carboxy Gliclazide. The separation is crucial, as the metabolites are more polar than the parent drug.

Comparative Overview of Analytical Techniques
FeatureHPLC-UVLC-MS/MSRationale for Selection
Specificity Moderate. Relies on chromatographic separation. Co-eluting matrix components can interfere.Very High. Uses both chromatographic separation and mass-to-charge ratio (m/z) of parent and fragment ions.MS/MS provides unequivocal identification, which is critical for validating a metabolite structure.
Sensitivity µg/mL to high ng/mL range.Low ng/mL to pg/mL range.Essential for detecting low concentrations of metabolites, especially in early time-point in vitro samples or plasma.
Sample Prep Often requires extensive liquid-liquid or solid-phase extraction to remove interferences.Simple protein precipitation is often sufficient due to the method's high specificity.[10]Faster sample throughput and reduced chance of analyte loss during extraction.
Conclusion Selected Method For definitive validation and quantification in biological matrices, LC-MS/MS is the superior and required technique.
Detailed Protocol: Simultaneous Quantification by LC-MS/MS

This protocol is a synthesized example based on published methods for Gliclazide and general principles of metabolite analysis.[8][9][11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • 0.0-0.5 min: 10% B

      • 0.5-2.5 min: Linear ramp to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: Return to 10% B

      • 3.6-5.0 min: Equilibrate at 10% B

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor Ion [M+H]+ > Product Ion):

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRationale
Gliclazide324.1127.2Corresponds to the protonated azabicyclo-octyl urea moiety.[11]
Hydroxymethylgliclazide340.1143.2Corresponds to the protonated hydroxylated azabicyclo-octyl urea moiety.
Carboxy Gliclazide354.1157.2Corresponds to the protonated carboxylated azabicyclo-octyl urea moiety.
Glipizide (Internal Std)446.1321.1Commonly used internal standard for sulfonylureas.[8]
Analytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[12]

Validation ParameterAcceptance Criteria[12]Purpose
Specificity & Selectivity No significant interfering peaks at the retention times of analytes in blank matrix.Ensures the method is measuring only the intended analytes.
Linearity (r²) ≥ 0.99Confirms a proportional response of the instrument to analyte concentration.
Lower Limit of Quantification (LLOQ) Analyte response is identifiable, discrete, and reproducible with precision (%CV) ≤20% and accuracy of 80-120%.Defines the lowest concentration that can be reliably measured.
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ).Measures the closeness of the measured value to the true value.
Precision (%CV) ≤15% (≤20% at LLOQ) for both intra-day and inter-day runs.Demonstrates the reproducibility of the method.
Matrix Effect Assessed to ensure ion suppression or enhancement from the biological matrix is minimal and consistent.Ensures the biological sample itself does not interfere with quantification.
Stability Analytes are stable under expected sample handling and storage conditions (e.g., freeze-thaw, bench-top).Guarantees sample integrity from collection to analysis.

Conclusion: A Self-Validating System

By integrating these methodologies, a self-validating system is created. The in vivo human data provides the definitive, real-world evidence that Carboxy Gliclazide is a major metabolite. The in vitro experiment using human liver microsomes provides a mechanistic link, demonstrating that the primary human drug-metabolizing tissue can generate the necessary precursors. Finally, the highly specific and sensitive LC-MS/MS method serves as the validated analytical tool that ties all the evidence together, ensuring that what is being measured is, in fact, Carboxy Gliclazide. This multi-faceted approach provides the highest level of scientific confidence in validating Carboxy Gliclazide as a definitive and major terminal metabolite of Gliclazide.

References

  • Oida, T., Yoshida, K., Kagemoto, A., Sekine, Y., & Higashijima, T. (1985). The metabolism of gliclazide in man. Xenobiotica, 15(1), 87-96. [Link]

  • Xu, H., Williams, T. B., & Jones, B. C. (2008). Effects of St John's wort and CYP2C9 genotype on the pharmacokinetics and pharmacodynamics of gliclazide. British Journal of Clinical Pharmacology, 66(2), 199-207. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]

  • Davis, S. N. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science, 1(9), 11-19. [Link]

  • Elliot, D. J., Suharjono, S., Lewis, B. C., Gillam, E. M., & Miners, J. O. (2007). Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination. British Journal of Clinical Pharmacology, 64(4), 450-457. [Link]

  • Sabhayatha, T. S., & Babu, N. (2022). Analytical method validation of gliclazide related substances by high-performance liquid chromatography method. International Journal of Current Pharmaceutical Research, 14(4), 56-63. [Link]

  • Patel, D., & S, N. (2023). Bioanalytical Method Development and Validation for Estimation of Gliclazide from Wistar Albino Rats Using Novel RP-HPLC Mobile. Journal of Pharmaceutical Sciences, 12(11), 345-356. [Link]

  • International Journal of Innovative Research and Technology. (n.d.). The Role of Gliclazide in Metabolism. IJIRT, 1(6). [Link]

  • Damle, M., & Pansare, M. (2023). Bioanalytical methods for estimation of gliclazide in human plasma. International Journal of Biology, Pharmacy and Allied Sciences, 12(4), 1799-1811. [Link]

  • Srinivasa Reddy, P., et al. (2013). Estimation of Gliclazide in Human Plasma by LCMS/MS. Research Journal of Pharmacy and Technology, 6(9), 985-989. [Link]

  • Zhong, D., et al. (2005). Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. Chinese Pharmaceutical Journal, 40(12), 931-934. [Link]

  • Davis, T. M. E., et al. (2000). Pharmacokinetics and pharmacodynamics of gliclazide in Caucasians and Australian Aborigines with type 2 diabetes. European Journal of Clinical Pharmacology, 56(3), 223-228. [Link]

  • Vig, N., Bhatia, A., Jain, G. K., & Chopra, S. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. International Journal of Pharmaceutical Quality Assurance, 13(2), 197-203. [Link]

  • Suharjono, S. (2008). Bioanalisis Metabolit Gliklazida dalam Mikrosom Hati Manusia dengan Metode HPLC. Majalah Ilmu Kefarmasian, V(3), 113-120. [Link]

  • Rieutord, A., Stupans, I., Shenfield, G. M., & Gross, A. S. (1995). Gliclazide hydroxylation by rat liver microsomes. Xenobiotica, 25(12), 1345-1354. [Link]

  • Wang, C. Y., et al. (2008). Liquid chromatography-mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. Arzneimittelforschung, 58(11), 571-575. [Link]

  • Wang, C. Y., et al. (2009). Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. Arzneimittelforschung, 58(11), 571-575. [Link]

  • Apotex Inc. (2017). Product Monograph - Gliclazide. [Link]

  • Analytical Profiles of Drug Substances and Excipients. (2013). Gliclazide. Scribd. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Carboxy Gliclazide Quantification Methods

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The quantification of drug metabolites is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critica...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quantification of drug metabolites is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data for assessing the safety and efficacy of pharmaceutical compounds. Carboxy Gliclazide, the major metabolite of the anti-diabetic drug Gliclazide, requires accurate and reproducible measurement to understand the parent drug's disposition. However, variability in analytical methods across different laboratories can lead to inconsistent data, jeopardizing clinical and preclinical study outcomes. This guide presents a framework for establishing a robust inter-laboratory comparison (also known as a round-robin test) for Carboxy Gliclazide quantification.[1][2][3] We will explore the nuances of method selection, protocol design, and data analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the industry's gold standard. By adhering to the principles outlined, research organizations can enhance the reliability and comparability of bioanalytical data, ensuring greater confidence in regulatory submissions and clinical decisions.

The Imperative for Method Harmonization in Bioanalysis

Carboxy Gliclazide: The Analytical Target

Gliclazide is extensively metabolized in the body, primarily to Carboxy Gliclazide, which is then excreted. Accurate measurement of this metabolite is crucial for building a complete pharmacokinetic profile of Gliclazide. The physicochemical properties of Carboxy Gliclazide, such as its molecular weight of 353.4 g/mol and its chemical structure, dictate the optimal analytical strategies for its extraction and detection.[4]

The "Why" of Inter-Laboratory Comparisons

An inter-laboratory comparison, or round-robin test, is a powerful tool for assessing the reproducibility of an analytical method when performed by different laboratories.[1][2] Its purpose is multifaceted:

  • Method Validation: It serves as the ultimate test of a method's robustness, challenging its performance across different instruments, reagent sources, and technicians.[1][3]

  • Quality Assurance: It provides an external quality check, allowing participating labs to benchmark their performance against their peers.[2]

  • Data Harmonization: For multi-site clinical trials or collaborative research, it ensures that data generated across different locations can be reliably compared and pooled.[5][6]

The entire process is governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which mandate comprehensive method validation to ensure data integrity.[7][8][9][10]

Selecting the Right Tool: A Comparative Overview of Quantification Methods

While several analytical techniques exist, the choice for a regulated bioanalytical assay of a small molecule metabolite like Carboxy Gliclazide narrows quickly based on sensitivity and specificity requirements.

MethodPrincipleAdvantagesDisadvantagesSuitability for Carboxy Gliclazide
HPLC-UV Separation by chromatography, detection by UV absorbance.Cost-effective, widely available.[11][12]Lower sensitivity, potential for interference from matrix components.[11]Suitable for high-concentration studies but may lack the required sensitivity for low-level PK samples.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity, wide dynamic range.[13][14][15]Higher instrument cost and complexity.Gold Standard. Offers the necessary performance for demanding bioanalytical studies from preclinical to clinical phases.

Causality Behind the Choice: The decision to standardize on UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) for an inter-laboratory study is driven by the need for the highest level of analytical certainty. Its superior sensitivity allows for the accurate determination of low-concentration samples often found in terminal elimination phases of PK studies, while its selectivity, derived from monitoring specific precursor-to-product ion transitions, minimizes the risk of interferences from endogenous matrix components.[14][16]

Designing a Robust Inter-Laboratory Comparison Study

A successful study hinges on meticulous planning and a standardized protocol that minimizes variables unrelated to laboratory performance.

Core Principles of Study Design

The design must be rooted in established bioanalytical method validation guidelines.[9][17][18] Key elements include:

  • Centralized Sample Preparation: A single source should prepare and aliquot all study samples (blanks, calibration standards, and quality control samples) to eliminate variability from starting materials.

  • Blinded Samples: Quality Control (QC) samples should be blinded to the participating laboratories to ensure an unbiased assessment of accuracy and precision.

  • Standardized Protocol: All laboratories must adhere to an identical, detailed protocol covering sample preparation, instrument parameters, and data processing.

  • Pre-defined Acceptance Criteria: Performance metrics (accuracy, precision) must be established before the study begins, typically based on FDA or EMA guidelines (e.g., accuracy within ±15% of nominal value, precision ≤15% CV).[19]

Experimental Workflow

The following diagram illustrates the workflow for a typical inter-laboratory comparison study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab A, Lab B, Lab C...) cluster_2 Coordinating Laboratory Prep Preparation of Study Samples (Blanks, Calibrators, QCs) Distribute Distribution of Blinded Sample Sets Prep->Distribute Standardized Aliquots Analysis Sample Analysis (Following Standardized Protocol) Distribute->Analysis Blinded Samples Report Data Reporting (Calculated Concentrations) Analysis->Report Stats Statistical Analysis (Accuracy, Precision, Bias) Report->Stats Results Submission FinalReport Final Report Generation Stats->FinalReport

Inter-laboratory comparison study workflow.

Standardized Experimental Protocols

To ensure comparability, the protocol must be prescriptive. Here, we compare two common sample preparation techniques, Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), which represent a trade-off between speed and cleanliness.

Sample Preparation: The Critical Variable

Sample preparation is often the largest source of analytical variability.[20][21]

  • Protein Precipitation (PPT): A rapid method where an organic solvent is added to plasma to denature and precipitate proteins.[21][22] It's fast and inexpensive but can result in "dirtier" extracts with potential for matrix effects.

  • Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away.[20][21] SPE yields cleaner extracts, reducing matrix effects and improving assay robustness, but is more time-consuming and costly.[21]

The following diagram contrasts these two workflows.

G cluster_ppt Protocol A: Protein Precipitation (PPT) cluster_spe Protocol B: Solid-Phase Extraction (SPE) ppt_start 100 µL Plasma Sample + IS ppt_add Add 300 µL Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Transfer Supernatant ppt_vortex->ppt_supernatant ppt_inject Inject into UPLC-MS/MS ppt_supernatant->ppt_inject spe_start 100 µL Plasma Sample + IS spe_condition Condition SPE Plate spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute Carboxy Gliclazide spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_inject Inject into UPLC-MS/MS spe_evap->spe_inject

Comparison of PPT and SPE sample preparation workflows.
Detailed UPLC-MS/MS Protocol

Step 1: Sample Preparation (Choose Protocol A or B)

  • Protocol A - Protein Precipitation:

    • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution (e.g., Carboxy Gliclazide-d4).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[23]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Protocol B - Solid-Phase Extraction (Mixed-Mode Cation Exchange):

    • Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Pipette 100 µL of plasma sample and add 10 µL of IS.

    • Dilute the sample with 200 µL of 2% formic acid in water.

    • Load the diluted sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

Step 2: UPLC-MS/MS Analysis

  • Instrumentation: Waters ACQUITY UPLC coupled to a Sciex 6500+ QTRAP Mass Spectrometer (or equivalent).

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: Ramp to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-2.6 min: Return to 5% B

    • 2.6-3.5 min: Equilibrate at 5% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters (Positive ESI):

    • Ion Source: TurboIonSpray

    • Curtain Gas (CUR): 35 psi

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 550 °C

    • MRM Transitions:

      • Carboxy Gliclazide: Q1 324.1 -> Q3 127.2

      • Carboxy Gliclazide-d4 (IS): Q1 328.1 -> Q3 131.2

Data Analysis and Interpretation

Upon receiving results from all participating labs, the coordinating laboratory performs a statistical analysis to assess inter-laboratory precision and accuracy.

Hypothetical Inter-Laboratory Results

The table below presents hypothetical results for a low, medium, and high QC sample across three labs using both PPT and SPE methods.

Lab IDPrep MethodQC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%RSD)
Lab APPTLow QC50654.5+9.0%8.5%
Mid QC5006478.0-4.4%6.2%
High QC400064150.0+3.8%5.5%
Lab BPPTLow QC50646.0-8.0%11.2%
Mid QC5006535.0+7.0%9.8%
High QC400063890.0-2.8%7.1%
Lab CPPTLow QC50656.5+13.0%13.5%
Mid QC5006510.0+2.0%10.5%
High QC400064280.0+7.0%8.9%
Lab A SPE Low QC 50 6 51.5 +3.0% 4.1%
Mid QC 500 6 495.0 -1.0% 3.5%
High QC 4000 6 4060.0 +1.5% 2.8%
Lab B SPE Low QC 50 6 48.5 -3.0% 5.5%
Mid QC 500 6 508.0 +1.6% 4.2%
High QC 4000 6 3960.0 -1.0% 3.1%
Lab C SPE Low QC 50 6 52.0 +4.0% 6.2%
Mid QC 500 6 491.0 -1.8% 4.8%
High QC 4000 6 4090.0 +2.3% 3.9%
Interpreting the Results

The hypothetical data illustrates a common finding:

  • Accuracy: Both methods generally meet the acceptance criteria of ±15% bias.

  • Precision: The SPE method demonstrates markedly better precision (lower %RSD) both within and between labs. This is the expected outcome, as the cleaner sample extract from SPE minimizes analytical variability.

Discrepancies, such as the higher %RSD observed with the PPT method in Lab C, would trigger an investigation. Potential root causes could include pipetting inconsistencies, instrument calibration issues, or variations in the protein precipitation efficiency.

Conclusion and Best Practice Recommendations

A well-executed inter-laboratory comparison is essential for ensuring the consistency and reliability of bioanalytical data for drug metabolites like Carboxy Gliclazide. While faster methods like Protein Precipitation may be suitable for certain applications, this guide underscores the superior robustness and reproducibility of Solid-Phase Extraction for multi-site studies requiring the highest data quality.

Key Recommendations:

  • Standardize on LC-MS/MS: This technology provides the required sensitivity and selectivity for regulated bioanalysis.

  • Invest in Robust Sample Preparation: For inter-laboratory studies, the improved precision of SPE often justifies the additional time and cost.

  • Develop a Prescriptive, Centralized Protocol: Minimize all sources of variability except for the laboratory execution itself.

  • Adhere to Regulatory Guidelines: Base all validation parameters and acceptance criteria on current FDA and EMA guidances to ensure data is fit for purpose.[7][9][24]

By implementing these principles, organizations can build a framework of trust and scientific integrity, ensuring that the data underpinning critical drug development decisions is accurate, reproducible, and defensible.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • MetwareBio. Metabolomics Sample Preparation FAQ. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Wikipedia. Round-robin test. [Link]

  • National Center for Biotechnology Information. Carboxy Gliclazide - PubChem. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Center for Biotechnology Information. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics. [Link]

  • Royal Society of Chemistry. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. bioanalytical methods for estimation of gliclazide in human plasma. [Link]

  • Element. Understanding Round-Robin Laboratory Testing: A Comprehensive Guide. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. Round Robin for validation of test methods and the implementation in the standards. [Link]

  • Scholars Middle East Publishers. A Validated Reversed Phase HPLC Assay for the Determination of Gliclazide in Human Plasma. [Link]

  • Asian Publication Corporation. HPLC Estimation of Gliclazide in Formulations and In Pharmacokinetic Studies. [Link]

  • PubMed. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma. [Link]

  • YouTube. Round Robin Test. [Link]

  • ResearchGate. Validation of a HPLC method for the simultaneous analysis of metformin and gliclazide in human plasma. [Link]

  • National Center for Biotechnology Information. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. [Link]

  • ICH. bioanalytical method validation – m10. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • EAS-ETH. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • National Center for Biotechnology Information. Gliclazide - PubChem. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • CNKI. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]

  • ICH. ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION. [Link]

  • YouTube. Ring trial test explained | How to use Round Robin in MSA and Gage R&R. [Link]

  • RJPT. Estimation of Gliclazide in Human Plasma by LCMS/MS. [Link]

  • MDPI. Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets. [Link]

  • National Center for Biotechnology Information. Physicochemical Properties of Solid Dispersions of Gliclazide in Polyvinylpyrrolidone K90. [Link]

  • PubMed. A bioequivalence study of gliclazide based on quantification by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry. [Link]

  • ResearchGate. Physicochemical Properties of Solid Dispersions of Gliclazide in Polyvinylpyrrolidone K90. [Link]

  • Impact Factor. Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Comparative Study of Carboxy Gliclazide Formation in Different In Vitro Models

This guide provides an in-depth comparative analysis of the primary in vitro models used to study the formation of Carboxy Gliclazide, the major inactive metabolite of the anti-diabetic drug Gliclazide. As drug metabolis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary in vitro models used to study the formation of Carboxy Gliclazide, the major inactive metabolite of the anti-diabetic drug Gliclazide. As drug metabolism is a critical determinant of pharmacokinetics and potential drug-drug interactions, understanding the metabolic pathways of a compound like Gliclazide is paramount in drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Gliclazide is extensively metabolized in the liver, primarily through oxidation of the tolyl methyl group to form methylhydroxygliclazide, which is then further oxidized to carboxygliclazide.[4][5] The initial hydroxylation step is the rate-limiting pathway and is predominantly catalyzed by Cytochrome P450 (CYP) enzymes, with CYP2C9 identified as the major contributor, although a role for CYP2C19 has also been noted.[4][6][7][8] The choice of an in vitro system to study this transformation is a critical decision that influences the quality, relevance, and predictive power of the generated data. This guide will dissect the most common models, from subcellular fractions to cellular systems, to empower you to make the most informed choice for your research objectives.

The Metabolic Pathway of Gliclazide to Carboxy Gliclazide

Understanding the metabolic route is the first step in designing any study. Gliclazide undergoes a two-step oxidation process to yield its primary carboxylic acid metabolite.

Gliclazide_Metabolism Gliclazide Gliclazide Intermediate Methylhydroxygliclazide Gliclazide->Intermediate Oxidation (Rate-Limiting) Enzyme: CYP2C9 (major), CYP2C19 Carboxy Carboxy Gliclazide Intermediate->Carboxy Oxidation Enzyme: Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic conversion of Gliclazide to Carboxy Gliclazide.

Subcellular Models: Human Liver Microsomes (HLM) & S9 Fractions

Subcellular fractions are the workhorses of early drug metabolism screening due to their convenience, cost-effectiveness, and high-throughput compatibility. They are prepared from liver homogenates through differential centrifugation.[9][10]

A. Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum and are an enriched source of Phase I metabolic enzymes, particularly CYPs.[9][10] They are the most widely used system for initial metabolic stability and CYP reaction phenotyping studies.

Expertise & Experience: The key advantage of HLMs is the high concentration of CYP enzymes, allowing for the rapid formation of metabolites in a simplified matrix. However, it's crucial to remember that HLMs lack cytosolic enzymes and require the addition of external cofactors, most notably an NADPH-regenerating system, to fuel the CYP-mediated reactions.[9][11] Without this, no metabolic activity will be observed.

This protocol is designed to measure the rate of metabolite formation under initial linear conditions.

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • Gliclazide Stock: 10 mM Gliclazide in DMSO. Dilute further in buffer for working solutions. Causality Note: Keeping the final organic solvent concentration below 1% is critical to avoid inhibiting CYP enzyme activity.[9]

    • HLM Stock: Thaw pooled human liver microsomes (e.g., 20 mg/mL) slowly on ice. Dilute to a working concentration of 2 mg/mL in cold phosphate buffer.[12]

    • NADPH-Regenerating System (NRS): Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[11]

  • Incubation Setup (in duplicate/triplicate):

    • On ice, combine the following in a microcentrifuge tube for a pre-incubation mix:

      • 170 µL Phosphate Buffer

      • 10 µL HLM working solution (Final concentration: 0.1 mg/mL)

      • 10 µL Gliclazide working solution (e.g., 20 µM for a final concentration of 1 µM)

    • Trustworthiness Check: Prepare control incubations:

      • No NRS Control: Replace the NRS solution with buffer to confirm metabolism is NADPH-dependent.

      • Time-Zero Control: Terminate the reaction immediately after adding the NRS to establish a baseline.

  • Reaction Initiation and Incubation:

    • Pre-incubate the mix at 37°C for 5 minutes with gentle shaking (100 rpm).[13]

    • Initiate the metabolic reaction by adding 10 µL of the NRS.[10]

    • Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the reaction rate.

  • Reaction Termination (Quenching):

    • Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

    • Vortex vigorously to precipitate the microsomal protein.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples at >3000 rpm for 10 minutes to pellet the protein.[10]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze for the presence and quantity of Carboxy Gliclazide using a validated LC-MS/MS method.

B. S9 Fractions

The S9 fraction is the supernatant obtained after a 9,000g centrifugation of liver homogenate.[14] It contains both microsomal and cytosolic enzymes, offering a more complete metabolic picture than HLMs alone.[10]

Expertise & Experience: S9 fractions are advantageous when you suspect cytosolic enzymes (like dehydrogenases) are involved in subsequent metabolic steps. For Carboxy Gliclazide, the second oxidation step from the alcohol intermediate is carried out by such enzymes, making S9 a theoretically more complete system than HLM for observing the full conversion. However, the concentration of CYP enzymes is lower in S9 compared to HLM, potentially leading to slower initial reaction rates.

The protocol for S9 is highly similar to that for HLM, with the S9 fraction replacing the microsomal preparation.

Cellular Models: Primary Human Hepatocytes

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies.[15][16] They are intact cells isolated from liver tissue, containing the full complement of metabolic enzymes (Phase I and II), cofactors, and transporters in their natural cellular environment.[16]

Expertise & Experience: The unparalleled physiological relevance is the key strength of hepatocytes. They allow for the study of uptake, metabolism, and efflux in a single system, providing a metabolic profile very similar to that found in vivo.[15] However, they are more expensive, have limited availability, and exhibit significant donor-to-donor variability.[15] Furthermore, they can dedifferentiate in culture, losing metabolic enzyme expression over time, which makes experimental timing critical.[17][18] For slowly metabolized compounds, specialized techniques like relay incubation may be needed.[19]

This protocol uses a suspension culture format, suitable for short-term metabolism studies.

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[19]

    • Transfer the cell suspension to pre-warmed, serum-free incubation medium.

    • Centrifuge gently (e.g., 100g for 10 minutes) to pellet the viable cells.[16]

    • Carefully aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be high (>80%).

    • Adjust the cell density to a working concentration (e.g., 1 x 10⁶ viable cells/mL).

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension.

    • Add the Gliclazide working solution (prepared in incubation medium) to the cells to initiate the experiment.

    • Trustworthiness Check: Include a vehicle control (medium + DMSO) and a control with heat-inactivated hepatocytes to ensure metabolism is cell-dependent.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator, with gentle shaking to keep cells in suspension.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.

    • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex to lyse the cells and precipitate proteins.

    • Centrifuge at high speed to pellet debris.

    • Transfer the supernatant for LC-MS/MS analysis of Carboxy Gliclazide.

Recombinant Enzyme Systems

These systems utilize specific human CYP enzymes (e.g., CYP2C9, CYP2C19) expressed in a host system, such as insect cells (baculosomes) or bacteria.[15][20]

Expertise & Experience: The power of recombinant enzymes lies in their ability to definitively identify which specific enzyme is responsible for a given metabolic pathway.[21][22] This is crucial for reaction phenotyping and predicting specific drug-drug interactions. The experimental setup is very similar to that of HLMs, as these are essentially microsomes containing a single overexpressed CYP isoform. The limitation is that this model only assesses the contribution of one enzyme at a time and cannot capture the interplay between different metabolic pathways present in a more complex system.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Buffer & Gliclazide Solution D Combine & Pre-Incubate (37°C) A->D B Prepare In Vitro System (HLM, Hepatocytes, etc.) B->D C Prepare Cofactors (e.g., NADPH System) E Initiate Reaction (Add Cofactor/Drug) C->E D->E F Incubate & Sample (Time Course) E->F G Terminate Reaction (Quench with Solvent) F->G H Process Sample (Centrifuge) G->H I Analyze Supernatant (LC-MS/MS) H->I J Quantify Carboxy Gliclazide I->J

Caption: General experimental workflow for in vitro metabolism studies.

Comparative Summary of In Vitro Models

The selection of an appropriate model is a balance between physiological relevance, experimental complexity, and the specific research question being addressed.

FeatureHuman Liver Microsomes (HLM)S9 FractionsPrimary Human HepatocytesRecombinant CYPs
Physiological Relevance Low-MediumMediumHigh ("Gold Standard")[15][16]Low (Single Enzyme)
Enzyme Complement Enriched Phase I (CYPs)Phase I & Cytosolic EnzymesComplete (Phase I, II, Transporters)[16]Single Expressed Enzyme
Cofactor Requirement External Cofactors Required (NADPH)[9]External Cofactors RequiredEndogenous Cofactors PresentExternal Cofactors Required
Throughput HighHighLow-MediumHigh
Cost & Availability Readily Available, Lower CostReadily Available, Lower CostLimited Availability, High Cost[15]Readily Available, Moderate Cost
Key Advantage High CYP concentration, ideal for screeningContains both microsomal & cytosolic enzymesMost predictive of in vivo metabolism[15]Pinpoints specific enzyme contribution[21]
Key Limitation Lacks cytosolic enzymes & transportersLower CYP concentration than HLMDonor variability, dedifferentiation[15][18]Lacks enzyme competition & regulation
Best Use for Gliclazide Initial metabolic stability, CYP inhibitionStudying full conversion to Carboxy GliclazideDefinitive metabolic profile, transporter studiesReaction phenotyping for CYP2C9 vs. CYP2C19

Recommendations from the Scientist's Desk

As a Senior Application Scientist, my guidance is to employ a tiered approach for a comprehensive understanding of Carboxy Gliclazide formation:

  • Start with Human Liver Microsomes (HLM): Use HLMs to quickly determine the intrinsic clearance of Gliclazide and confirm that its metabolism is NADPH-dependent. This is the most efficient first step.

  • Proceed to Recombinant CYPs: Use recombinant CYP2C9 and CYP2C19 to definitively quantify the relative contribution of each major enzyme to the initial hydroxylation step. This provides critical data for predicting drug-drug interactions.

  • Utilize Primary Human Hepatocytes for Confirmation: Finally, use cryopreserved human hepatocytes to confirm the metabolic pathway in a fully integrated system. This model will validate the findings from subcellular fractions and provide the most robust data for in vitro-in vivo extrapolation (IVIVE).[23]

By strategically combining the strengths of these different models, researchers can build a comprehensive and reliable data package that elucidates the mechanisms of Carboxy Gliclazide formation, satisfying both scientific curiosity and regulatory expectations.

References

  • ITQB NOVA. "In vitro models for prediction of drug absorption and metabolism." Accessed January 16, 2026. [Link]

  • Donato, M. T., et al. "Cell lines: a tool for in vitro drug metabolism studies." ResearchGate, 2008. [Link]

  • Obach, R. S. "Drug metabolism and drug interactions: application and clinical value of in vitro models." PubMed, 2003. [Link]

  • Paine, A. J. "The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies." PubMed, 1995. [Link]

  • Wikipedia. "Gliclazide." Accessed January 16, 2026. [Link]

  • Corning. "Human and Animal Liver Microsome Thawing and Incubation Protocol." Accessed January 16, 2026. [Link]

  • BioIVT. "Drug Metabolism Assays." Accessed January 16, 2026. [Link]

  • Oida, T., et al. "The metabolism of gliclazide in man." PubMed, 1985. [Link]

  • Lin, H. L., et al. "The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments." National Institutes of Health (NIH), 2009. [Link]

  • Li, D., et al. "Advantages, disadvantages and applications of in vitro hepatic metabolic models." Chinese Journal of Clinical Pharmacology and Therapeutics, 2011. [Link]

  • protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." 2024. [Link]

  • Elliot, D. J., et al. "Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination." National Institutes of Health (NIH), 2007. [Link]

  • Valente, S., et al. "Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry." National Institutes of Health (NIH), 2022. [Link]

  • ResearchGate. "Summary of advantages and disadvantages of in vitro and in vivo metabolism models." Accessed January 16, 2026. [Link]

  • protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1." 2024. [Link]

  • El-badawy, A., et al. "Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes." 2025. [Link]

  • Springer Nature Experiments. "In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes." Accessed January 16, 2026. [Link]

  • Xu, H., et al. "Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR in Chinese subjects." National Institutes of Health (NIH), 2008. [Link]

  • Xu, H., et al. "Effects of St John's wort and CYP2C9 genotype on the pharmacokinetics and pharmacodynamics of gliclazide." National Institutes of Health (NIH), 2008. [Link]

  • Renuka, N., et al. "Altered Gliclazide Metabolic Pathway and its Implications on Increased Therapeutic Response in CYP 2 C 9 * 2 : Molecular Dynamics simulation and Autodock Studies." Semantic Scholar, 2011. [Link]

  • ResearchGate. "The advantages and disadvantages of using each in vitro hepatic model..." Accessed January 16, 2026. [Link]

  • Reaction Biology. "Cytochrome P450 Assay Services." Accessed January 16, 2026. [Link]

  • ResearchGate. "Summary of Advantages and Disadvantages of In Vitro Model Systems Used in Cutaneous Metabolism Studies." Accessed January 16, 2026. [Link]

  • DPWG. "CYP2C9: gliclazide." Accessed January 16, 2026. [Link]

  • National Institutes of Health (NIH). "Gliclazide." PubChem. Accessed January 16, 2026. [Link]

  • MedicineNet. "In Vivo vs. In Vitro: Advantages & Disadvantages." Accessed January 16, 2026. [Link]

  • Harrower, A. D. "The mode of action and clinical pharmacology of gliclazide: a review." PubMed, 1994. [Link]

  • Creative Bioarray. "CYP Inhibition Assay." Accessed January 16, 2026. [Link]

  • IJIRT. "The Role of Gliclazide in Metabolism." Accessed January 16, 2026. [Link]

  • Charles River Laboratories. "Assays for CYP450 Inhibition, Induction, and Phenotyping." Accessed January 16, 2026. [Link]

  • Iacob, A., et al. "IN VITRO – IN VIVO CORRELATION FOR GLICLAZIDE 60 MG MODIFIED RELEASE TABLETS." Farmacia, 2019. [Link]

  • Bala, S., et al. "SEDDS of gliclazide: Preparation and characterization by in-vitro, ex-vivo and in-vivo techniques." National Institutes of Health (NIH), 2015. [Link]

  • Kovaevi, I., et al. "In Vitro–In Vivo Correlation for Gliclazide Immediate-Release Tablets Based on Mechanistic Absorption Simulation." National Institutes of Health (NIH), 2015. [Link]

Sources

Comparative

A Comparative Guide to Assessing Gliclazide Bioequivalence Through Carboxy Gliclazide Monitoring

For Researchers, Scientists, and Drug Development Professionals The development of generic drug formulations is a cornerstone of modern medicine, offering cost-effective alternatives to innovator products. A critical ste...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The development of generic drug formulations is a cornerstone of modern medicine, offering cost-effective alternatives to innovator products. A critical step in this process is the demonstration of bioequivalence (BE), which ensures that the generic formulation performs comparably to the reference product in terms of rate and extent of drug absorption.[1][2] For Gliclazide, a widely prescribed oral hypoglycemic agent, this assessment traditionally focuses on the parent drug. However, monitoring its major metabolite, Carboxy Gliclazide, presents a nuanced and potentially more informative approach. This guide provides an in-depth, scientifically grounded comparison of these methodologies, complete with experimental protocols and supporting data.

The Rationale for Metabolite Monitoring in Gliclazide Bioequivalence

Gliclazide is extensively metabolized in the liver, with less than 1% of the administered dose excreted unchanged in the urine.[3][4] The primary metabolic pathway involves the oxidation of the tolyl group to form two major metabolites: 1-(3-azabicyclo[5][5]oct-3-yl)-3-(4-carboxyphenylsulphonyl)urea (Carboxy Gliclazide) and 1-(3-azabicyclo[5][5]oct-3-yl)-3-(4-hydroxymethyl-phenylsulphonyl)urea.[6] Carboxy Gliclazide is an inactive metabolite, but its formation is a direct and significant consequence of Gliclazide's systemic exposure.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) acknowledge the potential role of metabolites in bioequivalence assessment.[1][5][7] The decision to measure a metabolite in addition to or instead of the parent drug is often based on several factors, including whether the metabolite is active, whether it contributes significantly to the overall therapeutic effect, and whether it provides a more sensitive measure of drug absorption, particularly in cases of high first-pass metabolism or rapid elimination of the parent drug.[8][9][10] While Carboxy Gliclazide is inactive, its pharmacokinetic profile can offer valuable insights into the bioavailability of the parent Gliclazide.

Metabolic Pathway of Gliclazide to Carboxy Gliclazide

Gliclazide_Metabolism Gliclazide Gliclazide Intermediate Hydroxymethyl Gliclazide Gliclazide->Intermediate CYP2C9/CYP2C19 Carboxy_Gliclazide Carboxy Gliclazide Intermediate->Carboxy_Gliclazide Alcohol/Aldehyde Dehydrogenase BE_Workflow cluster_study_conduct Clinical Phase cluster_analysis Analytical & Statistical Phase Volunteer_Screening Volunteer Screening & Recruitment Randomization Randomization to Treatment Sequence Volunteer_Screening->Randomization Dosing_Period1 Period 1: Administer Test or Reference Formulation Randomization->Dosing_Period1 Sampling1 Serial Blood Sampling Dosing_Period1->Sampling1 Washout Washout Period Sampling1->Washout Sample_Processing Plasma Separation & Storage Sampling1->Sample_Processing Dosing_Period2 Period 2: Administer Alternate Formulation Washout->Dosing_Period2 Sampling2 Serial Blood Sampling Dosing_Period2->Sampling2 Sampling2->Sample_Processing Bioanalysis LC-MS/MS Quantification of Gliclazide & Carboxy Gliclazide Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a typical Gliclazide bioequivalence study.

Detailed Experimental Protocol

1. Subject Selection and Study Design:

  • Enroll a cohort of healthy, non-smoking male and/or female volunteers, typically aged 18-45 years.

  • The study should follow a single-dose, two-treatment, two-period, two-sequence crossover design. [11]A washout period of at least 7-10 half-lives of Gliclazide (approximately 10-12 hours) should be implemented between the two periods. [12]* The study can be conducted under fasting or fed conditions, depending on the product labeling. [1][11][13] 2. Dosing and Sample Collection:

  • Administer a single oral dose of the test and reference Gliclazide formulations with a standardized volume of water.

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points. A typical sampling schedule would be pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific bioanalytical method for the simultaneous quantification of Gliclazide and Carboxy Gliclazide in human plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. [13][14]* The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability. [15][16] Step-by-Step Bioanalytical Procedure (LC-MS/MS):

  • Sample Preparation: Thaw plasma samples at room temperature. To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of Gliclazide or another sulfonylurea like Glipizide). [14]2. Protein Precipitation: Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample. [14][16]3. Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation: Use a C18 reverse-phase column to separate Gliclazide, Carboxy Gliclazide, and the internal standard.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the analytes.

Data Analysis and Interpretation

The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞), and the maximum plasma concentration (Cmax). [17]The time to reach maximum plasma concentration (Tmax) is also determined.

Statistical Analysis:

  • The pharmacokinetic parameters (AUC and Cmax) for both the parent drug and the metabolite should be log-transformed prior to statistical analysis. [18]* An analysis of variance (ANOVA) should be performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject. [18]* The 90% confidence intervals (CIs) for the ratio of the geometric least-squares means (test/reference) for AUC and Cmax should be calculated. * For bioequivalence to be concluded, the 90% CIs for both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%. Comparative Data Presentation (Hypothetical Data)

Pharmacokinetic ParameterAnalyteTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL) Gliclazide2500 ± 5002600 ± 55096.15% (88.50% - 104.32%)
Carboxy Gliclazide850 ± 150880 ± 16096.59% (89.12% - 104.65%)
AUC0-t (ng·h/mL) Gliclazide45000 ± 900046000 ± 950097.83% (92.15% - 103.85%)
Carboxy Gliclazide30000 ± 600031000 ± 650096.77% (91.00% - 102.89%)
Tmax (h) Gliclazide4.0 ± 1.54.2 ± 1.6-
Carboxy Gliclazide8.0 ± 2.08.5 ± 2.2-

In this hypothetical example, both the parent drug and the metabolite meet the bioequivalence criteria. The slightly longer Tmax for Carboxy Gliclazide is expected, as it is a metabolite formed after the absorption and metabolism of the parent drug.

Advantages and Considerations of Carboxy Gliclazide Monitoring

Advantages:

  • Confirmatory Evidence: Demonstrating bioequivalence for both the parent drug and a major metabolite provides stronger evidence of comparable product performance.

  • Increased Sensitivity in Certain Scenarios: In cases where the parent drug has a very short half-life or exhibits high variability, the metabolite, which often has a longer half-life and smoother concentration profile, may provide a more stable and reliable measure for bioequivalence assessment. [8][9]* Insight into Metabolic Processes: Comparing the pharmacokinetic profiles of the parent and metabolite can provide insights into potential formulation effects on pre-systemic metabolism.

Considerations:

  • Increased Cost and Complexity: The simultaneous analysis of two analytes increases the complexity and cost of the bioanalytical method development, validation, and sample analysis.

  • Regulatory Justification: The decision to include a metabolite in a bioequivalence study should be scientifically justified and discussed with regulatory authorities. [10]* Inactive Metabolite: Since Carboxy Gliclazide is inactive, its pharmacokinetic profile is primarily of interest as a surrogate for the parent drug's exposure. [19]

Conclusion

Assessing the bioequivalence of Gliclazide formulations through the monitoring of Carboxy Gliclazide, in addition to the parent drug, offers a more comprehensive and robust approach. While it introduces additional analytical complexity, the confirmatory data it provides can strengthen the bioequivalence dossier and offer deeper insights into the in vivo performance of the formulations. For drug development professionals aiming for the highest standards of scientific rigor, the inclusion of Carboxy Gliclazide monitoring in Gliclazide bioequivalence studies is a scientifically sound and forward-thinking strategy.

References

  • Hirtz, J. (1985). Statistical aspects of bioequivalence--a review. PubMed. [Link]

  • Jackson, A. J., & Chow, S. C. (1993). The role of metabolites in bioequivalency assessment. II. Drugs with linear pharmacokinetics and first-pass effect. PubMed. [Link]

  • GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. GaBI Online - Generics and Biosimilars Initiative. [Link]

  • Karalis, V., & Macheras, P. (2010). Examining the role of metabolites in bioequivalence assessment. PubMed. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. [Link]

  • Walsh Medical Media. (n.d.). The Role of Metabolite in Bioequivalence Decision Making. Walsh Medical Media. [Link]

  • BioPharma Services Inc. (n.d.). Latest FDA Bioequivalence Guidance on Studies During COVID. BioPharma Services Inc. [Link]

  • Bonate, P. L. (2011). Critical considerations into the new EMA guideline on bioequivalence. European Journal of Clinical Pharmacology. [Link]

  • Karalis, V., & Macheras, P. (2010). View of Examining the Role of Metabolites in Bioequivalence Assessment. Canadian Society for Pharmaceutical Sciences. [Link]

  • U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [Link]

  • Scribd. (n.d.). FDA Bioequivalence Study Guidelines. Scribd. [Link]

  • European Medicines Agency. (2017). Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. PubMed Central. [Link]

  • gmp-compliance.org. (2025). EMA publishes four new product-specific Bioequivalence Guidance. gmp-compliance.org. [Link]

  • Guo, Q. (2010). Statistical analysis of pharmacokinetic data-bioequivalence study. Semantic Scholar. [Link]

  • Shinde, H. S. (2023). Bio-statistical Analysis in Bioequivalence studies. Quest Journals. [Link]

  • JoVE. (2025). Bioequivalence Data: Statistical Interpretation. JoVE. [Link]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies for Generic Drug Development. FDA. [Link]

  • S. K. Prajapati, P. Kumar, & A. K. Singh. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Oida, T., Yoshida, K., Kagemoto, A., Ga, Y., & Kobayashi, Y. (1985). The metabolism of gliclazide in man. PubMed. [Link]

  • Ghosh, T. (2009). Statistical Procedures for Bioequivalence Analysis. WMU's ScholarWorks. [Link]

  • European Medicines Agency. (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. European Medicines Agency. [Link]

  • Shah, V. P. (n.d.). Immediate Release and Modified Release Bioequivalence Requirements. School of Pharmacy, CUHK. [Link]

  • Ling, G., Sun, J., Tang, J., Xu, X., Sun, Y., & He, Z. (2008). Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. PubMed. [Link]

  • Slideshare. (n.d.). bioequivalence study design. Slideshare. [Link]

  • Macheras, P., & Karalis, V. (2011). Metrics for the Evaluation of Bioequivalence of Modified-Release Formulations. PubMed Central. [Link]

  • Nada, H. B., Syed, N. A., & Muhammad, M. H. (2017). A Validated Reversed Phase HPLC Assay for the Determination of Gliclazide in Human Plasma. Scholars Middle East Publishers. [Link]

  • Chowdary, K. P. R., & Kumar, K. V. (2008). HPLC Estimation of Gliclazide in Formulations and In Pharmacokinetic Studies. Asian Publication Corporation. [Link]

  • ResearchGate. (2025). Metrics for the Evaluation of Bioequivalence of Modified-Release Formulations. ResearchGate. [Link]

  • CORE. (n.d.). ANALYTICAL METHOD VALIDATION OF GLICLAZIDE RELATED SUBSTANCES BY HIGH. CORE. [Link]

  • Damle, M., & Pansare, M. (2023). bioanalytical methods for estimation of gliclazide in human plasma. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Farmacia Journal. (2018). BIOEQUIVALENCE OF TWO FORMULATIONS OF GLICLAZIDE IN A RANDOMIZED CROSSOVER STUDY IN HEALTHY CAUCASIAN SUBJECTS UNDER FED CONDITI. Farmacia Journal. [Link]

  • Tătar, S., Vlase, L., Muntean, D., Măda, D. C., & Leucuța, S. E. (2019). Bioequivalence of Two Formulations of Gliclazide in a Randomized Crossover Study in Healthy Caucasian Subjects Under Fasting Conditions. PubMed. [Link]

  • IJIRT. (n.d.). The Role of Gliclazide in Metabolism. IJIRT. [Link]

  • Kobayashi, K., Kimura, M., Sakoguchi, T., Hase, A., Matsuoka, A., & Kaneko, S. (1984). Pharmacokinetics of gliclazide in healthy and diabetic subjects. PubMed. [Link]

  • ResearchGate. (n.d.). Bioequivalence Study of Modified-Release Gliclazide Tablets in Healthy Volunteers. ResearchGate. [Link]

  • YouTube. (2025). Pharmacology of Gliclazide (Diamicron); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Suwannik, P., Chulavatnatol, S., & Ploylearmsang, C. (2012). Bioequivalence Study of Modified-Release Gliclazide Tablets in Healthy Volunteers. PubMed Central. [Link]

  • ResearchGate. (2025). Bioequivalence evaluation of two brands of gliclazide 80 mg tablets (Glyzide® & Diamicron®) - In healthy human volunteers. ResearchGate. [Link]

  • Plis, A., & Mikstacka, R. (2015). Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats. PubMed Central. [Link]

  • Davis, T. M., Ilett, K. F., Dusci, L. J., & Hackett, L. P. (1999). Pharmacokinetics and pharmacodynamics of gliclazide in Caucasians and Australian Aborigines with type 2 diabetes. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Gliclazide. PubChem. [Link]

  • YouTube. (2014). Gliclazide. YouTube. [Link]

Sources

Validation

A Comparative Analysis of Carboxy Gliclazide Levels Following Administration of Immediate-Release vs. Modified-Release Gliclazide Formulations

This guide provides an in-depth comparison of the pharmacokinetic profiles of immediate-release (IR) and modified-release (MR) gliclazide formulations, with a specific focus on the resulting plasma levels of its major me...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacokinetic profiles of immediate-release (IR) and modified-release (MR) gliclazide formulations, with a specific focus on the resulting plasma levels of its major metabolite, Carboxy Gliclazide. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antidiabetic agents and drug metabolism.

Introduction to Gliclazide and its Formulations

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves stimulating insulin secretion from the pancreatic β-cells.[1] Gliclazide is available in two main oral formulations: an immediate-release (IR) form, which requires multiple daily doses, and a modified-release (MR) formulation designed for once-daily administration. The development of the MR formulation was aimed at providing a more stable plasma concentration of gliclazide over a 24-hour period, thereby improving glycemic control and patient compliance.[2]

The Metabolic Fate of Gliclazide: Formation of Carboxy Gliclazide

Gliclazide undergoes extensive metabolism in the liver, with its metabolites being primarily excreted in the urine (60-70%) and feces (10-20%).[3][4] The metabolic process yields several inactive metabolites.[3] The major metabolic pathway involves the oxidation of the tolyl group of the gliclazide molecule.[5] This process is primarily catalyzed by the cytochrome P450 enzymes, specifically CYP2C9 and to a lesser extent, CYP2C19.[6][7]

The initial step is the hydroxylation of the methyl group to form methylhydroxygliclazide, which is then further oxidized to the corresponding carboxylic acid derivative, Carboxy Gliclazide.[8] Carboxy Gliclazide is the most abundant urinary metabolite of gliclazide.[9]

Gliclazide_Metabolism Gliclazide Gliclazide Methylhydroxygliclazide Methylhydroxygliclazide Gliclazide->Methylhydroxygliclazide Hydroxylation (CYP2C9/CYP2C19) Carboxy_Gliclazide Carboxy Gliclazide Methylhydroxygliclazide->Carboxy_Gliclazide Oxidation

Caption: Metabolic pathway of Gliclazide to Carboxy Gliclazide.

Pharmacokinetic Profiles: Immediate-Release vs. Modified-Release Gliclazide

The fundamental difference between the IR and MR formulations of gliclazide lies in their drug release characteristics, which directly impacts their pharmacokinetic profiles.

  • Immediate-Release (IR) Gliclazide: This formulation is characterized by rapid dissolution and absorption, leading to a relatively quick onset of action. This results in a higher peak plasma concentration (Cmax) of gliclazide, which is reached in a shorter amount of time (Tmax).[2] However, the plasma concentration of the drug declines more rapidly, often necessitating twice-daily dosing to maintain therapeutic levels.[4]

  • Modified-Release (MR) Gliclazide: The MR formulation is designed with a hydrophilic matrix that controls the release of gliclazide over an extended period.[4] This results in a slower rate of absorption, a lower Cmax, and a delayed Tmax compared to the IR formulation.[2] The key advantage of the MR formulation is the maintenance of a more stable and prolonged plasma concentration of gliclazide over 24 hours, allowing for once-daily administration.[10]

The following table summarizes the key pharmacokinetic parameters for IR and MR gliclazide formulations based on data from various studies.

Pharmacokinetic ParameterImmediate-Release (IR) GliclazideModified-Release (MR) Gliclazide
Time to Peak (Tmax) ShorterLonger
Peak Concentration (Cmax) HigherLower
Area Under the Curve (AUC) Generally higher bioavailability reported in some studies[2]More consistent and prolonged exposure over 24 hours
Dosing Frequency Typically twice dailyOnce daily

A Comparative Analysis of Carboxy Gliclazide Levels: An Inferred Perspective

The rate and extent of metabolite formation are intrinsically linked to the availability of the parent drug for metabolism.

  • Following Immediate-Release (IR) Gliclazide Administration:

    • The rapid absorption and higher Cmax of the parent drug, gliclazide, would likely lead to a more rapid formation of Carboxy Gliclazide.

    • Consequently, the Cmax of Carboxy Gliclazide is expected to be higher and the Tmax to be shorter, mirroring the pharmacokinetic profile of the parent IR formulation.

    • The plasma concentration of Carboxy Gliclazide would also be expected to decline more rapidly, in line with the elimination of the parent drug.

  • Following Modified-Release (MR) Gliclazide Administration:

    • The slower, controlled release and absorption of gliclazide from the MR formulation would result in a slower and more sustained formation of Carboxy Gliclazide.

    • This would likely lead to a lower Cmax and a delayed Tmax for the metabolite compared to the IR formulation.

    • The plasma concentration profile of Carboxy Gliclazide is expected to be flatter and more prolonged, reflecting the sustained release characteristics of the MR parent drug.

In essence, the "peak and trough" pharmacokinetic profile of the IR formulation is likely to be translated to its major metabolite, Carboxy Gliclazide. Conversely, the smoother and more consistent plasma concentration profile of the MR formulation is expected to result in a similarly stable and sustained plasma level of Carboxy Gliclazide.

Experimental Protocol for the Quantification of Gliclazide and Carboxy Gliclazide in Plasma

To experimentally validate the inferred differences in Carboxy Gliclazide levels, a robust and sensitive bioanalytical method is required. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of a parent drug and its metabolites in biological matrices.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C18 column) Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (MRM mode) Chromatographic_Separation->Mass_Spectrometry_Detection Quantification Quantification using Calibration Curve Mass_Spectrometry_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Caption: Experimental workflow for Carboxy Gliclazide quantification.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for gliclazide, Carboxy Gliclazide, and the internal standard would need to be optimized. For example, a potential transition for gliclazide is m/z 324.1 → 127.2.[11][12]

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

  • Pharmacokinetic Analysis:

    • The validated method can then be used to analyze plasma samples collected at various time points after the administration of IR and MR gliclazide to human subjects.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) for both gliclazide and Carboxy Gliclazide can be calculated using appropriate software.

Conclusion

The immediate-release and modified-release formulations of gliclazide exhibit distinct pharmacokinetic profiles for the parent drug, which are expected to translate to its major metabolite, Carboxy Gliclazide. The rapid absorption of the IR formulation is likely to produce a higher and earlier peak in Carboxy Gliclazide levels, while the sustained release of the MR formulation is expected to result in a lower, more prolonged, and stable plasma concentration of the metabolite. While this comparison is based on logical inference from the parent drug's behavior, dedicated clinical studies employing validated bioanalytical methods are necessary to definitively characterize and compare the pharmacokinetic profiles of Carboxy Gliclazide for both formulations. Such studies would provide valuable insights into the metabolic consequences of different drug release technologies.

References

  • Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science.[3]

  • Oida T, Yoshida K, Kagemoto A, Sekine Y, Higashijima T. The metabolism of gliclazide in man. Xenobiotica.[5]

  • Pharmacological and pharmaceutical profile of gliclazide: A review. ResearchGate.[13]

  • Zalewski P, Kupsz J, Szymański P, Oszkinis G. Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats. Pharmacological Reports.[2]

  • Holmes B, Heel RC, Brogden RN, Speight TM, Avery GS. Gliclazide. A preliminary review of its pharmacodynamic properties and therapeutic efficacy in diabetes mellitus. Drugs.[14]

  • Xu H, Williams KM, Liauw WS, Murray M, Day RO, McLachlan AJ. Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR in Chinese subjects. British Journal of Clinical Pharmacology.[6]

  • Zalewski P, Kupsz J, Szymański P, Oszkinis G. Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats. ResearchGate.[9]

  • Zhong D, Chen X, Gu J, Li X, Guo J. Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers. Journal of Mass Spectrometry.[15]

  • CYP2C9: gliclazide. Royal Dutch Pharmacists Association (KNMP).[7]

  • Srinivasa Reddy B, Anandan P, Arvind Kumar B, Sreedevi A, Arindam M, Saral T. Estimation of Gliclazide in Human Plasma by LCMS/MS. Research Journal of Pharmacy and Technology.[11]

  • Cai Y, Wang L, Guo Y, Zhou H. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. Arzneimittelforschung.[16]

  • Elliot DJ, Suharjono, Lewis BC, Gillam EM, Birkett DJ, Gross AS, Miners JO. Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination. British Journal of Clinical Pharmacology.[17]

  • Lim KS, Lee H, Kim BH, Kim JR, Kim HS, Cho JY, Shin SG, Jang IJ, Yu KS. CYP2C19*2 Polymorphism Is Associated with Impaired Oral Clearance of Gliclazide in Healthy Chinese Subjects. Journal of Clinical Pharmacology.[18]

  • Kobayashi K, Kimura M, Sakoguchi T, Hasegawa T, Matsuoka A, Kaneko S, Koike T, Ueno K. Pharmacokinetics of gliclazide in healthy and diabetic subjects. Journal of Clinical Pharmacology.[19]

  • Li W, Zhang J, Ding L, Liu H, Zhang Y. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method. Chinese Journal of Pharmaceutical Analysis.[12]

  • The Role of Gliclazide in Metabolism. International Journal of Innovative Research and Technology.[4]

  • Cai Y, Wang L, Guo Y, Zhou H. Liquid Chromatography – Mass Spectrometry Method for the Determination of Gliclazide in Human Plasma and Application to a Pharmacokinetic Study of Gliclazide Sustained Release Tablets. ResearchGate.[20]

  • Renuka N, Banu H, Vasanthakumar G. Altered Gliclazide Metabolic Pathway and its Implications on Increased Therapeutic Response in CYP 2 C 9 * 2 : Molecular Dynamics simulation and Autodock Studies. Semantic Scholar.[21]

  • Pharmacokinetic characteristics of gliclazide from 18 volunteers after oral administration of 60 mg modified release tablet. ResearchGate.[22]

  • Pop DI, Marcovici A, Oroian M, Gheldiu AM, Vlase L. KINETICS OF GLICLAZIDE AFTER SINGLE DOSE ORAL ADMINISTRATION OF GLICLAZIDE 60 MG MODIFIED RELEASE TABLET. Farmacia.[8]

  • Gliclazide. PubChem.[1]

  • Popa A, Neamtu M, Vlase L, Muntean D, Buzoianu A. BIOEQUIVALENCE OF TWO FORMULATIONS OF GLICLAZIDE IN A RANDOMIZED CROSSOVER STUDY IN HEALTHY CAUCASIAN SUBJECTS UNDER FED CONDITI. Farmacia.[10]

  • Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites. Frontiers in Pharmacology.[23]

  • Pop DI, Marcovici A, Oroian M, Gheldiu AM, Vlase L. (PDF) Kinetics of gliclazide after single dose oral administration of gliclazide 60 mg modified release tablet. ResearchGate.[24]

  • Analytical Profiles - Gliclazide. Scribd.[25]

  • Gliclazide Modified Release. ResearchGate.[26]

  • Sako Y, Uchida S, Funaki H, Katori N, Namiki N, Yamada S. Pharmacokinetic and pharmacodynamic characterization of gliclazide in healthy volunteers. Journal of Pharmaceutical Health Care and Sciences.[27]

Sources

Comparative

The Gold Standard: Utilizing Carboxy Gliclazide for Accurate Gliclazide Impurity Profiling

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Gliclazide, a widely prescribed second-generation sulfonylurea for the management of type 2 diabetes, a comprehensive understanding of its impurity profile is a critical regulatory requirement. This guide provides an in-depth technical comparison, substantiating the use of Carboxy Gliclazide as a primary reference standard for the accurate analysis of Gliclazide impurities.

The principles outlined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline, "Impurities in New Drug Substances," mandate the reporting, identification, and qualification of impurities.[1][2][3] Organic impurities, which can arise from the manufacturing process, degradation, or storage, must be carefully monitored.[1][2] This necessitates the use of highly characterized reference standards for accurate analytical measurements.

The Significance of a Well-Characterized Impurity Standard

The choice of an appropriate reference standard is the cornerstone of any robust analytical method. An ideal impurity standard should be a significant and likely-to-form impurity, well-characterized, stable, and available in high purity. Carboxy Gliclazide, a key metabolite and potential degradation product of Gliclazide, emerges as a superior candidate for this role. Its chemical structure, 4-[[[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]amino]sulfonyl]benzoic Acid, represents a significant modification of the parent drug molecule, making it a crucial marker for degradation.

Comparative Analysis: Carboxy Gliclazide vs. Other Potential Impurities

Several impurities are associated with Gliclazide, including those specified in the European Pharmacopoeia (EP), such as Gliclazide Impurity B, C, and F.[4][5] While standards for these impurities are commercially available, Carboxy Gliclazide offers distinct advantages as a primary analytical standard.

FeatureCarboxy GliclazideOther Process-Related Impurities (e.g., Impurity B, C)Unidentified Degradants
Origin Major degradation product and metabolite.[6]Primarily arise from the synthesis route.[7][8]Formed under various stress conditions; structure may be unknown.[3][9][10]
Relevance Directly indicates the stability and degradation of the API and drug product.Indicates the efficiency and control of the manufacturing process.Can be numerous and may not be consistently present.
Availability Commercially available as a high-purity, characterized reference standard.[11]Availability as characterized standards can vary.Require isolation and extensive characterization, which is time and resource-intensive.
Regulatory Standing A known and expected impurity, making its monitoring crucial for stability studies.Specified impurities in pharmacopoeias require monitoring.[4]Any unidentified impurity above the identification threshold requires structural elucidation.[1][2]

The use of Carboxy Gliclazide as a standard provides a direct measure of the degradation of Gliclazide, which is a critical quality attribute for shelf-life determination and storage condition establishment.

Experimental Workflow for Gliclazide Impurity Analysis

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is the industry standard for the separation and quantification of Gliclazide and its impurities. The following workflow outlines the key steps in utilizing Carboxy Gliclazide as a reference standard.

Gliclazide Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation Standard_Prep Prepare Carboxy Gliclazide Reference Standard Solution HPLC_System HPLC System with UV/PDA Detector Standard_Prep->HPLC_System Sample_Prep Prepare Gliclazide Sample Solution (API or Drug Product) Sample_Prep->HPLC_System Spiked_Sample Prepare Spiked Sample (Gliclazide with known amount of Carboxy Gliclazide) Spiked_Sample->HPLC_System Method_Parameters Set Chromatographic Conditions Injection Inject Samples and Standards Chromatogram Obtain Chromatograms Injection->Chromatogram Peak_Integration Integrate and Identify Peaks Chromatogram->Peak_Integration Quantification Quantify Impurities using Reference Standard Peak_Integration->Quantification Validation Perform Method Validation (Specificity, Linearity, Accuracy, Precision) Quantification->Validation

Caption: Workflow for Gliclazide impurity analysis using Carboxy Gliclazide as a reference standard.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a representative method for the analysis of Gliclazide and its impurities, including Carboxy Gliclazide. Method validation should be performed in accordance with ICH Q2(R1) guidelines.

1. Materials and Reagents:

  • Gliclazide API or finished drug product

  • Carboxy Gliclazide Reference Standard (high purity)[11]

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Formic Acid or Acetic Acid (for pH adjustment)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1][2]

  • Mobile Phase: A mixture of Acetonitrile and 0.025 M Ammonium Acetate buffer (pH adjusted to 3.5 with formic acid) in a ratio of 40:60 (v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm[1][2]

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Standard Solution (Carboxy Gliclazide): Accurately weigh and dissolve an appropriate amount of Carboxy Gliclazide reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution (Gliclazide): Accurately weigh and dissolve a quantity of Gliclazide API or powdered tablets in the mobile phase to obtain a concentration of approximately 100 µg/mL of Gliclazide.

  • System Suitability Solution: A spiked sample containing both Gliclazide and Carboxy Gliclazide at appropriate concentrations to demonstrate adequate resolution between the two peaks.

4. System Suitability: Inject the system suitability solution. The resolution between the Gliclazide and Carboxy Gliclazide peaks should be not less than 2.0. The tailing factor for the Gliclazide peak should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 2.0%.

5. Analysis: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.

6. Calculation: Calculate the percentage of Carboxy Gliclazide in the Gliclazide sample using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Forced Degradation Studies: The Genesis of Carboxy Gliclazide

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[3][9][10] Gliclazide is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. These studies have shown that Carboxy Gliclazide is a significant degradation product, particularly under hydrolytic conditions.

Forced_Degradation_Pathway Gliclazide Gliclazide Stress_Conditions Stress Conditions (e.g., Acid/Base Hydrolysis, Oxidation) Gliclazide->Stress_Conditions Degradation_Products Degradation Products Stress_Conditions->Degradation_Products Carboxy_Gliclazide Carboxy Gliclazide Degradation_Products->Carboxy_Gliclazide Other_Impurities Other Impurities Degradation_Products->Other_Impurities

Caption: Simplified pathway of Gliclazide degradation leading to the formation of Carboxy Gliclazide.

Conclusion

The use of a well-characterized Carboxy Gliclazide reference standard is indispensable for the accurate and reliable impurity profiling of Gliclazide. Its relevance as a primary degradation product ensures that the analytical method is truly stability-indicating, a fundamental requirement for regulatory compliance and ensuring patient safety. By adopting the methodologies and principles outlined in this guide, researchers and drug development professionals can establish robust quality control strategies for Gliclazide, from early development through to commercial manufacturing.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Bansal, G., Singh, M., & Jindal, K. C. (2007). Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. Chromatographia, 66(11-12), 933–938. [Link]

  • Pharmaffiliates. (n.d.). Gliclazide-impurities. [Link]

  • Analytical Method Validation of Gliclazide Related Substances by High-Performance Liquid Chromatography Method. (2022). International Journal of Current Pharmaceutical Research, 14(4), 49-56. [Link]

  • A RP-HPLC Method Development and Validation for the Estimation of Gliclazide in bulk and Pharmaceutical Dosage Forms. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 511-515. [Link]

  • Bansal, G., Singh, M., & Jindal, K. C. (2007). Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. ResearchGate. [Link]

  • Sahu, R., & Patel, V. B. (2014). Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse. The Pharmaceutical and Chemical Journal, 1(1), 39-49. [Link]

  • Shahare, M. D., et al. (2023). Analytical Method Development and Validation of Gliclazide using RP-HPLC from Pharmaceutical Dosage Form. Biological Forum – An International Journal, 15(5), 786-792. [Link]

  • Method Development and Validation of Anti-Diabetic Drug gliclazidein its pharmaceutical dosage form by HPLC with forced degradation Studies. (2024). International Journal of Pharmaceutical Research and Applications, 9(2), 323-334. [Link]

  • Artis Standards. (n.d.). Gliclazide EP impurity C. [Link]

  • GLP Pharma Standards. (n.d.). Carboxy Gliclazide | CAS No- 38173-52-3. [Link]

  • SynZeal. (n.d.). Gliclazide EP Impurity C | 5577-13-9. [Link]

  • Alfa Omega Pharma. (n.d.). Gliclazide Impurities | 21187-98-4 Certified Reference Substance. [Link]

  • European Pharmacopoeia. (2008). Gliclazide. Ph. Eur. 6.0, 1524.
  • Krzek, J., et al. (2001). Identification and determination of gliclazide and its impurities in various medicines by thin-layer chromatography and densitometry. Journal of Planar Chromatography - Modern TLC, 14(3), 183-187. [Link]

  • Shimadzu. (n.d.). Gliclazide | 21187-98-4 | Reference standards. [Link]

  • Srisurapanon, S., et al. (2015). Stability indicating MEKC method for the determination of gliclazide and its specified impurities. Journal of Pharmaceutical and Biomedical Analysis, 102, 189-195. [Link]

  • de Cássia, R., et al. (2018). Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets. Pharmaceutics, 10(4), 205. [Link]

  • PubChem. (n.d.). Gliclazide. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.